Pasireotide acetate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFNBBHVLMWQH-QKXVGOHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N10O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-76-2 | |
| Record name | Pasireotide acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pasireotide Acetate on Pituitary Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which pasireotide acetate exerts its therapeutic effects on hormone-secreting pituitary tumors, such as those in Cushing's disease and acromegaly.
Introduction: The Challenge of Pituitary Tumors and the Role of Somatostatin
Pituitary adenomas are typically benign neoplasms that can cause significant morbidity through the hypersecretion of hormones like adrenocorticotropic hormone (ACTH) in Cushing's disease or growth hormone (GH) in acromegaly.[1][2] The somatostatin (SST) system, a natural inhibitory network, regulates pituitary hormone secretion through five distinct G-protein coupled somatostatin receptors (SSTR1-5).[3] First-generation SST analogs, such as octreotide and lanreotide, were developed to leverage this system but are limited by their high affinity predominantly for SSTR2.[3] Pasireotide is a second-generation, multi-receptor targeted SST analog, engineered to overcome these limitations with a broader and distinct receptor binding profile.[3][4]
Core Mechanism: Multi-Receptor Targeting
Pasireotide is a synthetic cyclohexapeptide that mimics natural somatostatin.[4] Its core mechanism of action is its ability to bind with high affinity to four of the five somatostatin receptor subtypes.[3][4] This multi-receptor engagement, particularly its high affinity for SSTR5, distinguishes it from first-generation analogs and is fundamental to its enhanced efficacy in specific pituitary tumor types.[4][5][6] Corticotroph adenomas in Cushing's disease, for instance, highly express SSTR5, a receptor subtype that is not significantly downregulated by high cortisol levels, making it an ideal therapeutic target for pasireotide.[1][2][7] In somatotroph adenomas causing acromegaly, both SSTR2 and SSTR5 are abundantly expressed, providing a strong rationale for pasireotide's use when first-generation analogs are insufficient.[1]
Comparative Receptor Binding Profile
The therapeutic advantage of pasireotide is rooted in its unique binding affinities for the SSTR subtypes compared to first-generation analogs. Unlike octreotide and lanreotide, which are SSTR2-preferential, pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and most notably, SSTR5.[4][8]
| Ligand | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity |
| Pasireotide | High | High | High | Low / Negligible | Very High (Highest Affinity) |
| Octreotide | Low | High | Moderate | Low / Negligible | Moderate |
| Lanreotide | Low | High | Moderate | Low / Negligible | Moderate |
| Table 1: Comparative Binding Affinities of Somatostatin Analogs. This table summarizes the relative binding affinities based on a synthesis of preclinical data. Pasireotide's affinity for SSTR5 is reported to be 30- to 158-fold higher than that of octreotide.[3][8] |
Downstream Signaling Pathways
Pasireotide's therapeutic effects—the inhibition of hormone hypersecretion and the control of tumor growth—are mediated by two primary downstream signaling cascades following receptor binding.
Antisecretory Effects
The principal mechanism for hormonal suppression is the activation of inhibitory G-proteins (Gi/o) coupled to SSTRs. This initiates a cascade that curtails hormone synthesis and release.
-
Adenylyl Cyclase Inhibition : Upon pasireotide binding, the activated Gi protein alpha subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction : This inhibition leads to a significant decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).
-
Impaired Exocytosis : Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in hormone synthesis (e.g., pro-opiomelanocortin, POMC) and the machinery of vesicular exocytosis, thereby inhibiting the release of ACTH and GH.[7]
-
Ion Channel Modulation : The activated βγ subunits of the Gi protein can also directly modulate ion channel activity, promoting K+ efflux (hyperpolarization) and inhibiting Ca2+ influx, further suppressing hormone release.
Antiproliferative Effects
Pasireotide also exerts direct and indirect antitumor effects that can lead to the stabilization or reduction of pituitary adenoma volume.
-
Cell Cycle Arrest : SSTR activation (particularly SSTR2 and SSTR3) can induce cell cycle arrest by activating protein tyrosine phosphatases (e.g., SHP-1). These phosphatases dephosphorylate and inactivate key mitogenic signaling molecules.
-
Inhibition of Growth Pathways : Pasireotide can inhibit pro-growth signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation.
-
Induction of Apoptosis : Activation of certain SSTRs (e.g., SSTR3) is linked to the induction of programmed cell death (apoptosis) through caspase activation.
Efficacy in Pituitary Tumor Models
The efficacy of pasireotide in reducing hormone secretion has been quantified in primary cultures of human pituitary adenomas and relevant cell lines.
| Tumor Type | Cell Model | Pasireotide Conc. | Hormone | % Inhibition (Mean) |
| Corticotroph Adenoma | AtT-20/D16v-F2 Cells | 10 nM | ACTH | 16% (after 48h) |
| Somatotroph Adenoma | Human Primary Cultures | 10 nM | GH | 37.1% (after 72h) |
| Somatotroph Adenoma | Human Primary Cultures | 10 nM | GH | 32.1% (after 72h) |
| Table 2: Pasireotide-Mediated Inhibition of Hormone Secretion in Vitro. Data compiled from preclinical studies demonstrating the direct inhibitory effect of pasireotide on hormone release from pituitary tumor cells.[9][10] |
Key Experimental Protocols
The characterization of pasireotide's mechanism of action relies on a suite of specialized in vitro assays.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation : Cells (e.g., CHO-K1) stably expressing a single human SSTR subtype are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Assay Setup : The assay is performed in a 96-well plate. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled SST analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14), and a range of concentrations of the unlabeled competitor ligand (pasireotide).
-
Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation : The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing : The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification : The radioactivity retained on each filter disc is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Primary Pituitary Adenoma Cell Culture and Hormone Assay
This protocol allows for the direct assessment of a drug's effect on hormone secretion from patient-derived tumor tissue.
Methodology:
-
Tissue Dissociation : Freshly obtained pituitary adenoma tissue from surgery is washed in sterile buffer. It is then mechanically minced into small fragments and subjected to enzymatic digestion (e.g., with collagenase) to obtain a single-cell suspension.
-
Cell Plating : The dissociated cells are plated onto culture plates (e.g., 48-well plates) in a suitable culture medium and allowed to adhere.
-
Drug Treatment : After a recovery period, the culture medium is replaced with fresh medium containing various concentrations of pasireotide or a vehicle control.
-
Incubation : Cells are incubated for a defined period (e.g., 72 hours) to allow the drug to exert its effect on hormone secretion.[10]
-
Supernatant Collection : At the end of the incubation, the culture medium (supernatant) is collected from each well.
-
Hormone Quantification : The concentration of the hormone of interest (e.g., GH or ACTH) in the collected supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : Hormone levels from treated cells are compared to those from vehicle-treated control cells to determine the percentage of inhibition.
Intracellular cAMP Measurement Assay
This assay directly measures the primary second messenger modulated by pasireotide's activation of Gi-coupled SSTRs.
Methodology:
-
Cell Culture : Pituitary tumor cells (e.g., AtT-20 for ACTH or GH3 for GH) are cultured in multi-well plates.
-
Pre-treatment : Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.
-
Stimulation & Inhibition : To measure the inhibitory effect via Gi, adenylyl cyclase is first stimulated with an agent like forskolin. Concurrently, cells are treated with varying concentrations of pasireotide.
-
Cell Lysis : After a short incubation period (e.g., 30 minutes), a lysis buffer is added to release the intracellular cAMP.
-
Detection : The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology, where a signal is generated that is inversely proportional to the amount of cAMP present.
-
Data Analysis : A standard curve is used to convert the assay signal to cAMP concentration. The data are then analyzed to determine the inhibitory effect of pasireotide on forskolin-stimulated cAMP accumulation.
Conclusion
This compound's mechanism of action on pituitary tumors is defined by its unique, multi-receptor binding profile, which differs significantly from first-generation somatostatin analogs. Its high affinity for SSTR5 is crucial for its efficacy in inhibiting ACTH secretion from corticotroph adenomas, while its combined activity at SSTR2 and SSTR5 is effective against somatotroph adenomas. By activating Gi-protein coupled signaling, pasireotide potently suppresses hormone secretion via the inhibition of the adenylyl cyclase/cAMP pathway and exerts antiproliferative effects through the modulation of cell cycle and growth factor pathways. This multifaceted mechanism provides a strong rationale for its use as a targeted therapy in Cushing's disease and acromegaly.
References
- 1. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Antiproliferative Effects of Pasireotide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide (SOM230), a multi-receptor targeted somatostatin analog, has demonstrated significant antiproliferative effects in a variety of cancer cell lines in vitro. This document provides a comprehensive overview of the in vitro activities of pasireotide, focusing on its impact on cell viability, the induction of apoptosis, and cell cycle arrest. Detailed experimental methodologies are provided for key assays, and the underlying signaling pathways are illustrated. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.
Introduction
Pasireotide is a cyclohexapeptide that binds with high affinity to multiple somatostatin receptor subtypes (SSTRs), distinguishing it from other somatostatin analogs like octreotide and lanreotide which primarily target SSTR2. Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This broad receptor profile is believed to contribute to its wider range of antiproliferative activities. The direct antiproliferative effects of pasireotide are mediated through the activation of these receptors on tumor cells, leading to the modulation of intracellular signaling pathways that control cell growth, survival, and death. Indirect mechanisms, such as the inhibition of growth factor secretion and anti-angiogenesis, also contribute to its antitumor activity.
Antiproliferative Activity of Pasireotide
Pasireotide has been shown to inhibit the proliferation of various cancer cell lines in vitro. The extent of this inhibition is cell-type dependent and correlates with the expression pattern of SSTRs.
Quantitative Data on Cell Viability
The antiproliferative effects of pasireotide are typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required to inhibit cell growth by 50%. The following table summarizes the reported effects of pasireotide on the viability of different cancer cell lines.
| Cell Line | Cancer Type | Pasireotide Concentration | Effect on Cell Viability | Citation |
| GH4C1 | Rat Pituitary Adenoma | 10 nM | ~23% inhibition of proliferation | |
| AtT-20/D16v-F2 | Murine ACTH-secreting Pituitary Tumor | 10 nM | ~20% reduction in cell viability | |
| Human Pancreatic Neuroendocrine Tumor (pNET) Primary Cultures | Pancreatic Neuroendocrine Tumor | 1-10 nM | Significant inhibition of cell viability | |
| Non-functioning Pituitary Adenoma (NFA) Primary Cultures ('responder' group) | Pituitary Adenoma | Not specified | Reduction in cell viability | |
| Human Meningioma Primary Cultures | Meningioma | Not specified | Stronger inhibitory effect than octreotide |
Note: IC50 values for pasireotide are not consistently reported across the literature in a standardized format. The provided data reflects the observed inhibitory effects at specific concentrations. The variability in experimental conditions, such as incubation time and assay method, can influence the apparent IC50 values.
Induction of Apoptosis
A key mechanism underlying the antiproliferative effects of pasireotide is the induction of programmed cell death, or apoptosis.
Evidence for Pasireotide-Induced Apoptosis
Studies have demonstrated that pasireotide can induce apoptosis in various cancer cell models. For instance, in primary cultures of human pancreatic neuroendocrine tumors (pNETs), pasireotide was found to inhibit cell viability through caspase-dependent apoptosis. This suggests that pasireotide activates the intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases (e.g., caspase-3 and -7) and subsequent cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, pasireotide can also exert its antiproliferative effects by arresting the cell cycle, thereby preventing cancer cells from progressing through the phases of division. For example, in human lymphocytes, pasireotide has been shown to have an antiproliferative effect that is associated with alterations in the cell cycle.
Signaling Pathways Modulated by Pasireotide
The antiproliferative effects of pasireotide are a consequence of its ability to modulate several key intracellular signaling pathways upon binding to SSTRs.
MAP Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of SSTRs by pasireotide can lead to the modulation of the MAPK pathway, often resulting in the inhibition of ERK1/2, a key downstream effector that promotes cell proliferation.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling axis that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Pasireotide has been shown to inhibit this pathway. For instance, in pancreatic tumor cells, pasireotide, by activating SSTR1, can inhibit the mTOR/4E-BP1 pathway, which is involved in protein synthesis and cell growth. Furthermore, in meningioma cells, pasireotide was observed to decrease Akt phosphorylation.
Inhibition of Vascular Endothelial Growth Factor (VEGF) Secretion
Pasireotide can also exert its antiproliferative effects indirectly by inhibiting the secretion of growth factors. In non-functioning pituitary adenomas, pasireotide was shown to reduce cell viability by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the antiproliferative effects of pasireotide.
Cell Viability Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of pasireotide for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
b) MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but the formazan product is soluble in cell culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add the MTS reagent directly to the culture wells.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with pasireotide as desired.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
a) Propidium Iodide (PI) Staining
This method uses PI to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
-
Cell Culture and Treatment: Culture and treat cells with pasireotide.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Cell Lysis: Lyse pasireotide-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by pasireotide.
Experimental Workflow
Caption: Workflow for in vitro evaluation of pasireotide.
Conclusion
Pasireotide demonstrates potent antiproliferative effects in vitro across a range of cancer cell types. Its multi-receptor targeting capability allows for the modulation of key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The experimental protocols and data presented in this guide provide a valuable resource for the continued investigation and development of pasireotide as a potential anticancer therapeutic. Further research is warranted to fully elucidate the specific molecular mechanisms in different cancer contexts and to identify biomarkers that may predict treatment response.
Preclinical Profile of Pasireotide for Cushing's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on pasireotide, a multi-receptor targeted somatostatin analog, for the treatment of Cushing's disease. The following sections detail its mechanism of action, receptor binding profile, and its effects in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action
Pasireotide exerts its therapeutic effect in Cushing's disease by targeting somatostatin receptors (SSTRs) on the surface of corticotroph adenoma cells in the pituitary gland.[1][2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile with a particularly high affinity for SSTR5.[1][3] Corticotroph tumors responsible for Cushing's disease frequently overexpress SSTR5.[4]
Upon binding to these receptors, pasireotide activates intracellular signaling cascades that lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3][5] This ultimately results in the suppression of adrenocorticotropic hormone (ACTH) synthesis and secretion from the pituitary adenoma.[1][5][6] The reduction in circulating ACTH levels leads to decreased cortisol production by the adrenal glands, thereby addressing the hypercortisolism that underlies the pathophysiology of Cushing's disease.[4]
Signaling Pathway of Pasireotide in Corticotroph Cells
Caption: Pasireotide signaling in corticotroph cells.
Quantitative Data
Somatostatin Receptor Binding Affinity
The binding affinity of pasireotide to the five human somatostatin receptor subtypes is a key determinant of its biological activity. The following table summarizes the IC50 values (nmol/L), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled somatostatin analog. A lower IC50 value indicates a higher binding affinity.
| Receptor Subtype | Pasireotide IC50 (nmol/L) | Somatostatin (SRIF-14) IC50 (nmol/L) |
| SSTR1 | 9.3 ± 0.1 | 0.93 ± 0.12 |
| SSTR2 | 1.0 ± 0.1 | 0.15 ± 0.02 |
| SSTR3 | 1.5 ± 0.3 | 0.56 ± 0.17 |
| SSTR4 | > 100 | 1.5 ± 0.4 |
| SSTR5 | 0.16 ± 0.01 | 0.29 ± 0.04 |
| Data presented as mean ± SEM.[4] |
In Vitro Efficacy in AtT-20 Cells
The AtT-20 cell line, a murine pituitary tumor cell line that secretes ACTH, is a widely used in vitro model for studying the effects of compounds on corticotroph function.
| Parameter | Pasireotide Concentration | % Reduction vs. Control |
| Cell Viability | 10 nM | ~20%[6] |
| POMC Expression | 10 nM | ~30%[6] |
| ACTH Secretion | 10 nM | 16%[6] |
In Vivo Efficacy in a Canine Model of Cushing's Disease
Spontaneously occurring Cushing's disease in dogs serves as a valuable translational model for the human disease.
| Parameter | Treatment | Observation |
| ACTH Levels | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |
| Urinary Cortisol Creatinine Ratio | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |
| Adenoma Size | Pasireotide 0.03 mg/kg SC, q12h for 6 months | Significant decrease[6] |
Detailed Experimental Protocols
In Vitro Cell Viability, POMC Expression, and ACTH Secretion in AtT-20 Cells
Objective: To determine the effect of pasireotide on the viability, pro-opiomelanocortin (POMC) expression, and ACTH secretion of AtT-20 cells.
Materials:
-
AtT-20/D16v-F2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pasireotide
-
96-well and 24-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents for POMC and a housekeeping gene
-
ACTH ELISA kit
Protocol:
-
Cell Culture:
-
Culture AtT-20/D16v-F2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Cell Viability Assay (MTT Assay):
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with 10 nM pasireotide or vehicle control for 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
-
POMC Expression (qPCR):
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 10 nM pasireotide or vehicle control for 48 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR for POMC and a housekeeping gene (e.g., GAPDH) to normalize the data.
-
Calculate the relative expression of POMC using the ΔΔCt method.
-
-
ACTH Secretion (ELISA):
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free DMEM and treat the cells with 10 nM pasireotide or vehicle control for 48 hours.
-
Collect the culture supernatant and measure the concentration of ACTH using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize the ACTH concentration to the total protein content of the cells in each well.
-
Experimental Workflow for In Vitro Evaluation of Pasireotide
Caption: In vitro experimental workflow.
In Vivo Efficacy in a Canine Model of Cushing's Disease
Objective: To evaluate the effect of pasireotide on ACTH levels, urinary cortisol, and pituitary adenoma size in dogs with spontaneous Cushing's disease.
Animals:
-
Client-owned dogs with a confirmed diagnosis of pituitary-dependent hyperadrenocorticism (Cushing's disease).
Materials:
-
Pasireotide injectable solution
-
Equipment for blood collection and processing
-
Assay kits for plasma ACTH and serum cortisol
-
Urine collection supplies
-
Creatinine assay kit
-
Access to Magnetic Resonance Imaging (MRI)
Protocol:
-
Baseline Assessment:
-
Perform a complete physical examination.
-
Collect baseline blood samples for measurement of plasma ACTH and a baseline cortisol level.
-
Collect a urine sample for determination of the urinary cortisol to creatinine ratio (UCCR).
-
Perform a baseline pituitary MRI to measure the adenoma size.
-
-
Treatment:
-
Administer pasireotide at a dose of 0.03 mg/kg subcutaneously every 12 hours for a duration of 6 months.
-
-
Monitoring:
-
Conduct follow-up examinations at 3 and 6 months.
-
At each follow-up, repeat the plasma ACTH measurement and UCCR.
-
Perform an ACTH stimulation test at baseline and at follow-up visits to assess adrenal reserve.
-
-
ACTH Stimulation Test Protocol:
-
Final Assessment:
-
At the end of the 6-month treatment period, repeat the pituitary MRI to assess changes in adenoma size.
-
-
Data Analysis:
-
Compare the changes in plasma ACTH, UCCR, and adenoma volume from baseline to the end of the study using appropriate statistical methods.
-
Conclusion
The preclinical data for pasireotide strongly support its mechanism of action as a potent inhibitor of ACTH secretion from corticotroph adenomas, primarily through its high affinity for SSTR5. In vitro studies using AtT-20 cells demonstrate its direct effects on reducing cell viability and hormone production. Furthermore, in vivo studies in a clinically relevant canine model of Cushing's disease have shown significant reductions in hormonal markers and tumor size. These preclinical findings provided a solid foundation for the clinical development and eventual approval of pasireotide for the treatment of Cushing's disease in patients for whom surgery is not an option or has not been curative.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Vetco - Veterinary Consulting & Control [vetco.org]
- 9. Canine ACTH-Stimulation Test - Gribbles Veterinary [gribblesvets.com.au]
- 10. idexx.es [idexx.es]
- 11. ACTH Stimulation Test for Dogs: What Is It, and How Does It Work? | PetMD [petmd.com]
The Role of Pasireotide (SOM230) in GH and ACTH Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs like octreotide. Its high affinity for somatostatin receptor subtypes, particularly SSTR5, makes it an effective therapeutic agent for conditions characterized by excess Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH) secretion, namely acromegaly and Cushing's disease. This technical guide provides an in-depth overview of the mechanism of action of pasireotide, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
Pasireotide exerts its inhibitory effects on GH and ACTH secretion by binding to and activating specific somatostatin receptors (SSTRs) on the surface of pituitary adenoma cells.[1] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Notably, it exhibits a significantly higher binding affinity for SSTR5, which is often highly expressed in corticotroph and somatotroph adenomas.[4][5]
The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, the most critical of which is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels, in turn, lead to the decreased activation of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets that promote hormone synthesis and release. The suppression of this signaling pathway ultimately results in the inhibition of both the synthesis and secretion of GH and ACTH.[7]
Furthermore, pasireotide's action on SSTRs can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can influence cell proliferation and apoptosis, contributing to tumor shrinkage.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding pasireotide's binding affinities and its efficacy in inhibiting GH and ACTH secretion from both in vitro studies and clinical trials.
Table 1: Somatostatin Receptor Binding Affinities (Ki, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR5 | Reference |
| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 | [1] |
| Octreotide | >1000 | 0.6 | 7.1 | 6.3 | [1] |
Table 2: In Vitro Inhibition of GH and ACTH Secretion
| Cell Type | Hormone | Pasireotide Concentration | % Inhibition | Reference |
| AtT-20 (mouse pituitary corticotroph) | ACTH | 10 nM | 16% | [8] |
| Human GH-secreting pituitary adenoma cells | GH | 10 nM | ~37% | [9] |
Table 3: Clinical Efficacy of Pasireotide in Acromegaly
| Study | Primary Endpoint | Pasireotide Treatment Arm | % of Patients Achieving Endpoint | Tumor Volume Reduction | Reference |
| Phase III (NCT00434148) | GH <2.5 µg/L and normal IGF-1 | 600 µg bid | 15% | Not specified | [10] |
| Phase III (NCT00434148) | GH <2.5 µg/L and normal IGF-1 | 900 µg bid | 26% | Not specified | [10] |
| Meta-Analysis | Significant tumor shrinkage | Various | 37.7% | Significant reduction | [11] |
Table 4: Clinical Efficacy of Pasireotide in Cushing's Disease
| Study | Primary Endpoint | Pasireotide Treatment Arm | % of Patients Achieving Endpoint | Tumor Volume Reduction | Reference |
| Phase III (NCT00434148) | Normal UFC at month 6 | 600 µg bid | 15% | 44% of patients at month 6 | [10][12] |
| Phase III (NCT00434148) | Normal UFC at month 6 | 900 µg bid | 26% | 75% of patients at month 6 | [10][12] |
| Meta-Analysis | Significant tumor shrinkage | Various | 41.2% | Significant reduction | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effects of pasireotide. While specific, granular details may vary between individual laboratories, the following represents the general principles and steps involved.
Radioligand Binding Assay for Somatostatin Receptor Affinity
This assay is used to determine the binding affinity (Ki) of pasireotide to different somatostatin receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, or SSTR5) are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) and varying concentrations of unlabeled pasireotide.
-
The incubation is carried out in a binding buffer at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of pasireotide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Hormone Secretion Assay from Pituitary Adenoma Cells
This protocol is used to assess the direct inhibitory effect of pasireotide on GH and ACTH secretion from pituitary tumor cells.
-
Primary Cell Culture:
-
Fresh pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.
-
The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Cells are plated in culture wells and maintained in a specific culture medium supplemented with serum and growth factors.
-
-
Pasireotide Treatment:
-
After allowing the cells to adhere and stabilize, the culture medium is replaced with a fresh medium containing various concentrations of pasireotide or a vehicle control.
-
Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
-
Hormone Measurement:
-
The culture supernatant is collected at the end of the incubation period.
-
The concentrations of GH or ACTH in the supernatant are measured using specific and sensitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[13]
-
-
Data Analysis:
-
Hormone levels in the pasireotide-treated groups are compared to the vehicle-treated control group.
-
The percentage of inhibition of hormone secretion is calculated for each concentration of pasireotide.
-
The IC50 value for hormone inhibition can be determined by plotting the percentage of inhibition against the log concentration of pasireotide.
-
Intracellular cAMP Measurement
This assay quantifies the effect of pasireotide on the intracellular second messenger cAMP.
-
Cell Culture and Treatment:
-
Pituitary tumor cells (e.g., AtT-20) are seeded in multi-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of different concentrations of pasireotide.
-
-
cAMP Measurement:
-
After a short incubation period, the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF - Homogeneous Time-Resolved Fluorescence).[14]
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of pasireotide is compared to the amount produced with forskolin alone.
-
The inhibitory effect of pasireotide on cAMP accumulation is calculated.
-
Clinical Trial Protocol for Cushing's Disease (NCT00434148)
This provides a general outline of the methodology used in the pivotal Phase III clinical trial of pasireotide in patients with Cushing's disease.[10]
-
Study Design: A randomized, double-blind, multicenter study.
-
Patient Population: Adult patients with persistent or recurrent Cushing's disease after pituitary surgery, or de novo patients for whom surgery was not an option. Patients had a mean 24-hour urinary free cortisol (UFC) level of at least 1.5 times the upper limit of normal.
-
Treatment: Patients were randomized to receive subcutaneous pasireotide at a starting dose of 600 µg or 900 µg twice daily. Dose adjustments were permitted based on efficacy and tolerability.
-
Primary Endpoint: The proportion of patients who achieved normalization of mean 24-hour UFC levels after 6 months of treatment, without a dose increase above the starting dose.
-
Assessments:
-
Biochemical: 24-hour UFC, plasma ACTH, serum and salivary cortisol were measured at baseline and at regular intervals throughout the study.
-
Tumor Volume: Pituitary tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at specified follow-up times.[15]
-
Clinical Signs and Symptoms: Blood pressure, weight, waist circumference, and quality of life were monitored.
-
-
Data Analysis: Efficacy was assessed by comparing the proportion of responders in each treatment group. Safety and tolerability were also evaluated.
Visualizations
Signaling Pathways
Caption: Pasireotide's inhibitory signaling pathway on GH and ACTH secretion.
Experimental Workflow
Caption: General experimental workflows for in vitro and clinical evaluation of pasireotide.
Conclusion
Pasireotide represents a significant advancement in the medical management of acromegaly and Cushing's disease. Its broad somatostatin receptor binding profile, particularly its high affinity for SSTR5, translates into effective inhibition of GH and ACTH secretion. The downstream signaling cascade, primarily involving the suppression of the adenylyl cyclase-cAMP-PKA pathway, provides a clear molecular basis for its therapeutic action. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in achieving biochemical control and inducing tumor shrinkage in a significant proportion of patients. The experimental protocols outlined in this guide provide a framework for the continued investigation of pasireotide and the development of novel therapies targeting pituitary hormone hypersecretion.
References
- 1. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 3. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. medandlife.org [medandlife.org]
- 8. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of somatostatin receptor 2 (SSTR2) in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparing MRI volume measurement techniques for pituitary macroadenoma: Investigating volume reduction and its relationship with biochemical control - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pasireotide for Acromegaly in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of pasireotide in animal models of acromegaly. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the mechanism of action, experimental protocols, and key quantitative outcomes from pivotal animal studies.
Introduction to Pasireotide and its Mechanism of Action in Acromegaly
Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of metabolic and somatic abnormalities. Pasireotide is a second-generation somatostatin receptor ligand (SRL) that has demonstrated significant efficacy in the treatment of acromegaly.
Unlike first-generation SRLs such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This multi-receptor targeting is particularly relevant for somatotroph adenomas, which often express both SSTR2 and SSTR5.[1] By binding to these receptors on pituitary tumor cells, pasireotide activates intracellular signaling pathways that lead to the inhibition of GH secretion and the suppression of tumor cell proliferation.[1][3]
Signaling Pathways of Pasireotide in Pituitary Somatotrophs
The binding of pasireotide to SSTRs on somatotroph cells initiates a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. PKA is a key regulator of GH gene transcription and hormone secretion. Additionally, pasireotide can modulate ion channel activity, leading to membrane hyperpolarization and reduced calcium influx, which is essential for GH vesicle exocytosis. The activation of phosphotyrosine phosphatases (PTPs) by pasireotide can also interfere with growth factor signaling pathways, such as the MAP kinase cascade, contributing to its anti-proliferative effects.[1][3]
Quantitative Data from Animal Models
Preclinical studies in various animal models have provided crucial data on the efficacy of pasireotide in reducing hormone levels and tumor growth.
Effects on Hormone Levels
Pasireotide has demonstrated potent and sustained suppression of GH and IGF-1 in several animal models.
| Animal Model | Pasireotide Dose | Duration | Outcome on GH Levels | Outcome on IGF-1 Levels | Reference |
| Rat | 10 µg/kg/day (s.c. infusion) | 14 days | Not specified | 60% inhibition (vs. 20% with octreotide) | [4] |
| Rat | 4, 8, and 80 mg/kg (single s.c. LAR injection) | 49 days | Not specified | Peak inhibition to 44%, 22%, and 18% of control, respectively | [4] |
| Cat | 6-8 mg/kg (monthly s.c. LAR injection) | 6 months | Not specified | Significant decrease from baseline (median 1962 ng/mL to 1253 ng/mL) | [5] |
Effects on Pituitary Tumor Volume
Pasireotide has also shown significant anti-proliferative effects, leading to a reduction in pituitary tumor volume in animal models of acromegaly.
| Animal Model | Pasireotide Dose | Duration | Outcome on Tumor Volume | Reference |
| Men1+/- Mouse | 40 mg/kg (monthly i.m. LAR injection) | 9 months | Smaller increase in pituitary NET volume compared to PBS control (2.872 ± 0.728 mm³ vs. 8.847 ± 1.948 mm³) | [6][7] |
| Rat (spontaneous nonfunctioning pituitary adenoma) | Not specified | Not specified | Superior anti-tumor effect compared to octreotide, especially in female rats | [8] |
Experimental Protocols in Animal Models
Detailed methodologies are critical for the replication and validation of preclinical findings. This section outlines the key experimental protocols used in the investigation of pasireotide in animal models.
Animal Models
-
Rat Models: Sprague-Dawley or Wistar-Furth rats are commonly used. Some studies utilize spontaneous pituitary adenoma models, while others may involve the implantation of GH-secreting tumor cells (e.g., GH3 cells) to induce an acromegaly-like state.[9]
-
Mouse Models: Genetically engineered mouse models, such as the Men1+/- mouse, which spontaneously develops neuroendocrine tumors including pituitary adenomas, are valuable for long-term studies of tumor progression.[6][7][10]
-
Feline Models: Cats can spontaneously develop hypersomatotropism due to pituitary adenomas, providing a naturally occurring large animal model for acromegaly research.[5][11]
Pasireotide Formulation and Administration
Pasireotide is often administered as a long-acting release (LAR) formulation for sustained therapeutic levels.
-
Preparation of Pasireotide LAR: The lyophilized pasireotide powder is typically reconstituted with a provided diluent immediately before injection. The suspension should be homogenous and administered without delay.[12]
-
Administration:
Measurement of Hormone Levels
Accurate quantification of GH and IGF-1 is essential for assessing the pharmacodynamic effects of pasireotide.
-
Sample Collection: Blood samples are typically collected via retro-orbital sinus puncture or tail vein sampling in rodents, and from peripheral veins in larger animals. Serum or plasma is then separated and stored at -80°C until analysis.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are widely used for the quantification of GH and IGF-1 in serum or plasma.[10][13][14] The general principle involves the capture of the target hormone by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody. The signal generated is proportional to the hormone concentration.
Assessment of Pituitary Tumor Volume
Magnetic Resonance Imaging (MRI) is the gold standard for non-invasive monitoring of pituitary tumor growth in animal models.
-
MRI Protocol: High-resolution T1-weighted and T2-weighted images of the pituitary region are acquired. The use of a contrast agent (e.g., gadolinium) can enhance the visualization of the tumor.[6][7]
-
Volume Calculation: Tumor volume is typically calculated from the MRI images using the ellipsoid formula (Volume = 4/3 * π * (a/2) * ( b/2 ) * (c/2), where a, b, and c are the maximum diameters in the three dimensions) or by manual or semi-automated segmentation of the tumor on sequential image slices.[15][16]
Conclusion
Preclinical studies in various animal models have been instrumental in elucidating the efficacy and mechanism of action of pasireotide in the context of acromegaly. The data consistently demonstrate its ability to suppress GH and IGF-1 levels and inhibit pituitary tumor growth, largely attributed to its unique multi-receptor binding profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of novel therapies for acromegaly, with the ultimate goal of improving patient outcomes. Further research focusing on the long-term effects and potential resistance mechanisms will be crucial in optimizing the clinical application of pasireotide and other somatostatin receptor ligands.
References
- 1. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pasireotide Long‐Acting Release Treatment for Diabetic Cats with Underlying Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1-Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acromegaly in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. recordatirarediseases.us [recordatirarediseases.us]
- 13. Rat/Mouse IGF-I ELISA Kit (Insulin-Like Growth Factor-I) [elisakits.co.uk]
- 14. Mouse/Rat IGF-1 ELISA Kit (ERIGF1) - Invitrogen [thermofisher.com]
- 15. Comparing MRI volume measurement techniques for pituitary macroadenoma: Investigating volume reduction and its relationship with biochemical control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Activity of Pasireotide on Somatostatin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a synthetic, multireceptor-targeted somatostatin analog with a unique pharmacological profile that distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide.[1][2] Developed by Novartis, pasireotide is approved for the treatment of Cushing's disease and acromegaly, conditions often driven by pituitary adenomas that overexpress somatostatin receptors (SSTRs).[3][4] This technical guide provides a comprehensive overview of the biological activity of pasireotide, focusing on its interaction with SSTR subtypes, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize these activities.
Pasireotide is a cyclohexapeptide that exhibits high binding affinity for four of the five human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[3][5][6] Notably, it displays a significantly higher affinity for SSTR5 compared to first-generation analogs, a key feature that underpins its efficacy in certain neuroendocrine tumors.[2][7] This broader receptor-binding profile allows pasireotide to potentially inhibit hormone secretion and cell proliferation in tumors with varied SSTR expression patterns.[3]
Data Presentation: Quantitative Analysis of Pasireotide's Biological Activity
The following tables summarize the quantitative data on the binding affinity and functional activity of pasireotide at human somatostatin receptor subtypes.
Table 1: Binding Affinity of Pasireotide for Human Somatostatin Receptors
| Receptor Subtype | Pasireotide IC50 (nM) | Reference |
| hSSTR1 | >100 | [8] |
| hSSTR2 | 1.1 ± 0.2 | [5] |
| hSSTR3 | 1.5 ± 0.2 | [5] |
| hSSTR5 | 0.16 ± 0.02 | [5] |
IC50 values represent the concentration of pasireotide required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.
Table 2: Functional Activity of Pasireotide at Human Somatostatin Receptors
| Receptor Subtype | Assay | Pasireotide Potency (IC50/EC50, nM) | Reference |
| hSSTR2 | cAMP Inhibition | 0.23 ± 0.08 | [5] |
| hSSTR2 | ERK1/2 Phosphorylation | 0.34 ± 0.09 | [5] |
| hSSTR3 | cAMP Inhibition | 0.53 ± 0.11 | [5] |
| hSSTR3 | ERK1/2 Phosphorylation | 1.2 ± 0.3 | [5] |
| hSSTR5 | cAMP Inhibition | 0.21 ± 0.05 | [5] |
| hSSTR5 | ERK1/2 Phosphorylation | 0.25 ± 0.06 | [5] |
IC50 values for cAMP inhibition represent the concentration of pasireotide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation. EC50 values for ERK1/2 phosphorylation represent the concentration of pasireotide that produces 50% of the maximal stimulation of ERK1/2 phosphorylation. Lower values indicate greater potency.
Signaling Pathways Modulated by Pasireotide
Activation of SSTRs by pasireotide initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, resulting in a decrease in hormone secretion and cell proliferation.
Pasireotide-Mediated Signaling Cascade
Caption: Pasireotide signaling pathways.
Experimental Protocols
The characterization of pasireotide's biological activity relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of pasireotide to different SSTR subtypes.[9][10]
Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing a specific human SSTR subtype (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific radioligand (e.g., [¹²⁵I-Tyr¹¹]SRIF-14) and increasing concentrations of unlabeled pasireotide.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of pasireotide, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of pasireotide to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.[5][7]
Workflow for cAMP Accumulation Assay
Caption: Workflow of a cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells stably expressing the SSTR subtype of interest are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of pasireotide for a short period.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for pasireotide's inhibition of cAMP accumulation is determined.
ERK Phosphorylation Assay
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another important downstream signaling cascade of SSTRs, by measuring the phosphorylation of ERK1/2.[5]
Workflow for ERK Phosphorylation Assay (Western Blot)
Caption: Workflow of an ERK phosphorylation assay.
Methodology:
-
Cell Culture and Starvation: Cells expressing the target SSTR are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Stimulation: Cells are treated with various concentrations of pasireotide for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified by densitometry.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration of pasireotide, and the data are fitted to a dose-response curve to determine the EC50 value.
Conclusion
Pasireotide's unique biological activity, characterized by its broad binding profile with high affinity for multiple somatostatin receptor subtypes, particularly SSTR5, translates into potent functional effects on intracellular signaling pathways. The inhibition of cAMP production and modulation of the MAPK pathway are central to its therapeutic efficacy in reducing hormone hypersecretion and controlling tumor growth in neuroendocrine disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of pasireotide and other novel somatostatin receptor ligands in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, open-label study of pasireotide in patients with BRAF-wild type and NRAS-wild type, unresectable and/or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors [mdpi.com]
understanding pasireotide's function in neuroendocrine tumor models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a multi-receptor targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs (SSAs) like octreotide and lanreotide. This technical guide provides an in-depth overview of pasireotide's function in preclinical neuroendocrine tumor (NET) models, focusing on its mechanism of action, effects on key signaling pathways, and its anti-proliferative and anti-secretory activities. The information presented herein is intended to support further research and drug development efforts in the field of neuroendocrine oncology.
Mechanism of Action
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors highly expressed in many NETs. Unlike first-generation SSAs that primarily target SSTR2, pasireotide has a broader binding affinity, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This expanded receptor interaction profile is thought to contribute to its distinct biological activities. The binding affinity of pasireotide for SSTR5 is significantly higher than that of octreotide, while its affinity for SSTR2 is slightly lower.[2]
Upon binding to its cognate SSTRs, pasireotide triggers a cascade of intracellular signaling events. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This reduction in cAMP can, in turn, affect various cellular processes, including hormone secretion and cell proliferation.
Signaling Pathways Modulated by Pasireotide
Pasireotide's engagement with multiple SSTRs allows it to modulate several key signaling pathways implicated in NET pathogenesis.
Somatostatin Receptor (SSTR) Signaling
The primary signaling pathway initiated by pasireotide is the canonical SSTR pathway. Binding of pasireotide to SSTRs leads to the activation of inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is fundamental to the anti-secretory effects of pasireotide.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in NETs.[4] Pasireotide has been shown to indirectly influence this pathway. By activating SSTRs, pasireotide can lead to the activation of protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt pathway, thereby inhibiting downstream signaling to mTOR.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Activation of SSTRs by pasireotide can also lead to the modulation of the MAPK/ERK pathway, often resulting in an anti-proliferative effect. This can occur through the activation of phosphatases that dephosphorylate and inactivate key kinases in this pathway.
Data Presentation
In Vitro Anti-proliferative Activity
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| NCI-H69 | Small Cell Lung Carcinoma | 35.4 | [5][6] |
In Vivo Anti-tumor Efficacy in MEN1 Mouse Model
| Parameter | Control (PBS) | Pasireotide (40 mg/kg monthly) | % Change | Reference |
| Pancreatic NET Proliferation | 0.78 ± 0.08% | 0.35 ± 0.03% | -55.1% | [4][7][8] |
| Pituitary NET Proliferation | 1.81 ± 0.15% | 0.73 ± 0.07% | -59.7% | [4][7][8] |
| Pancreatic NET Apoptosis | 0.19 ± 0.03% | 0.42 ± 0.05% | +121.1% | [4][7][8] |
| Pituitary NET Apoptosis | 2.35 ± 0.44% | 14.75 ± 1.58% | +527.7% | [4][7][8] |
| Survival at 21 months | 65.2% | 80.9% | +24.1% | [4][7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of pasireotide on the viability of NET cell lines, such as NCI-H69.
Materials:
-
NET cell line (e.g., NCI-H69)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pasireotide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The following day, treat the cells with various concentrations of pasireotide. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9][10][11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERK and Akt Phosphorylation
This protocol provides a general framework for analyzing the phosphorylation status of key signaling proteins in NET cells following pasireotide treatment.
Materials:
-
NET cell line
-
Pasireotide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate NET cells and grow to 70-80% confluency.
-
Treat cells with pasireotide at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo MEN1 Mouse Model Study
This protocol is based on the study by Walls et al. (2016) investigating the in vivo efficacy of pasireotide.[4][7][8]
Animal Model:
-
Men1+/- mice, which spontaneously develop pancreatic and pituitary NETs.
Treatment:
-
At 12 months of age, randomize mice into two groups: a control group receiving monthly intramuscular injections of PBS and a treatment group receiving monthly intramuscular injections of pasireotide long-acting release (LAR) formulation at a dose of 40 mg/kg.[4][7][8]
Tumor Assessment:
-
Perform magnetic resonance imaging (MRI) at baseline (12 months) and at the end of the study (21 months) to assess pituitary NET volume.[4][7][8]
-
At 20 months of age, administer 5-bromo-2-deoxyuridine (BrdU) in the drinking water for 4 weeks to label proliferating cells.[4][7][8]
-
At 21 months, euthanize the mice and collect pancreatic and pituitary NETs.
Analysis:
-
Assess proliferation by immunohistochemistry for BrdU incorporation.
-
Evaluate apoptosis using TUNEL assays.
-
Analyze survival rates between the control and treatment groups.
Conclusion
Pasireotide demonstrates significant anti-tumor activity in various preclinical neuroendocrine tumor models. Its broad somatostatin receptor binding profile allows for the modulation of multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to the inhibition of cell proliferation and hormone secretion. The data from both in vitro and in vivo studies underscore the potential of pasireotide as a therapeutic agent for neuroendocrine tumors. The experimental protocols provided in this guide offer a foundation for further investigation into the nuanced mechanisms of pasireotide's action and for the development of novel therapeutic strategies for NETs.
References
- 1. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Models in Pancreatic Neuroendocrine Neoplasms: Current Perspectives and Future Directions [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Pasireotide's Impact on Insulin and Glucagon Release: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the mechanisms by which pasireotide, a multi-receptor targeted somatostatin analogue, influences insulin and glucagon secretion. The document synthesizes data from key preclinical and clinical studies, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism: Differential Somatostatin Receptor (SSTR) Affinity
Pasireotide's unique effects on glucose homeostasis are rooted in its distinct binding profile for somatostatin receptor subtypes compared to first-generation analogues like octreotide.[1][2] Unlike octreotide, which preferentially binds to SSTR2, pasireotide exhibits a high affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5.[2][3] Its binding affinity for SSTR5 is approximately 39-fold higher than that of octreotide.[1][4] This high affinity for SSTR5 is the primary driver of its pronounced effects on insulin secretion and subsequent hyperglycemia.[2][5][6]
Pancreatic islet cells express different SSTR subtypes: insulin-secreting β-cells primarily express SSTR2 and SSTR5, while glucagon-secreting α-cells predominantly express SSTR2.[2][4][7] This differential expression is critical to understanding pasireotide's effects.
Impact on Insulin Secretion
Pasireotide significantly suppresses insulin secretion through a dual mechanism involving direct inhibition at the pancreatic β-cell and indirect inhibition via the incretin system.
Direct Inhibition via SSTR5
By binding with high affinity to SSTR5 on pancreatic β-cells, pasireotide potently inhibits insulin secretion.[2][7][8][9] Activation of SSTR5, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in glucose-stimulated insulin release.[2][10] In vitro studies using the INS-1E β-cell line demonstrated that pasireotide (10-50 nM) reduced glucose-induced insulin secretion by 30% after acute administration and 50% after chronic administration.[11]
Indirect Inhibition via Incretin Hormones
The hyperglycemic effects of pasireotide are amplified by its suppression of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7][8][12] These hormones are released from enteroendocrine cells after a meal and potentiate glucose-induced insulin secretion.[13][14] Pasireotide, through its action on SSTRs (particularly SSTR5) in the gut, significantly curtails the release of GLP-1 and GIP.[10] A mechanistic study in healthy volunteers found that pasireotide treatment led to significant decreases in the area under the curve (AUC) for GLP-1 (-46.7%) and GIP (-69.8%) during an oral glucose tolerance test (OGTT).[12] This reduction in the incretin effect further blunts the insulin response to nutrient intake.[6]
The signaling pathway is visualized below.
References
- 1. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 9. Real-World Experience with Pasireotide-LAR in Cushing’s Disease: Single-Center 12-Month Observational Study [mdpi.com]
- 10. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Hyperglycemia associated with pasi ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Alpha-cell paracrine signaling in the regulation of beta-cell insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pasireotide (SOM230): A Technical Guide
Introduction
Pasireotide, also known as SOM230, is a second-generation somatostatin analog (SSA) developed by Novartis for the treatment of Cushing's disease and acromegaly.[1] Unlike first-generation SSAs such as octreotide and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for multiple SSTR subtypes.[2][3] This unique characteristic provides a distinct therapeutic advantage in conditions where other SSAs have limited efficacy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of pasireotide, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.
Discovery and Preclinical Development
The development of pasireotide was driven by the need for a more effective SSA that could target a wider range of SSTRs expressed on neuroendocrine tumors.[4] The limitations of first-generation SSAs, which are less effective in tumors with low SSTR2 expression, prompted the search for a multi-receptor targeted ligand.[5]
Molecular Design and Binding Profile
Pasireotide is a synthetic cyclohexapeptide designed to mimic the structure of native somatostatin.[6] Its unique chemical structure confers a broader and distinct SSTR binding profile compared to first-generation SSAs.[2][7]
The binding affinity of pasireotide to human SSTR subtypes was determined using radioligand binding assays. The general protocol involves:
-
Cell Culture and Membrane Preparation: Stably transfected Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells expressing individual human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5) are cultured. Cell membranes are harvested through homogenization and centrifugation.
-
Radioligand: A radiolabeled somatostatin analog, typically [125I-Tyr11]-SRIF-14 or a subtype-selective radioligand, is used.
-
Binding Reaction: Cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled pasireotide or other competing ligands.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
The binding affinities of pasireotide and octreotide are summarized in the table below.
| Somatostatin Receptor Subtype | Pasireotide (pKi) | Octreotide (pKi) |
| sst1 | 8.2 | <7.0 |
| sst2 | 9.0 | 9.5 |
| sst3 | 9.1 | 7.4 |
| sst4 | <7.0 | <7.0 |
| sst5 | 9.9 | 7.9 |
Table 1: Comparative binding affinities (pKi) of pasireotide and octreotide for human somatostatin receptor subtypes. A higher pKi value indicates a higher binding affinity.[8][9][10]
Pasireotide demonstrates high affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR3, SSTR2, and SSTR1.[1][4] Notably, its affinity for SSTR5 is significantly higher than that of octreotide.[11]
Mechanism of Action and Signaling Pathways
Pasireotide exerts its effects by binding to and activating SSTRs, which are G-protein coupled receptors.[12] Activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[13][14]
The functional activity of pasireotide is often assessed by its ability to inhibit cyclic adenosine monophosphate (cAMP) production, a key second messenger in hormone secretion pathways.[15][16]
-
Cell Culture: Pituitary tumor cells (e.g., AtT-20 mouse pituitary corticotroph tumor cells) or transfected cells expressing specific SSTR subtypes are cultured.
-
Stimulation: Cells are stimulated with a cAMP-inducing agent, such as forskolin or corticotropin-releasing hormone (CRH).
-
Treatment: Cells are co-incubated with the stimulating agent and varying concentrations of pasireotide.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or other sensitive detection methods.
-
Data Analysis: The concentration of pasireotide that causes a 50% inhibition of stimulated cAMP production (IC50) is calculated.
In primary cultures of rat pituitary cells, pasireotide effectively inhibits growth hormone-releasing hormone (GHRH)-induced growth hormone (GH) release with an IC50 of 0.4 nM.[8][9]
Preclinical Efficacy in Animal Models
The antisecretory and antiproliferative effects of pasireotide were evaluated in various animal models of neuroendocrine tumors.
-
Acromegaly Models: Rodent models with GH-secreting pituitary tumors are used. Pasireotide is administered, and serum GH and IGF-1 levels are monitored over time. Tumor size is assessed by imaging or at necropsy.
-
Cushing's Disease Models: Animal models with ACTH-secreting pituitary tumors or ectopic ACTH-producing tumors are employed. The effect of pasireotide on plasma ACTH and corticosterone levels is measured.
In a study involving transgenic mice with GH- and prolactin-secreting pituitary adenomas, continuous injection of pasireotide (50 µg/kg/h) resulted in significant tumor shrinkage, whereas octreotide at the same dose only slowed tumor progression.[17]
Clinical Development
The clinical development program for pasireotide has been extensive, with numerous Phase I, II, and III trials conducted to evaluate its efficacy and safety in patients with Cushing's disease and acromegaly.
Pharmacokinetics
Pasireotide is available in two formulations: a subcutaneous (SC) injection for twice-daily administration and a long-acting release (LAR) intramuscular (IM) formulation for monthly administration.[18]
| Pharmacokinetic Parameter | Subcutaneous (SC) Formulation | Long-Acting Release (LAR) Formulation |
| Time to Peak Concentration (Tmax) | 0.25 - 0.5 hours | ~21 days (second peak) |
| Bioavailability | High | Complete relative to SC formulation |
| Volume of Distribution | >100 L | Not applicable |
| Plasma Protein Binding | ~88% | ~88% |
| Metabolism | Minimal | Minimal |
| Elimination Half-life | ~12 hours | Extended release over a month |
| Primary Route of Elimination | Hepatic clearance | Hepatic clearance |
Table 2: Pharmacokinetic Properties of Pasireotide Formulations.[6][13][18][19]
Clinical Efficacy in Cushing's Disease
The efficacy of pasireotide in Cushing's disease was primarily evaluated in a large Phase III trial (NCT00434148).[20][21]
-
Study Design: A randomized, double-blind, multicenter study.[20]
-
Patient Population: 162 adult patients with persistent or recurrent Cushing's disease, or de novo disease for whom surgery was not an option.[22]
-
Intervention: Patients were randomized to receive subcutaneous pasireotide at a starting dose of 600 µg or 900 µg twice daily.[22] Dose adjustments were permitted based on response and tolerability.
-
Primary Endpoint: The proportion of patients who achieved normalization of mean 24-hour urinary free cortisol (UFC) levels at month 6 without a dose increase.[22]
-
Secondary Endpoints: Changes in clinical signs and symptoms, tumor volume, and quality of life.[20]
| Endpoint | Pasireotide 600 µg bid | Pasireotide 900 µg bid |
| UFC Normalization at Month 6 (Primary Endpoint) | 15% | 26% |
| Median Reduction in UFC from Baseline | ~50% | ~50% |
| Tumor Volume Reduction at Month 6 | 44% of patients | 75% of patients |
| Tumor Volume Reduction at Month 12 | 50% of patients | 89% of patients |
Table 3: Key Efficacy Results from the Phase III Trial in Cushing's Disease.[21][22]
Clinical Efficacy in Acromegaly
The efficacy of pasireotide in acromegaly has been demonstrated in several key clinical trials, including a Phase III study comparing pasireotide LAR to octreotide LAR in medically naïve patients (NCT00600886) and another Phase III study in patients inadequately controlled on first-generation SSAs (PAOLA study).[2][23][24]
-
Study Design: A randomized, double-blind, multicenter study.[2]
-
Patient Population: 358 adult patients with active acromegaly who were either de novo or had prior pituitary surgery but no previous medical therapy.[25]
-
Intervention: Patients were randomized to receive intramuscular injections of pasireotide LAR 40 mg or octreotide LAR 20 mg every 28 days for 12 months. Dose titration was permitted.[25]
-
Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH level <2.5 µg/L and normalization of age- and sex-matched IGF-1 levels, at 12 months.[2]
-
Secondary Endpoints: Changes in tumor volume, symptoms, and quality of life.[25]
| Endpoint | Pasireotide LAR 40 mg | Octreotide LAR 20 mg |
| Biochemical Control at Month 12 (Primary Endpoint) | 31.3% | 19.2% |
| Normalized IGF-1 Levels at Month 12 | 38.6% | 23.6% |
| Mean GH <2.5 µg/L at Month 12 | 48.3% | 51.6% |
| Significant Tumor Volume Reduction (≥25%) | Similar in both groups | Similar in both groups |
Table 4: Key Efficacy Results from the Phase III Trial in Medically Naïve Acromegaly Patients.[25]
-
Study Design: A randomized, multicenter, phase 3 trial.[23]
-
Patient Population: Patients with acromegaly inadequately controlled on octreotide or lanreotide.[23]
-
Intervention: Patients were randomized to receive pasireotide LAR 40 mg, pasireotide LAR 60 mg, or continued treatment with their current SSA (active control) for 24 weeks.[23]
-
Primary Endpoint: The proportion of patients achieving biochemical control.[23]
| Endpoint | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg | Active Control |
| Biochemical Control at 24 Weeks | 15% | 20% | 0% |
Table 5: Key Efficacy Results from the PAOLA Study.[23]
Safety and Tolerability
The safety profile of pasireotide is generally similar to that of other SSAs, with the notable exception of a higher incidence and degree of hyperglycemia.[15][26]
Common Adverse Events
The most frequently reported adverse events in clinical trials include:
-
Gastrointestinal disorders: Diarrhea, nausea, abdominal pain, cholelithiasis[27]
-
Metabolism and nutrition disorders: Hyperglycemia, diabetes mellitus[15][26]
-
General disorders: Fatigue, headache[27]
Hyperglycemia
Hyperglycemia is the most significant and common adverse event associated with pasireotide treatment.[15][26] This is attributed to its strong binding to SSTR5, which is expressed on pancreatic islet cells and plays a role in regulating insulin and glucagon secretion.[2]
Careful monitoring of glycemic status is crucial before and during treatment with pasireotide.[26] Management strategies may include lifestyle modifications and the use of antidiabetic medications.[26]
Conclusion
Pasireotide represents a significant advancement in the medical management of Cushing's disease and acromegaly. Its unique multi-receptor binding profile, particularly its high affinity for SSTR5, translates into improved efficacy in a substantial proportion of patients, including those who are inadequately controlled with first-generation SSAs. While the risk of hyperglycemia requires careful management, the overall benefit-risk profile of pasireotide makes it a valuable therapeutic option for these challenging endocrine disorders. Further research is ongoing to explore its potential in other neuroendocrine tumors and to optimize the management of its metabolic side effects.
References
- 1. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and tolerability of pasireotide long-acting release in acromegaly-results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. [PDF] Determination of urinary free cortisol by HPLC. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching patients with acromegaly from octreotide to pasireotide improves biochemical control: crossover extension to a randomized, double-blind, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. The Biochemical Diagnosis of Acromegaly [mdpi.com]
- 19. Urinary Free Cortisol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. Long-term treatment of Cushing’s disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novartis AG: Pasireotide Works Well in Phase III Acromegaly Trial - BioSpace [biospace.com]
- 25. Pasireotide monotherapy in Cushing's disease: a single-centre experience with 5-year extension of phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 27. endocrine-abstracts.org [endocrine-abstracts.org]
An In-depth Technical Guide to the Binding Characteristics of Pasireotide with Somatostatin Receptors SSTR1, SSTR2, SSTR3, and SSTR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide is a multireceptor-targeted somatostatin analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs.[1][2] This technical guide provides a comprehensive overview of the binding and functional characteristics of pasireotide at four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in endocrinology and related fields. The document includes a detailed summary of quantitative binding and functional data, in-depth descriptions of relevant experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] Synthetic somatostatin analogs have been developed for the treatment of various diseases, including neuroendocrine tumors and acromegaly. Pasireotide is a second-generation somatostatin analog with a broader binding spectrum compared to its predecessors, such as octreotide.[1][2] Understanding the nuanced interactions of pasireotide with individual SSTR subtypes is crucial for elucidating its mechanism of action and optimizing its therapeutic applications. This guide focuses on the binding of pasireotide to SSTR1, SSTR2, SSTR3, and SSTR5, the four subtypes to which it exhibits significant affinity.
Quantitative Data on Pasireotide-SSTR Interactions
The binding affinity and functional potency of pasireotide at SSTR1, SSTR2, SSTR3, and SSTR5 have been characterized in numerous in vitro studies. The following tables summarize key quantitative data from these investigations.
Binding Affinity Data
Binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Receptor Subtype | Pasireotide IC50 (nM) | Reference |
| SSTR1 | 9.3 | [3] |
| SSTR2 | 1.0 | [3] |
| SSTR3 | 1.5 | [3] |
| SSTR5 | 0.16 | [3] |
Table 1: Pasireotide Binding Affinities (IC50) for Human Somatostatin Receptor Subtypes.
Functional Potency Data
Functional potency is a measure of the concentration of a ligand required to elicit a half-maximal biological response. For somatostatin receptors, which are coupled to inhibitory G proteins (Gi), this is often measured as the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) is a common metric for functional potency.
| Receptor Subtype | Pasireotide EC50 (nM) for cAMP Inhibition | Reference |
| SSTR1 | 0.45 | [4] |
| SSTR2 | 0.38 | [4] |
| SSTR3 | 0.22 | [4] |
| SSTR5 | 0.29 | [4] |
Table 2: Pasireotide Functional Potency (EC50) for Inhibition of cAMP Production via Human Somatostatin Receptor Subtypes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of pasireotide at somatostatin receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pasireotide for binding to SSTR1, SSTR2, SSTR3, and SSTR5.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for each receptor subtype (e.g., 125I-[Leu8, D-Trp22, Tyr25]-Somatostatin-28 for SSTR1, 125I-Tyr11-Somatostatin-14 for SSTR2, 125I-[Tyr10]-Somatostatin-14 for SSTR3, and 125I-[Tyr12]-Somatostatin-14 for SSTR5).
-
Unlabeled pasireotide.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled pasireotide. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pasireotide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Functional Assay
This assay measures the ability of a ligand to activate a Gi-coupled receptor and inhibit the production of cyclic AMP.
Objective: To determine the half-maximal effective concentration (EC50) of pasireotide for the inhibition of cAMP production mediated by SSTR1, SSTR2, SSTR3, and SSTR5.
Materials:
-
Whole cells stably expressing one of the human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Pasireotide.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of pasireotide for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the pasireotide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways
Upon binding of pasireotide, SSTR1, SSTR2, SSTR3, and SSTR5 all couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is the primary mechanism through which pasireotide exerts its inhibitory effects on hormone secretion.
Logical Relationships in Pasireotide's Multi-Receptor Profile
Pasireotide's clinical efficacy is a direct result of its ability to bind to multiple SSTR subtypes, each contributing to its overall therapeutic effect. The high affinity for SSTR5 is particularly important in conditions where this receptor is overexpressed, such as in Cushing's disease.[2] The engagement of SSTR1, SSTR2, and SSTR3 further broadens its spectrum of activity.
Conclusion
Pasireotide is a potent somatostatin analog with a multi-receptor binding profile, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[3] Its ability to activate these Gi-coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels, which is the primary mechanism for its therapeutic effects in various neuroendocrine disorders. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive technical resource for the scientific community engaged in the research and development of somatostatin receptor-targeted therapies.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Methodological & Application
Pasireotide Acetate In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of pasireotide acetate, a multi-receptor targeted somatostatin analog. Pasireotide has demonstrated efficacy in inhibiting hormone secretion and cell proliferation in various pituitary adenoma cell types.[1][2] The following application notes offer comprehensive methodologies for cell culture, as well as assays to assess cell viability, apoptosis, and hormone secretion in response to pasireotide treatment. Additionally, this guide includes a summary of quantitative data from relevant studies and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Pasireotide is a synthetic cyclohexapeptide with high binding affinity for multiple somatostatin receptor subtypes, particularly SSTR1, SSTR2, SSTR3, and SSTR5, showing a notably high affinity for SSTR5.[1][2] This broad receptor profile allows pasireotide to effectively inhibit the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from corticotroph tumors and growth hormone (GH) from somatotroph tumors.[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms of pasireotide and for preclinical evaluation of its therapeutic potential.
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro pituitary tumor cell models.
Table 1: Effect of Pasireotide on Cell Viability
| Cell Line | Pasireotide Concentration | Incubation Time | Percent Inhibition of Cell Viability | Reference |
| AtT20/D16v-F2 | 10 nM | 48 hours | ~20% | [3][4] |
Table 2: Effect of Pasireotide on Hormone Secretion
| Cell Line | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion | Reference |
| AtT20/D16v-F2 | ACTH | 10 nM | 48 hours | 16% | [3][4] |
| Primary Human Somatotroph Tumor Cells | GH | 10 nM | 72 hours | Variable, comparable to octreotide | [5] |
Experimental Protocols
Cell Culture and Pasireotide Treatment
This protocol describes the general culture of pituitary adenoma cells and subsequent treatment with this compound.
Materials:
-
Pituitary tumor cell lines (e.g., AtT20/D16v-F2 for ACTH secretion, GH4C1 for GH secretion) or primary tumor cells.
-
Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound stock solution (dissolved in sterile water or DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks, plates, and other sterile consumables.
-
Humidified incubator (37°C, 5% CO2).
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
-
For experiments, seed cells into appropriate multi-well plates (e.g., 96-well for viability, 24-well for hormone secretion) at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing the various concentrations of pasireotide or vehicle control.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.[6]
Materials:
-
Cells cultured in a 96-well plate and treated with pasireotide as described above.
-
MTT solution (5 mg/mL in PBS).
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO).
-
Microplate reader.
Protocol:
-
Following pasireotide treatment, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cells cultured and treated with pasireotide.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Harvest cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Hormone Secretion Assay (ELISA)
This protocol describes the quantification of secreted hormones (e.g., ACTH, GH) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][12]
Materials:
-
Cell culture supernatant collected from pasireotide-treated and control cells.
-
Commercially available ELISA kit for the hormone of interest (e.g., human GH ELISA kit, mouse/rat ACTH ELISA kit).
-
Microplate reader.
Protocol:
-
Following the pasireotide treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the hormone concentration in each sample based on the standard curve.
-
Normalize the hormone concentration to the number of viable cells or total protein content.
Mandatory Visualizations
References
- 1. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pasireotide Acetate Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, a multireceptor-targeted somatostatin analog, has demonstrated significant potential in preclinical and clinical studies for the treatment of various conditions, including Cushing's disease and acromegaly, as well as certain types of neuroendocrine tumors.[1] Its mechanism of action involves binding to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, 2, 3, and 5, leading to the inhibition of hormone secretion and tumor cell proliferation.[1][2] These application notes provide detailed protocols for the in vivo administration of pasireotide acetate in animal models, summarize key quantitative data from various studies, and illustrate the relevant signaling pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of Pasireotide in Different Animal Species
| Species | Route of Administration | Tmax (hours) | Terminal Half-life (t½) | Bioavailability | Plasma Protein Binding | Reference |
| Rat | Subcutaneous (s.c.) | 0.25 - 2 | ~1.3 hours | 84-100% | 93-94% | [3] |
| Monkey | Subcutaneous (s.c.) | 0.25 - 2 | ~56 hours | 84-100% | Not Specified | [3] |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Rabbit | Subcutaneous (s.c.) | 0.25 - 2 | Not Specified | Not Specified | Not Specified | [3] |
| Dog | Not Specified | Not Specified | Not Specified | 93-94% | [3] |
Table 2: In Vivo Efficacy of Pasireotide on Hormone Levels and Tumor Growth
| Animal Model | This compound Dose and Regimen | Effect on Hormone Levels | Antitumor Effect | Reference |
| Sprague-Dawley Rats | 1, 3, or 10 µg/kg (i.v.) | Stronger inhibition of ACTH and corticosterone secretion compared to octreotide. | Not Assessed | [4] |
| Rats | ≥10 µg/kg (s.c.) | Marked increase in plasma glucose 1 hour post-injection. | Not Assessed | [4] |
| Rats | 1, 10, or 50 µg/kg/h (s.c. infusion for 7 days) | Dose-dependent decrease in plasma IGF-1 levels. | Not Assessed | [4] |
| Rhesus Monkey | 0.4 µg/kg (s.c.) | ID50 for GH inhibition. | Not Assessed | [4] |
| MENX Rats (Nonfunctioning Pituitary Tumors) | Long-acting release (LAR) formulation | Significant growth suppression and occasional tumor shrinkage. | Pasireotide showed a superior anti-tumor effect vs. octreotide, especially in females. | [5] |
| Men1+/- Mice (Pancreatic and Pituitary NETs) | 40 mg/kg pasireotide LAR (i.m. monthly for 9 months) | Not Specified | Reduced tumor progression and improved survival. | [6] |
| MEN1 Transgenic Mouse Model | 160 mg/kg (s.c. for four months) | Decreased serum insulin, increased serum glucose. | Decreased tumor size and increased apoptosis. | [7] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Administration of this compound in Rodents
This protocol is suitable for short-acting pasireotide formulations.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (e.g., 28-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile saline to the desired stock concentration. For example, a stock solution of 1 mg/mL can be prepared. Ensure complete dissolution by vortexing.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentration for injection, based on the animal's body weight and the target dose. For example, for a 10 µg/kg dose in a 25g mouse, you would inject 0.025 mL of a 10 µg/mL solution.
-
Store prepared solutions according to the manufacturer's recommendations, typically at 2-8°C and protected from light.[3]
-
-
Animal Preparation:
-
Accurately weigh each animal immediately before dosing to ensure precise dose calculation.[8]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to expose the dorsal region. For rats, manual restraint is usually sufficient.
-
-
Administration:
-
Draw the calculated volume of the pasireotide solution into an insulin syringe.
-
Lift a fold of skin in the interscapular region (back of the neck).
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Observe for site-specific reactions such as erythema or swelling.[9]
-
Continue to monitor the animal's general health, body weight, and any study-specific parameters.
-
Protocol 2: Intramuscular (i.m.) Administration of Pasireotide Long-Acting Release (LAR) in Mice
This protocol is adapted from studies using a long-acting formulation of pasireotide.[6]
Materials:
-
Pasireotide LAR formulation
-
Sterile saline (0.9% NaCl) for reconstitution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension:
-
Pasireotide LAR is typically provided as a powder for suspension.
-
Immediately prior to administration, reconstitute the pasireotide LAR with the provided diluent or sterile saline according to the manufacturer's instructions. For example, dissolve in 0.9% sterile saline to a concentration of 20 mg/mL.[6]
-
Gently swirl the vial to ensure a uniform suspension. Avoid vigorous shaking to prevent foaming.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Anesthesia or sedation may be considered to minimize stress and ensure accurate injection, though it is not always required for trained personnel.
-
-
Administration:
-
Draw the calculated volume of the suspension into the syringe.
-
Identify the quadriceps or gluteal muscle of the hind limb as the injection site.
-
Insert the needle into the muscle mass.
-
Aspirate to check for blood. If blood appears, withdraw the needle and choose a different site.
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site.
-
-
Post-Administration Monitoring:
-
Monitor for any signs of pain, distress, or lameness.
-
Check the injection site for any local reactions.
-
Record body weight and other relevant parameters at specified intervals.
-
Mandatory Visualization
Caption: Pasireotide signaling pathway via somatostatin receptors.
Caption: General experimental workflow for in vivo pasireotide studies.
References
- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Using Pasireotide for Primary Cultures of Human Pituitary Adenomas
Introduction
Pasireotide (Signifor®) is a second-generation, multi-receptor targeted somatostatin analog (SSA) approved for the treatment of Cushing's disease and acromegaly.[1] Unlike first-generation SSAs such as octreotide, which preferentially bind to somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5 (SSTR5 > SSTR2 > SSTR3 > SSTR1).[1][2] This broad receptor profile makes it a valuable tool for in vitro studies on primary cultures of human pituitary adenomas, which express a variable pattern of SSTRs.[3] Corticotroph adenomas, for instance, strongly overexpress SSTR5, providing a strong rationale for pasireotide's use.[4][5]
These application notes provide an overview of the in vitro effects of pasireotide on different types of pituitary adenomas, detailed protocols for conducting experiments with primary cultures, and visualizations of the key signaling pathways involved.
Mechanism of Action
Pasireotide mimics the action of endogenous somatostatin.[6] Upon binding to its target SSTRs on pituitary adenoma cells, it initiates a cascade of intracellular events. The primary mechanisms include the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[7] These actions result in the suppression of hormone hypersecretion (e.g., Adrenocorticotropic hormone [ACTH] or Growth Hormone [GH]) and may inhibit cell proliferation through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][8]
Data Presentation: In Vitro Efficacy of Pasireotide
The following tables summarize the quantitative effects of pasireotide on primary cultures of various human pituitary adenomas as reported in preclinical studies.
Table 1: Effect of Pasireotide on Hormone Secretion in Primary Cultures
| Adenoma Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Mean Inhibition (%) | Comparator (Octreotide) | Source |
| GH-Secreting | Growth Hormone (GH) | 10 nM | 72 hours | -37.1% | -36.8% | [9] |
| GH-Secreting | Growth Hormone (GH) | 10 nM | Not Specified | -32.1% | -35.4% | [2] |
| GH & PRL Co-secreting | Prolactin (PRL) | 10 nM | 72 hours | -52.4% | -34.3% | [9] |
| ACTH-Secreting | ACTH | Not Specified | 24 hours | Non-significant reduction | Significant inhibition | [10] |
Table 2: Effect of Pasireotide on Cell Viability in Primary Cultures
| Adenoma Type | Pasireotide Concentration | Incubation Time | Effect on Cell Viability | Comparator (Octreotide) | Source |
| GH-Secreting | Not Specified | 24, 48, 72 hours | Significant Decrease | Significant Decrease | [10] |
| ACTH-Secreting | Not Specified | 24, 48, 72 hours | No reduction | Significant Reduction | [10] |
| Non-Functioning (NFPA) | Not Specified | 24, 48, 72 hours | Significant Increase (in 11/15 cultures) | Significant Increase (in 11/16 cultures) | [10] |
| Non-Functioning (NFPA) | Not Specified | Not Specified | Inhibition (via reduced VEGF) | Not Applicable | [11] |
Note: The conflicting results in NFPAs highlight that the net effect on cell viability may depend on additional factors beyond direct SSTR activation.[10][12]
Table 3: Predominant Somatostatin Receptor (SSTR) mRNA Expression in Pituitary Adenomas
| Adenoma Type | Predominant SSTR Subtypes | Source |
| GH-Secreting | SSTR5, SSTR2 | [10][13][14] |
| ACTH-Secreting | SSTR5 >> SSTR2 | [4][10][14] |
| Non-Functioning (NFPA) | SSTR3 >> SSTR2 > SSTR5 | [10][15][16] |
| Prolactin-Secreting | SSTR1, SSTR5 | [10][13][17] |
Experimental Protocols
Protocol 1: Establishment of Primary Cultures from Human Pituitary Adenomas
This protocol is adapted from methodologies used in studies investigating SSAs on pituitary tumor cells.[2][18]
Materials:
-
Fresh pituitary adenoma tissue in sterile collection medium (e.g., DMEM).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose.
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Sterile scalpels, pipettes, and 70-100 µm cell strainers.
-
Sterile deionized water for red blood cell lysis.
-
Cell culture flasks (25 cm²) and multi-well plates (24- or 48-well).
Procedure:
-
Tissue Processing: Immediately after surgical resection, place the tissue fragment in a sterile tube with collection medium on ice. Process the tissue under a sterile laminar flow hood.
-
Mechanical Dissociation: Transfer the tissue to a sterile petri dish. Mince the tissue into small pieces (<1 mm³) using sterile scalpels.[18]
-
Cell Suspension: Transfer the minced tissue into a 15 mL conical tube. Add 5-10 mL of DMEM and create a single-cell suspension by gently pipetting up and down. Avoid frothing.[18]
-
Filtering: Pass the cell suspension through a 70-100 µm cell strainer into a new 50 mL conical tube to remove tissue debris.[18]
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1 mL of sterile deionized water for 10-15 seconds to lyse red blood cells, then immediately add 10 mL of complete culture medium to restore isotonicity.
-
Cell Plating: Centrifuge again, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Counting & Seeding: Determine cell viability and count using a hemocytometer and Trypan Blue. Seed the cells at a desired density (e.g., 2-5 x 10⁵ cells/well in a 24-well plate) for experiments.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Allow cells to adhere and stabilize for 24-48 hours before starting experimental treatments.
Protocol 2: Pasireotide Treatment and Functional Assays
Materials:
-
Established primary pituitary adenoma cultures.
-
Pasireotide stock solution (dissolved in sterile water or appropriate vehicle).
-
Serum-free culture medium.
-
Commercial ELISA kits for hormones (e.g., GH, ACTH).
-
Cell viability assay kit (e.g., ATPlite, MTT, or WST-1).
Procedure:
A. Hormone Secretion Assay:
-
After allowing cells to adhere, gently wash the cells with serum-free DMEM.
-
Add fresh serum-free medium containing the desired concentration of pasireotide (e.g., 10 nM) or vehicle control.[19][20]
-
Incubate for the desired period (e.g., 4, 24, or 72 hours).[9][10]
-
At the end of the incubation, collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Store the supernatant at -20°C or -80°C until analysis.
-
Quantify the hormone concentration in the medium using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize hormone levels to the total protein content or cell number in the corresponding well.
B. Cell Viability Assay:
-
Plate cells in a 96-well plate at an appropriate density (e.g., 9,000 cells/well).[19]
-
Treat cells with various concentrations of pasireotide or vehicle control in complete culture medium.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).[10]
-
At the end of the treatment period, perform a cell viability assay (e.g., ATPlite) following the manufacturer's protocol.[19]
-
Read the output (e.g., luminescence or absorbance) on a plate reader.
-
Express results as a percentage of the vehicle-treated control cells.
Visualizations: Workflows and Signaling Pathways
Experimental and Signaling Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the primary signaling pathway activated by pasireotide in pituitary adenoma cells.
References
- 1. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 5. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful Volume Control of Invasive Pituitary Adenoma Tumor With Pasireotide: A New Horizon for a Challenging Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin receptors in pituitary and development of somatostatin receptor subtype-selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Expression of somatostatin receptors on human pituitary adenomas in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of three somatostatin receptor subtypes in pituitary adenomas: evidence for preferential SSTR5 expression in the mammosomatotroph lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quantitative Determination of Pasireotide in Human Serum and Plasma using a Competitive ELISA Kit
Application Note
Introduction
Pasireotide is a synthetic somatostatin analog with a multi-receptor binding profile, showing high affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1] This broad activity profile makes it an effective therapeutic agent for the treatment of Cushing's disease and acromegaly by inhibiting the hypersecretion of Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), respectively. Pharmacokinetic and pharmacodynamic monitoring of pasireotide in patient samples is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This document provides a detailed protocol and application notes for the quantitative determination of pasireotide in human serum and plasma using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This assay is based on the principle of competitive ELISA. A known amount of pasireotide is pre-coated onto the microplate wells. During the assay, patient samples or standards are added to the wells along with a fixed amount of HRP-conjugated antibody specific for pasireotide. The pasireotide present in the sample competes with the pasireotide coated on the plate for binding to the HRP-conjugated antibody. After an incubation period, the unbound components are washed away. The amount of bound HRP-conjugated antibody is inversely proportional to the concentration of pasireotide in the sample. The addition of a substrate solution results in a color development, which is stopped by the addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the pasireotide standards, and the concentration of pasireotide in the unknown samples is determined by interpolating from this curve.
Materials and Methods
Materials Provided
-
Pasireotide-coated 96-well microplate
-
Pasireotide Standard (lyophilized)
-
HRP-conjugated anti-Pasireotide antibody
-
Standard Diluent
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard dilution
-
Absorbent paper
-
Vortex mixer
-
Automated plate washer (optional)
Data Presentation
The following table summarizes the typical performance characteristics of a pasireotide ELISA kit. (Note: These are representative values and may vary between different kit manufacturers and lots).
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma (EDTA, Heparin) |
| Assay Range | 0.1 ng/mL - 10 ng/mL |
| Sensitivity (LOD) | < 0.05 ng/mL |
| Intra-Assay Precision | < 10% |
| Inter-Assay Precision | < 15% |
| Spike Recovery | 85% - 115% |
| Cross-Reactivity | Minimal with endogenous somatostatin and other analogs |
Experimental Protocols
Sample Collection and Handling
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Carefully collect the serum and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare the 1X Wash Buffer.
-
Pasireotide Standards: Reconstitute the lyophilized Pasireotide Standard with Standard Diluent to create a stock solution. Perform serial dilutions of the stock solution with Standard Diluent to prepare the working standards (e.g., 10, 5, 2.5, 1, 0.5, 0.25, and 0.1 ng/mL). The diluent serves as the zero standard (0 ng/mL).
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard or Sample to the appropriate wells of the pasireotide-coated microplate.
-
Add 50 µL of HRP-conjugated anti-Pasireotide antibody to each well.
-
Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate five times with 1X Wash Buffer. After the last wash, invert the plate and blot it against clean absorbent paper.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean absorbance of the zero standard from the mean absorbance of all other standards and samples.
-
Plot the mean absorbance values for the standards on the y-axis against the corresponding pasireotide concentrations on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of pasireotide in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
References
Application Notes and Protocols: Western Blot Analysis of SST2A Phosphorylation Following Pasireotide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of somatostatin receptor subtype 2A (SST2A) phosphorylation in response to pasireotide treatment using Western blotting. This methodology is critical for researchers studying SST2A signaling, somatostatin analog pharmacology, and the development of novel therapeutics targeting this receptor.
Introduction
Pasireotide is a multi-receptor targeted somatostatin analog with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1][2][3] Unlike the native ligand somatostatin or the SST2-selective analog octreotide, pasireotide induces a distinct pattern of SST2A phosphorylation.[4][5][6] This differential phosphorylation has significant implications for downstream signaling events, including G protein-coupled receptor kinase (GRK) interaction, β-arrestin recruitment, and receptor internalization and trafficking.[4][5][7][8]
Agonist-induced phosphorylation of G protein-coupled receptors (GPCRs) like SST2A is a key regulatory mechanism.[7][9] Upon activation by pasireotide, SST2A is phosphorylated on specific serine and threonine residues within its intracellular domains, primarily by GRKs.[7][10][11] This phosphorylation pattern can be investigated using Western blotting with phospho-specific antibodies, providing valuable insights into the molecular mechanisms of pasireotide action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SST2A signaling pathway upon pasireotide binding and the general workflow for the Western blot experiment.
Caption: SST2A Signaling Pathway after Pasireotide Binding.
Caption: Western Blot Experimental Workflow.
Experimental Protocol
This protocol is optimized for detecting pasireotide-induced SST2A phosphorylation in cultured cells.
Materials and Reagents:
-
Cell Lines: HEK293, CHO, or other suitable cell lines stably or transiently expressing human SST2A.
-
Pasireotide (SOM230): Prepare stock solutions in sterile water or DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12][13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12][13]
-
Primary Antibodies:
-
Rabbit anti-phospho-SST2A (specific for pasireotide-induced sites, e.g., Thr356/Thr359).
-
Rabbit or mouse anti-SST2A (for total receptor levels).
-
Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Plate SST2A-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.[14]
-
Treat cells with pasireotide at desired concentrations (e.g., 1 nM - 1 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.[12][15]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SST2A) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To analyze total SST2A and loading controls, the membrane can be stripped and re-probed.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-SST2A signal to the total SST2A signal and/or the loading control.
-
Data Presentation
The following table summarizes the differential phosphorylation of SST2A induced by pasireotide compared to somatostatin (SST-14) or octreotide, as reported in the literature.[4][5][11]
| Phosphorylation Site | Agonist | Relative Phosphorylation Level | Functional Consequence |
| Thr353, Thr354 | Somatostatin/Octreotide | Strong | Promotes stable β-arrestin binding and robust receptor internalization. |
| Pasireotide | Weak/Negligible | - | |
| Thr356, Thr359 | Somatostatin/Octreotide | Strong | Contributes to stable β-arrestin binding and robust receptor internalization. |
| Pasireotide | Moderate | Leads to unstable β-arrestin complexes and reduced receptor internalization. | |
| Ser341, Ser343 | Somatostatin/Octreotide | Strong | Involved in receptor desensitization. |
| Pasireotide | Weak/Negligible (rat) | - | |
| Moderate (human) | - |
Note: The exact level of phosphorylation can vary depending on the cell type, expression level of GRKs, and experimental conditions.
Troubleshooting
-
High Background:
-
No or Weak Signal:
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the specificity of the primary antibody for the phosphorylated target. Include controls such as untreated cells or cells treated with a phosphatase.[13]
-
By following this detailed protocol and considering the unique signaling properties of pasireotide, researchers can effectively investigate the phosphorylation status of SST2A and gain a deeper understanding of its therapeutic mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. Pasireotide and octreotide stimulate distinct patterns of sst2A somatostatin receptor phosphorylation [pubmed.ncbi.nlm.nih.gov]
- 5. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Distinct phosphorylation sites in the SST2A somatostatin receptor control internalization, desensitization, and arrestin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein kinase C activation stimulates the phosphorylation and internalization of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. inventbiotech.com [inventbiotech.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Preclinical Long-Acting Release (LAR) Pasireotide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1][2] This broad receptor profile makes it a potent inhibitor of the secretion of various hormones, including growth hormone (GH), insulin-like growth factor 1 (IGF-1), and adrenocorticotropic hormone (ACTH).[2][3] In preclinical and clinical settings, pasireotide has shown efficacy in models of acromegaly and Cushing's disease.[2][3] The development of a long-acting release (LAR) formulation of pasireotide is crucial for preclinical studies to ensure sustained drug exposure, reduce the frequency of administrations, and better mimic clinical therapeutic regimens.[4]
These application notes provide detailed protocols for the preparation, characterization, and preclinical evaluation of a LAR pasireotide formulation using poly(lactic-co-glycolic acid) (PLGA) microspheres. PLGA is a biocompatible and biodegradable polymer widely used for controlled drug delivery.[5][6]
Signaling Pathway of Pasireotide
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors.[1] The activation of these receptors triggers several downstream signaling pathways, leading to the inhibition of hormone secretion and cell proliferation.[1][7]
Experimental Protocols
I. Preparation of Pasireotide-Loaded PLGA Microspheres
This protocol describes the preparation of pasireotide-loaded PLGA microspheres using a double emulsion solvent evaporation method.[8][9]
Materials:
-
Pasireotide (as pasireotide diaspartate)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Prepare the internal aqueous phase (W1): Dissolve a known amount of pasireotide in deionized water.
-
Prepare the organic phase (O): Dissolve a known amount of PLGA in DCM.
-
Form the primary emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer to create a stable water-in-oil emulsion.
-
Form the double emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution of PVA (the external aqueous phase, W2) and homogenize at a lower speed to form a water-in-oil-in-water double emulsion.
-
Solvent evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres. A rotary evaporator can be used to expedite this process.
-
Microsphere collection and washing: Collect the hardened microspheres by centrifugation. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder. Store the lyophilized microspheres at -20°C in a desiccator.
II. Characterization of Pasireotide LAR Formulation
A. Particle Size and Morphology Analysis
-
Method: Use laser diffraction or dynamic light scattering for particle size distribution analysis. For morphology, use scanning electron microscopy (SEM).
-
Procedure:
-
For particle size analysis, suspend a small amount of microspheres in deionized water containing a surfactant (e.g., Tween 80) and analyze using the instrument.
-
For SEM, mount the microspheres on a stub using double-sided carbon tape, sputter-coat with gold, and visualize under the microscope.
-
B. Drug Loading and Encapsulation Efficiency
-
Method: Dissolve a known weight of microspheres in a suitable solvent (e.g., DCM), extract the drug into an aqueous phase, and quantify the pasireotide concentration using high-performance liquid chromatography (HPLC).
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
C. In Vitro Drug Release Study
-
Method: A sample and separate method is commonly used.[2]
-
Procedure:
-
Suspend a known amount of pasireotide-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Incubate the container in a shaking water bath at 37°C.
-
At predetermined time points, centrifuge the sample, collect the supernatant, and replace it with fresh release medium.
-
Analyze the concentration of pasireotide in the supernatant using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
| Parameter | Typical Range/Value |
| Particle Size (mean diameter) | 10 - 100 µm |
| Drug Loading | 1 - 10% (w/w) |
| Encapsulation Efficiency | > 70% |
| In Vitro Release Duration | 28 - 56 days |
III. Preclinical In Vivo Evaluation
This protocol outlines a general workflow for evaluating the efficacy of a pasireotide LAR formulation in a preclinical animal model (e.g., a rodent model of a neuroendocrine tumor).
Materials:
-
Pasireotide LAR formulation
-
Vehicle control (e.g., sterile saline with suspending agents)
-
Appropriate animal model (e.g., nude mice with xenografted tumors)
-
Calipers for tumor measurement
-
Blood collection supplies
-
Analytical equipment for hormone assays (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Tumor Implantation (if applicable): If using a tumor model, implant tumor cells or fragments subcutaneously. Allow tumors to reach a predetermined size before starting treatment.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, different doses of pasireotide LAR).
-
Formulation Administration: Reconstitute the lyophilized pasireotide LAR microspheres in a sterile vehicle immediately before injection. Administer the formulation via the desired route (e.g., subcutaneous or intramuscular).
-
Monitoring:
-
Monitor animal health (body weight, general appearance) regularly.
-
Measure tumor dimensions with calipers at specified intervals and calculate tumor volume.
-
-
Pharmacokinetic and Pharmacodynamic Sampling:
-
Collect blood samples at various time points post-injection to determine the plasma concentration of pasireotide (pharmacokinetics).
-
Measure relevant hormone levels (e.g., IGF-1, corticosterone) in plasma samples to assess the pharmacodynamic effect.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for histopathological analysis.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated from preclinical studies of pasireotide LAR.
Table 1: Pharmacokinetic Parameters of Pasireotide LAR in Rats Data is illustrative and will vary based on formulation and dose.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) |
| 4 | 43 | 20-28 | ~800 |
| 8 | 94 | 20-28 | ~1600 |
| 80 | 510 | 20-28 | ~12000 |
| (Data adapted from preclinical studies in male rats)[10] |
Table 2: Pharmacodynamic Effects of Pasireotide LAR in Rats Data is illustrative and will vary based on formulation and dose.
| Dose (mg/kg) | Maximum IGF-1 Inhibition (% of control) | Time to Maximum Inhibition (days) |
| 4 | 56% | 3-4 |
| 8 | 78% | 3-4 |
| 80 | 82% | 3-4 |
| (Data adapted from preclinical studies in male rats)[10] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the formulation, characterization, and preclinical evaluation of a long-acting release pasireotide formulation. The use of a well-characterized LAR formulation is essential for conducting meaningful preclinical studies that can accurately inform clinical development. Researchers should optimize the formulation parameters and experimental design based on their specific research questions and animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. msmn.formulationbio.com [msmn.formulationbio.com]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of composition-equivalent formulations to the Sandostatin LAR® by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. Development and characterization of composition-equivalent formulations to the Sandostatin LAR® by the solvent evaporat… [ouci.dntb.gov.ua]
Application Notes and Protocols: Assessing Pasireotide Effects on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a multireceptor-targeted somatostatin analog with a broad binding profile, showing high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide's wider range of activity makes it a compound of interest for various therapeutic applications, particularly in neuroendocrine tumors (NETs) and pituitary adenomas.[1][3] Its mechanism of action involves the activation of SSTRs, which in turn modulates various downstream signaling pathways, including the MAPK, PI3K, and cAMP pathways.[1] This modulation can lead to the inhibition of hormone secretion, cell proliferation, and the induction of apoptosis.[1][4]
These application notes provide detailed methodologies for assessing the effects of pasireotide on cell viability, a critical step in preclinical drug development and mechanistic studies. The protocols outlined below for Tetrazolium Salt-Based Assays (MTT and MTS) and a Dye Exclusion Assay (Trypan Blue) are standard methods to quantify cellular metabolic activity and membrane integrity as indicators of cell viability.
Data Presentation: Summary of Pasireotide's Effects on Cell Viability
The following tables summarize quantitative data from various studies on the effects of pasireotide on the viability of different cell lines.
Table 1: Pasireotide Effects on Pituitary Adenoma Cell Viability
| Cell Line/Tumor Type | Pasireotide Concentration | Incubation Time | Effect on Cell Viability | Reference |
| AtT-20/D16v-F2 (ACTH-secreting pituitary tumor) | 10 nM | 48 hours | ~20% reduction | [5][6] |
| Primary cultures of GH-secreting pituitary adenomas | 10 nM | 72 hours | -37.1% ± 15.7% reduction in GH secretion (indirect indicator) | [7] |
| GH4C1 cells (rat pituitary tumor) | 10⁻⁸ M | Not Specified | Significant decrease in cell proliferation | [8] |
| Non-functioning pituitary adenomas (primary cultures) | Not Specified | Not Specified | Reduction in 'responder' group | [4][9] |
Table 2: Pasireotide Effects on Neuroendocrine Tumor (NET) Cell Viability
| Cell Line | Pasireotide Concentration | Incubation Time | Effect on Cell Viability | Reference |
| H69 (small cell lung cancer) | Dose-dependent | Not Specified | IC50 of 35.4 µM | [10] |
| Pancreatic NET primary cell cultures | 1-10 nM | Short-term | Inhibition of cell viability | [1] |
Signaling Pathways and Experimental Workflow
Pasireotide Signaling Pathway
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Pasireotide Treatment in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pasireotide treatment schedules and protocols for long-term animal studies, designed to guide researchers in preclinical drug development. The information compiled is based on a synthesis of publicly available data from preclinical and clinical studies.
Overview of Pasireotide
Pasireotide is a synthetic somatostatin analog with a multi-receptor binding profile, showing high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1] This broad activity spectrum allows it to inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary corticotrophs and Growth Hormone (GH) from somatotrophs, making it a therapeutic agent for Cushing's disease and acromegaly.[1][2] Its mechanism of action involves the activation of G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
Pasireotide Formulations in Animal Studies
Two primary formulations of pasireotide are used in research:
-
Pasireotide (short-acting): A solution for subcutaneous (SC) injection, typically administered twice daily.
-
Pasireotide Long-Acting Release (LAR): A powder that is reconstituted to form a suspension for intramuscular (IM) or subcutaneous (SC) injection, usually administered once a month.[4][5]
Recommended Treatment Schedules in Long-Term Animal Studies
The following tables summarize pasireotide treatment schedules derived from various long-term animal studies. Dosing regimens are highly dependent on the animal model, the specific research question, and the formulation used.
Table 1: Pasireotide (Short-Acting, Subcutaneous) Treatment Schedules
| Animal Model | Dosage Range | Frequency | Study Duration | Reference(s) |
| Rat | 0.01 - 0.3 mg/kg/day | Daily | Up to 104 weeks | [6] |
| Rat | 10 µg/kg/day | Twice Daily | 2 weeks | [7] |
| Monkey | 0.4 - 3.2 mg/kg/day | Daily | Up to 39 weeks | [4] |
Table 2: Pasireotide Long-Acting Release (LAR) Treatment Schedules
| Animal Model | Dosage Range | Route of Administration | Frequency | Study Duration | Reference(s) |
| Mouse | 40 mg/kg | Intramuscular (IM) | Monthly | 9 months | [1] |
| Rat | 3.125 - 12.5 mg/kg | Intramuscular (IM) | Monthly | 3 - 6 months | [4] |
| Rat | 4 - 80 mg/kg | Subcutaneous (SC) | Single injection (pharmacokinetic study) | Up to 49 days | [4] |
| Cat | 6 - 8 mg/kg | Subcutaneous (SC) | Monthly | 6 months | [5] |
Experimental Protocols
Protocol for Preparation and Administration of Pasireotide LAR
This protocol is a general guideline for the reconstitution and administration of pasireotide LAR for animal studies.
Materials:
-
Pasireotide LAR powder vial
-
Sterile 0.9% saline for injection
-
Sterile syringes (1 mL and 3 mL)
-
Sterile needles (e.g., 20G for reconstitution, 25-27G for injection)
-
70% ethanol swabs
-
Appropriate animal restraint device
Procedure:
-
Reconstitution:
-
Bring the pasireotide LAR vial and sterile saline to room temperature.
-
Using a sterile 3 mL syringe and a 20G needle, draw up the required volume of 0.9% sterile saline. One study in mice utilized a final concentration of 20 mg/mL.[1]
-
Inject the saline into the pasireotide LAR vial.
-
Gently swirl the vial to suspend the powder. Do not shake vigorously. The resulting suspension should be milky and uniform.
-
Visually inspect the suspension for any particulate matter.
-
-
Dose Preparation:
-
Using a sterile 1 mL syringe with an appropriate needle (e.g., 25-27G), draw up the calculated volume of the reconstituted suspension based on the animal's body weight and the desired dosage.
-
-
Administration:
-
Subcutaneous (SC) Injection (for rats and cats):
-
Properly restrain the animal.
-
Create a tent of skin on the dorsal side (back), between the shoulder blades.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Intramuscular (IM) Injection (for mice):
-
Anesthetize the mouse if required by the approved animal protocol.
-
Properly restrain the animal.
-
Identify the quadriceps muscle in the hind limb.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle into the muscle at a 90-degree angle, being careful to avoid the femur and sciatic nerve.
-
Aspirate gently.
-
Inject the suspension slowly.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
-
Protocol for Long-Term Monitoring
Long-term studies with pasireotide require diligent monitoring for both efficacy and potential adverse effects.
Parameters to Monitor:
-
Body Weight: Record at least weekly. Pasireotide treatment has been associated with stable or reduced body weight gain.[1]
-
Clinical Observations: Daily observation for any changes in behavior, appearance, food and water intake, and signs of injection site reactions (redness, swelling).
-
Blood Glucose: Hyperglycemia is a known side effect of pasireotide.
-
Frequency: Measure baseline glucose before the first dose. For the initial 2-3 months, weekly monitoring is recommended, followed by monthly checks once a stable dose is established. Increase monitoring frequency after any dose adjustments.
-
Method: For rodents, blood can be collected from the tail vein. A small drop of blood is sufficient for analysis with a calibrated glucometer. Fasting (e.g., 5-6 hours) may be required for standardized measurements.
-
-
Hormone Levels (e.g., IGF-1, ACTH, Cortisol): Collect blood samples at specified time points to assess the therapeutic effect of pasireotide.
-
Blood Collection: Common methods for serial blood collection in rodents include tail vein, saphenous vein, or submandibular vein sampling.
-
-
Tumor Growth (if applicable): For oncology studies, tumor volume should be measured regularly using calipers or imaging techniques like MRI.[1]
Visualizations
Signaling Pathway of Pasireotide
Caption: Pasireotide's mechanism of action.
Experimental Workflow for a Long-Term Pasireotide Study in Mice
Caption: Workflow for a long-term pasireotide study.
References
- 1. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. signiforlar.com [signiforlar.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. research.ucdavis.edu [research.ucdavis.edu]
Application Notes and Protocols: Immunohistochemistry for Somatostatin Receptors in Pasireotide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) for the detection of somatostatin receptors (SSTRs) in tissues for studies involving the multi-receptor targeted somatostatin analog, pasireotide. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to aid in the design and interpretation of experiments aimed at evaluating the efficacy and mechanism of action of pasireotide.
Introduction
Pasireotide is a somatostatin analog with a broad binding profile, exhibiting high affinity for four of the five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5).[1] This characteristic distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which primarily target SSTR2.[2] The clinical efficacy of pasireotide in various neuroendocrine neoplasms (NENs), Cushing's disease, and acromegaly is often correlated with the expression levels of these SSTR subtypes in the target tissues.[3][4] Immunohistochemistry is a powerful and widely used technique to visualize and quantify SSTR expression in tumor biopsies and surgical specimens, providing valuable information for predicting treatment response and understanding the pharmacological action of pasireotide.[5]
Quantitative Data Summary
Pasireotide Binding Affinity for Somatostatin Receptor Subtypes
The therapeutic potential of pasireotide is underscored by its unique binding profile to SSTRs. The following table summarizes the binding affinities (Ki in nM) of pasireotide for human SSTR subtypes compared to somatostatin-14 and octreotide.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Somatostatin-14 | 1.9 | 0.3 | 1.1 | 2.5 | 0.7 |
| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 5.0 |
Data compiled from multiple sources. Ki values represent the concentration of the ligand required to inhibit 50% of the radioligand binding.
SSTR Expression in Neuroendocrine Neoplasms and Correlation with Pasireotide Clinical Response
The expression of SSTR2 and SSTR5 is of particular interest in predicting the response to pasireotide. The following table summarizes findings from a phase II clinical trial of pasireotide LAR in patients with metastatic neuroendocrine tumors.[6]
| Parameter | All Patients (N=29) |
| Best Radiographic Response | |
| Partial Response | 1 (4%) |
| Stable Disease | 17 (60%) |
| Progressive Disease | 10 (36%) |
| Progression-Free Survival (PFS) | |
| Median PFS | 11 months |
| 6-month PFS rate | 66.9% |
| 12-month PFS rate | 41.9% |
| Correlation with SSTR5 Expression | Favorable effect observed with high tumoral SSTR5 expression. |
Signaling Pathways
Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors. This binding initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathways affected include the adenylyl cyclase (cAMP), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways.
Caption: Pasireotide signaling through SSTRs.
Experimental Protocols
Immunohistochemistry Protocol for SSTRs in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical detection of SSTR subtypes, particularly SSTR2 and SSTR5, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is recommended to optimize conditions for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit monoclonal anti-SSTR2 (Clone UMB-1)
-
Rabbit monoclonal anti-SSTR5 (Clone UMB-4)
-
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate according to the manufacturer's instructions.
-
Monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
SSTR Immunohistochemistry Scoring
Several scoring systems have been developed to quantify SSTR expression. The Immunoreactive Score (IRS) by Remmele and Stegner is a commonly used method that considers both the staining intensity and the percentage of positive cells.
IRS = Staining Intensity (SI) x Percentage of Positive Cells (PP)
-
Staining Intensity (SI): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong)
-
Percentage of Positive Cells (PP): 0 (0%), 1 (1-10%), 2 (11-50%), 3 (51-80%), 4 (>80%)
A final score is calculated, with higher scores indicating greater SSTR expression. It is crucial to primarily consider membranous staining for clinically relevant interpretation.[5]
Experimental Workflow and Logical Relationships
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps in the IHC workflow for SSTR detection.
Caption: A typical workflow for SSTR IHC.
Relationship between SSTR Expression and Pasireotide Efficacy
The expression levels of SSTRs, as determined by IHC, can be a critical determinant of a patient's response to pasireotide treatment. This relationship is particularly important for SSTR2 and SSTR5.
Caption: SSTR expression and pasireotide efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Pasireotide Responsiveness in Acromegaly Is Mainly Driven by Somatostatin Receptor Subtype 2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Pasireotide and Everolimus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, preclinical and clinical data, and experimental protocols for the combination therapy of pasireotide and the mTOR inhibitor everolimus. This combination has shown potential in various cancer types, particularly in neuroendocrine tumors, by targeting complementary signaling pathways.
Introduction
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The mTOR pathway is often dysregulated in cancer, making it a key therapeutic target. Everolimus primarily inhibits mTOR complex 1 (mTORC1). However, mTORC1 inhibition can lead to a feedback activation of the PI3K/Akt pathway, a potential mechanism of resistance.
Pasireotide is a somatostatin analog with a broad binding profile to somatostatin receptors (SSTRs), particularly subtypes 1, 2, 3, and 5. Activation of SSTRs can inhibit hormone secretion and cell proliferation. Notably, pasireotide can also inhibit Akt signaling, which may counteract the feedback activation induced by everolimus, providing a strong rationale for their combined use.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the combination of pasireotide and everolimus.
Table 1: Clinical Efficacy of Pasireotide and Everolimus Combination Therapy
| Cancer Type | Study Phase | Treatment Arms | Number of Patients | Key Efficacy Outcomes | Citation |
| Advanced Neuroendocrine Tumors | Phase I | Pasireotide LAR (40-60 mg IM monthly) + Everolimus (5-10 mg daily) | 21 | 1 partial response; 17/21 (81%) patients experienced some tumor regression. | |
| Metastatic Uveal Melanoma | Phase II | Everolimus (10 mg daily) + Pasireotide LAR (60 mg every 28 days) | 14 | Clinical benefit in 3/13 (26%) patients; stable disease in 7/13 (54%) patients for a median of 8 weeks. | |
| Advanced Thyroid Cancer | Phase II | Arm A: Everolimus (10 mg QD); Arm B: Pasireotide-LAR (60 mg Q4 weeks); Arm C: Combination | 42 | Median PFS1: Arm A - 8.3 months, Arm B - 1.8 months, Arm C - 8.1 months. Median PFS2 (after crossover to combination): Arm A - 26.3 months, Arm B - 17.5 months. | |
| Advanced Carcinoids (Lung/Thymus) | Phase II (LUNA Trial) | PAS (60 mg/mo), EVE (10 mg/day), or PAS + EVE | 124 (41 in extension phase) | Combination showed clinical benefit in PFS compared to monotherapy. | |
| Neuroendocrine Tumors with Hepatic Metastases | Phase Ib | Everolimus (2.5, 5, or 10 mg/day) + Pasireotide (600 µg twice daily) + SIRT | 13 | Median PFS: 18.6 months; Median OS: 46.3 months. |
PFS: Progression-Free Survival; OS: Overall Survival; LAR: Long-Acting Release; QD: Once Daily; IM: Intramuscularly; SIRT: Selective Internal Radioembolization Therapy.
Table 2: Common Adverse Events (Grade 3) in Combination Therapy
| Cancer Type | Study Phase | Most Common Grade 3 Adverse Events | Percentage of Patients | Citation |
| Advanced Neuroendocrine Tumors | Phase I | Rash, Diarrhea | Not specified | |
| Metastatic Uveal Melanoma | Phase II | Hyperglycemia, Oral Mucositis, Diarrhea, Hypophosphatemia, Anemia | Hyperglycemia (50%), Oral Mucositis (14%), others (7% each) | |
| Advanced Carcinoids (Lung/Thymus) | Phase II (LUNA Trial) | Hyperglycemia, Diarrhea, Weight Loss, Stomatitis | Not specified for Grade 3 |
Table 3: Preclinical In Vitro Efficacy of Pasireotide and Everolimus
| Cell Line | Cancer Type | Drug Concentration | Key Findings | Citation |
| TPC-1, BCPAP | Thyroid Cancer | Everolimus (0.25, 0.5, 1nM), Pasireotide (0.5µM) | Both agents inhibit growth; combination showed greater modulation of pS6. | |
| Human Meningioma Cells | Meningioma | Everolimus (10⁻¹⁰ to 10⁻⁸ M) + Pasireotide | Pasireotide combined with everolimus was more efficient than octreotide with everolimus in reducing cell viability and proliferation. |
Signaling Pathways
The interaction between pasireotide and everolimus can be visualized through their effects on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying the combination of pasireotide and everolimus.
In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of pasireotide and everolimus, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TPC-1, BCPAP for thyroid cancer; human meningioma primary cultures).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Pasireotide (stock solution in DMSO).
-
Everolimus (stock solution in DMSO).
-
96-well plates.
-
Cell viability reagent (e.g., Sulforhodamine B (SRB) or CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of everolimus and a fixed concentration of pasireotide. Treat cells with vehicle (DMSO), everolimus alone, pasireotide alone, or the combination.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment (SRB Assay):
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ values for each treatment using software like GraphPad Prism.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular effects
Application Note: Stability-Indicating HPLC Method for the Determination of Pasireotide in Solution
Abstract
This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pasireotide in solution. The method is suitable for assessing the stability of pasireotide and separating it from its potential degradation products. A comprehensive protocol for performing forced degradation studies to generate these degradation products and validate the stability-indicating nature of the method is also provided. This method is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
Pasireotide is a synthetic somatostatin analog with a cyclical peptide structure. It is used in the treatment of Cushing's disease and acromegaly. Like other peptide-based pharmaceuticals, pasireotide can be susceptible to degradation under various environmental conditions, which can impact its safety and efficacy.[1] Therefore, a validated stability-indicating analytical method is crucial for monitoring the quality and shelf-life of pasireotide formulations.[2][3]
This application note details an RP-HPLC method capable of separating the intact pasireotide from its degradation products. The method's utility is demonstrated through a forced degradation protocol, which is a critical component of developing and validating stability-indicating methods as per regulatory guidelines.[2][4][5][6][7] Forced degradation studies intentionally expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products.[6][8][9]
HPLC Method Parameters
A robust RP-HPLC method was developed for the analysis of pasireotide. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 30 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of pasireotide reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile and water mixture.
Sample Preparation
Prepare pasireotide samples in the desired solution at a nominal concentration of 100 µg/mL using the 50:50 acetonitrile and water mixture as the diluent.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the HPLC method.[2] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis:
-
To 1 mL of the pasireotide stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize it with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the pasireotide stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the pasireotide stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid pasireotide powder in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in the 50:50 acetonitrile and water mixture to achieve a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of pasireotide (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Data Presentation
The following table summarizes hypothetical results from the forced degradation studies to illustrate the method's performance.
| Stress Condition | Pasireotide Peak Area | % Degradation | Number of Degradation Peaks |
| Untreated | 1,250,000 | 0% | 0 |
| Acid Hydrolysis | 1,050,000 | 16% | 2 |
| Base Hydrolysis | 987,500 | 21% | 3 |
| Oxidative Degradation | 1,125,000 | 10% | 1 |
| Thermal Degradation | 1,187,500 | 5% | 1 |
| Photolytic Degradation | 1,225,000 | 2% | 0 |
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation studies are the primary means of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for pasireotide would be 25-150 µg/mL.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for pasireotide stability testing.
Caption: Logical relationship of stability method development.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable and robust approach for the determination of pasireotide stability in solution. The method effectively separates pasireotide from its degradation products generated under various stress conditions. This application note provides a comprehensive framework for researchers and scientists to implement a stability-indicating assay for pasireotide, ensuring the quality and integrity of this important therapeutic agent. Further validation of this method should be performed in accordance with internal laboratory procedures and regulatory requirements.
References
- 1. Pharmaceutical Industry | Phenomenex [phenomenex.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. science.gov [science.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. jptcp.com [jptcp.com]
Troubleshooting & Optimization
Technical Support Center: Managing Pasireotide-Induced Hyperglycemia in Animal Models
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions regarding the management of hyperglycemia in animal models treated with pasireotide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying mechanism of pasireotide-induced hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily caused by a reduction in insulin and incretin hormone secretion.[1][2][3] Unlike first-generation somatostatin analogs (e.g., octreotide), pasireotide has a high binding affinity for somatostatin receptor subtype 5 (SSTR5), which is highly expressed on pancreatic beta cells.[1][4][5]
-
Insulin Inhibition: Activation of SSTR5 by pasireotide inhibits the secretion of insulin.[4][5]
-
Incretin Suppression: Pasireotide significantly decreases the secretion of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally potentiate glucose-induced insulin secretion after a meal.[2][4][5][6]
-
Minimal Glucagon Impact: Glucagon secretion, primarily mediated by SSTR2, is only minimally affected because pasireotide has a lower affinity for this receptor compared to SSTR5.[4][7][8] This creates an imbalance in the insulin-to-glucagon ratio.[7]
-
No Change in Insulin Sensitivity: Studies in healthy volunteers have shown that pasireotide does not significantly alter hepatic or peripheral insulin sensitivity.[2][4]
Caption: Pasireotide primarily inhibits insulin and incretin secretion via SSTR5.
Q2: I've started treating my animals with pasireotide. When should I expect to see hyperglycemia?
A2: Hyperglycemia typically develops early in the treatment course. In clinical studies with human patients, fasting plasma glucose (FPG) and HbA1c levels tend to increase within the first 1-3 months of treatment and then stabilize.[4][5] This adverse effect is generally observed within the first 3 months and may be reversible upon discontinuation of the drug.[1][7][8] In rat models, pasireotide LAR caused a significant increase in glucose on Day 1, but this effect was transient, with no significant effect on plasma glucose for the remainder of a 48-day study.[9]
Q3: How should I monitor blood glucose in my animal models during a pasireotide study?
A3: A proactive and structured monitoring strategy is crucial.
-
Baseline Assessment: Before starting pasireotide, establish baseline glycemic status by measuring Fasting Plasma Glucose (FPG) and, if the study duration allows, HbA1c.[7]
-
Frequent Early Monitoring: Monitor blood glucose weekly for the first 2 to 3 months of the study and for the first 2 to 6 weeks after any dose escalation.[7]
-
Postprandial Glucose: Since pasireotide significantly impacts post-meal insulin and incretin responses, measuring postprandial glucose (PPG) is particularly important for a complete assessment.[5]
-
Methodology: Blood glucose can be measured using standard glucometers with blood samples obtained via tail vein, saphenous vein, or submandibular bleeding, depending on the animal model and institutional guidelines. For more detailed analysis, an Oral Glucose Tolerance Test (OGTT) can be performed.
Caption: Recommended workflow for monitoring glucose in pasireotide-treated animals.
Q4: My animal model is showing significant hyperglycemia. What are the recommended management strategies?
A4: Management should target the underlying pathophysiology—specifically, the reduced incretin and insulin secretion.
-
Incretin-Based Therapies: Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dipeptidyl peptidase-4 (DPP-4) inhibitors are recommended.[4] Studies have shown that GLP-1 RAs (like liraglutide or semaglutide) and DPP-4 inhibitors (like vildagliptin) are effective at minimizing pasireotide-associated hyperglycemia.[1][3][7][10] GLP-1 analogs can restore insulin secretion that is depleted by pasireotide.[6]
-
Metformin: While often used as a first-line therapy, metformin may be minimally effective on its own in this context, as it does not directly address the primary mechanism of incretin/insulin suppression.[1][8] However, it is still frequently used, often in combination with other agents.[1][7]
-
Insulin: In cases of severe or uncontrolled hyperglycemia, insulin therapy may be required.[7]
Q5: Are there species-specific differences in the hyperglycemic response to pasireotide?
A5: Yes, the available data suggest species-specific differences exist.
-
Rats: The hyperglycemic effect in rats may be transient.[11] One study noted that after an initial increase, baseline plasma glucose levels were not significantly higher than controls after two weeks of treatment.[11] Another study found pasireotide had an inhibitory effect on insulin vs. glucagon secretion in rats.[9]
-
Cats: In cats with hypersomatotropism (a model for acromegaly), pasireotide treatment led to a decrease in insulin dose requirements and increased insulin sensitivity.[12] This is contrary to the effect in humans and is thought to be because the reduction in excess Growth Hormone (GH) and IGF-1, which cause severe insulin resistance, outweighs the direct inhibitory effect of pasireotide on insulin secretion.[12]
-
Dogs: In a study of dogs with pituitary-dependent hyperadrenocorticism, pasireotide (0.03 mg/kg, SC, q12h) had no noted adverse effects, and no significant differences in clinicopathologic values, including glucose, were identified over a 6-month period.[13][14]
Quantitative Data Summary
Table 1: Pasireotide (SOM230) Receptor Binding Affinity Profile Pasireotide is a multi-receptor targeted analog with a distinct profile compared to octreotide.
| Receptor Subtype | Pasireotide Affinity | Octreotide Affinity | Primary Function in Glucose Homeostasis |
| SSTR1 | High | Low | - |
| SSTR2 | Moderate | High | Inhibits glucagon secretion[4][5] |
| SSTR3 | High | Low | - |
| SSTR5 | Very High | Low | Inhibits insulin & incretin secretion[4][5] |
| Source: Adapted from literature describing pasireotide's 30- to 40-fold higher affinity for SSTR5 compared to octreotide.[4] |
Table 2: Effects of Pasireotide on Key Hormones in Healthy Human Volunteers Data from mechanistic studies highlight the primary drivers of hyperglycemia.
| Hormone / Parameter | Effect of Pasireotide Administration | Quantitative Change (Approx.) | Reference |
| Insulin | Significant Decrease | -77% (during hyperglycemic clamp) | [2] |
| GLP-1 | Significant Decrease | -47% | [2] |
| GIP | Significant Decrease | -70% | [2] |
| Glucagon | Less Pronounced Suppression | Minimal effect noted | [2][8] |
| Insulin Sensitivity | No Significant Change | Not altered | [2][4] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Pasireotide-Induced Hyperglycemia in Rats
This protocol provides a general framework. Doses and timelines should be adapted based on experimental goals and the specific rat strain.
-
Animal Model: Male Holtzman or Wistar rats (150-200g).[11][15]
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Baseline Measurements:
-
Record body weight.
-
Collect baseline blood samples (e.g., via tail snip) after a 6-8 hour fast to measure fasting plasma glucose (FPG) using a validated glucometer.
-
-
Pasireotide Administration:
-
Compound: Dissolve Pasireotide acetate in 0.9% sterile saline.[11]
-
Dosage: A dose of 10 µg/kg/day, administered twice daily (5 µg/kg per injection), has been used.[11] Another study used 60 mg/kg.[15] The dose should be selected based on the desired level of receptor engagement and study objectives.
-
Route: Subcutaneous (SC) injection.
-
Control Group: Administer vehicle (0.9% sterile saline) on the same schedule.
-
-
Monitoring:
-
Acute Phase (First 24 hours): Measure blood glucose at several time points post-injection (e.g., 2, 4, 8, 16, 24 hours) to capture the initial hyperglycemic peak.[15]
-
Chronic Phase: Measure FPG weekly. Also, monitor body weight and general health status.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of HbA1c, insulin, glucagon, and incretin levels. Pancreatic tissue may be collected for histological or molecular analysis.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Pasireotide-Treated Rodents
An OGTT is essential to assess the impact of pasireotide on glucose disposal, particularly the postprandial response. This test can be performed at baseline and at selected time points during the study.
-
Preparation: Fast animals overnight (12-16 hours) but allow free access to water.
-
Baseline Sample (t=0): Obtain a baseline blood sample to measure fasting glucose.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Analysis: Measure blood glucose at each time point. Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose intolerance. Plasma from these time points can also be used to measure insulin and incretin levels to assess the secretory response to the glucose challenge.
References
- 1. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperglycemia associated with pasi ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 4. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Short- and long-term glycemic effects of pasireotide in patients with acromegaly: a comprehensive case study with review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Outcomes of the addition of pasireotide to traditional adrenal-directed treatment for dogs with pituitary-dependent hyperadrenocorticism secondary to macroadenoma: 9 cases (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pasireotide Off-Target Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of pasireotide in research models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide and how does it differ from other somatostatin analogs?
Pasireotide is a multi-receptor targeted somatostatin analog. Unlike first-generation somatostatin analogs like octreotide and lanreotide which primarily bind to somatostatin receptor subtype 2 (SSTR2), pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] Notably, it has a significantly higher binding affinity for SSTR5 compared to octreotide.[1][4] This broad receptor interaction is responsible for both its therapeutic efficacy in conditions like Cushing's disease and acromegaly, and its distinct off-target effect profile.[1][5][6]
Q2: What are the primary off-target effects of pasireotide observed in research models?
The most significant and frequently reported off-target effect of pasireotide is hyperglycemia.[7][8][9] Other potential off-target effects include alterations in cardiovascular function and modulation of other pituitary hormones.[10][11]
Q3: What is the underlying mechanism of pasireotide-induced hyperglycemia?
Pasireotide-induced hyperglycemia is primarily caused by a decrease in insulin secretion and a reduction in the incretin effect.[7][8][12] This is a consequence of its high binding affinity to SSTR5, which is highly expressed in pancreatic beta cells and inhibits insulin secretion upon activation.[12][13] Pasireotide also suppresses the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key incretin hormones that normally enhance insulin release in response to glucose.[8][12][13] Unlike first-generation somatostatin analogs, pasireotide has a less pronounced effect on glucagon suppression.[7][8]
Troubleshooting Guides
Issue: Unexpected Hyperglycemia in Animal Models
Potential Cause 1: On-target effect of pasireotide due to its mechanism of action.
-
Troubleshooting Steps:
-
Confirm Hyperglycemia: Measure baseline and post-treatment blood glucose levels using a calibrated glucometer or a biochemical analyzer.
-
Monitor Insulin and Incretin Levels: If feasible, measure plasma insulin, GLP-1, and GIP levels to confirm the expected physiological response to pasireotide. A decrease in these hormones is anticipated.[8][12]
-
Consider Dose Reduction: In some studies, reducing the dose of pasireotide has been shown to improve glycemic control while maintaining therapeutic efficacy.[14][15]
-
Potential Cause 2: Strain or species-specific sensitivity.
-
Troubleshooting Steps:
-
Review Literature: Check for published data on the specific animal model and strain being used to understand their typical response to pasireotide.
-
Establish Baseline Glycemic Status: Ensure that the baseline glycemic status of the animals is well-characterized before initiating pasireotide treatment, as this can be a predictor of the severity of hyperglycemia.[7]
-
Issue: Variability in Cardiovascular Parameters
Potential Cause: Pasireotide's effect on cardiac repolarization and heart rate.
-
Troubleshooting Steps:
-
ECG Monitoring: In relevant studies, particularly those involving cardiovascular research, perform electrocardiogram (ECG) monitoring to assess for any changes in QT interval and heart rate. Pasireotide has been shown to cause a modest prolongation of the QT interval and a reduction in heart rate.[11]
-
Control for Confounding Factors: Ensure that experimental conditions (e.g., anesthesia, stress) that could independently affect cardiovascular parameters are well-controlled.
-
Data Presentation
Table 1: Binding Affinity of Pasireotide and Octreotide to Somatostatin Receptor Subtypes (SSTRs)
| Somatostatin Receptor Subtype | Pasireotide Affinity (IC50, nM) | Octreotide Affinity (IC50, nM) | Reference |
| SSTR1 | High | Low | [7] |
| SSTR2 | High | High | [1][7] |
| SSTR3 | High | Moderate | [7] |
| SSTR4 | Low | Low | [1] |
| SSTR5 | Very High | Moderate | [1][7] |
Note: This table provides a qualitative summary. Specific IC50 values can vary between studies.
Table 2: Effects of Pasireotide on Glucose Homeostasis in Healthy Volunteers
| Parameter | Effect of Pasireotide | Quantitative Change | Reference |
| Insulin Secretion (during hyperglycemic clamp) | Decrease | -77.5% | [8] |
| Insulin Secretion (during OGTT) | Decrease | -61.9% | [8] |
| Glucagon-like peptide-1 (GLP-1) (during OGTT) | Decrease | -46.7% | [8] |
| Glucose-dependent insulinotropic polypeptide (GIP) (during OGTT) | Decrease | -69.8% | [8] |
| Hepatic/Peripheral Insulin Sensitivity | No significant change | - | [8] |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the subject's ability to handle an oral glucose load, providing insights into insulin secretion and incretin response.
-
Methodology:
-
Fast the subjects overnight.
-
Administer a standard oral dose of glucose.
-
Collect blood samples at baseline (0 minutes) and at specific time points (e.g., 30, 60, 90, 120, 180 minutes) post-glucose administration.
-
Analyze blood samples for glucose, insulin, GLP-1, and GIP concentrations.
-
The test is performed at baseline and after a period of pasireotide treatment.[8]
-
2. Hyperglycemic Clamp
-
Objective: To assess pancreatic beta-cell function (insulin secretion) in response to a sustained hyperglycemic stimulus.
-
Methodology:
-
Raise and maintain the subject's blood glucose at a specific hyperglycemic level (e.g., by intravenous glucose infusion).
-
Measure the amount of glucose required to maintain this level, which reflects glucose disposal.
-
Collect blood samples to measure insulin levels in response to the hyperglycemia.
-
This procedure is conducted before and after pasireotide administration to evaluate its impact on insulin secretion.[8]
-
3. Hyperinsulinemic-Euglycemic Clamp
-
Objective: To assess peripheral insulin sensitivity.
-
Methodology:
-
Infuse insulin at a constant rate to achieve a hyperinsulinemic state.
-
Simultaneously infuse glucose at a variable rate to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Performing this clamp before and after pasireotide treatment can determine if the drug alters insulin sensitivity in peripheral tissues.[8]
-
Visualizations
Caption: Mechanism of Pasireotide-Induced Hyperglycemia.
Caption: Workflow for Investigating Pasireotide's Metabolic Effects.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of pasireotide LAR in patients with advanced neuroendocrine tumors. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 6. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of subcutaneous pasireotide on cardiac repolarization in healthy volunteers: A single-center, phase I, randomized, four-way crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Long-term, real-world experience of pasireotide dose reduction in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pasireotide in Anti-Proliferative Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of pasireotide in anti-proliferative assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide and what is its mechanism of anti-proliferative action?
Pasireotide is a synthetic, long-acting somatostatin analog.[1] Its anti-proliferative effect stems from its ability to bind to and activate multiple somatostatin receptors (SSTRs), specifically subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[2] This binding profile is broader than first-generation analogs like octreotide, which primarily target SSTR2.[3][4] Pasireotide shows a particularly high affinity for SSTR5.[3][5]
Activation of these receptors triggers several downstream signaling pathways that collectively inhibit cell growth:
-
Inhibition of Pro-Growth Pathways: Pasireotide has been shown to suppress the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell proliferation.[2]
-
Reduction of cAMP Levels: By activating Gi/o proteins, pasireotide inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction affects gene expression and cell division.[2]
-
Induction of Cell Cycle Arrest and Apoptosis: The inhibition of these key signaling pathways ultimately leads to a halt in the cell cycle and the induction of programmed cell death (apoptosis).[2][6]
Q2: What is a recommended starting concentration range for pasireotide in vitro?
The optimal concentration is cell-line dependent and must be determined empirically. However, based on preclinical studies, a clinically relevant concentration range to begin optimizing is 1 nM to 100 nM .
-
In primary cultures of human pancreatic neuroendocrine tumors (pNETs), pasireotide showed efficacy in inhibiting cell viability at concentrations between 1-10 nM.[6]
-
In the rat pituitary tumor cell line GH4C1, a concentration of 10⁻⁸ M (10 nM) significantly decreased cell proliferation.[7]
A common approach is to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and increasing logarithmically up to a high concentration (e.g., 10 µM) to determine the half-maximal inhibitory concentration (IC50).
Q3: Which assays are most suitable for measuring the anti-proliferative effects of pasireotide?
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[8] They are high-throughput and cost-effective but can be influenced by changes in cell metabolism that are independent of proliferation.[8]
-
DNA Synthesis Assays (e.g., BrdU, EdU): These methods measure the incorporation of a nucleoside analog (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.[8][9] They are a direct measure of proliferation but often involve more complex protocols.[8]
-
Cell Counting Assays: Direct cell counting using a hemocytometer with a viability dye (e.g., Trypan Blue) or automated cell counters provides a straightforward measure of cell number.
-
Dye Dilution Assays (e.g., CFSE): In this flow cytometry-based method, cells are labeled with a fluorescent dye that is equally distributed between daughter cells upon division.[8] The progressive halving of fluorescence intensity allows for the tracking of cell generations.[10]
-
Antigen Staining (e.g., Ki-67): This involves immunocytochemistry to detect the Ki-67 protein, a nuclear marker strictly associated with cell proliferation.[8][11]
Troubleshooting Guide
Q: I am not observing an anti-proliferative effect with pasireotide. What are the potential causes and solutions?
If pasireotide is not inhibiting proliferation in your assay, several factors should be investigated.
-
Low or Absent SSTR Expression: The primary targets of pasireotide are SSTRs, particularly SSTR2 and SSTR5.[4][12] If your cell line does not express these receptors at sufficient levels, no effect will be observed.
-
Solution: Verify SSTR expression using methods like qPCR, Western blot, or flow cytometry. Choose a cell line known to express the relevant receptors.
-
-
Suboptimal Drug Concentration: The concentration of pasireotide may be too low to elicit a response in your specific cell model.
-
Solution: Conduct a broad dose-response experiment, spanning several orders of magnitude (e.g., 0.1 nM to 10 µM), to identify the effective range.
-
-
Inappropriate Assay or Incubation Time: The anti-proliferative effects of pasireotide may be cytostatic (slowing growth) rather than cytotoxic and may take time to become apparent.
-
Reagent Instability: Improperly stored or repeatedly freeze-thawed pasireotide may lose its activity.
-
Solution: Prepare fresh working solutions of pasireotide from a properly stored, aliquoted stock for each experiment.
-
Q: My results are inconsistent between replicate experiments. How can I improve reproducibility?
Variability can be a significant challenge in cell-based assays.[14]
-
Standardize Cell Culture Practices: Use cells from a consistent and low passage number. Ensure uniform cell seeding density across all wells, as this is a critical parameter.[15] Avoid "edge effects" in microplates by not using the outermost wells for experimental conditions or by filling them with sterile PBS.
-
Calibrate Equipment: Ensure that pipettes are properly calibrated to minimize volume errors, which can significantly impact results.[16]
-
Control Assay Conditions: Precisely time all incubation steps, including drug treatment and the addition of assay reagents.[16] If using a colorimetric assay reagent like AlamarBlue or MTS, ensure it is fully dissolved and warmed to 37°C before use to prevent precipitation.[16]
-
Include Proper Controls: Always include untreated (vehicle) controls and positive controls (if available) in every plate to monitor assay performance and allow for proper data normalization.
Data Summary
Table 1: Pasireotide Concentrations and Effects in In Vitro Studies
| Cell Type | Pasireotide Concentration | Observed Effect | Citation |
| Human Pancreatic NETs (Primary Culture) | 1 - 10 nM | Inhibition of cell viability; induction of caspase-dependent apoptosis. | [6] |
| Rat Pituitary Tumor Cells (GH4C1) | 10 nM (10⁻⁸ M) | Significant decrease in cell proliferation compared to control. | [7] |
Table 2: Comparison of Common Anti-Proliferative Assays
| Assay Method | Principle | Detection | Advantages | Disadvantages |
| MTT / MTS / XTT | Enzymatic reduction of tetrazolium salt in metabolically active cells.[8] | Spectrophotometer (Absorbance) | High-throughput, fast, relatively inexpensive.[8] | Endpoint assay; can overestimate viability; potential interference from compounds affecting cellular redox state.[8][17] |
| BrdU / EdU | Incorporation of a thymidine analog into newly synthesized DNA.[9] | Fluorescence Microscopy, Flow Cytometry, ELISA | Direct and specific measure of DNA synthesis; allows for single-cell resolution.[8][9] | Can be a lengthy protocol; BrdU requires harsh DNA denaturation.[8] |
| CFSE Dye Dilution | Halving of fluorescent dye intensity with each cell division.[8] | Flow Cytometry | Tracks cell generations; allows for analysis of live cells.[10] | Can be toxic to some cell types; requires flow cytometry.[8] |
| Ki-67 Staining | Immunohistochemical detection of the Ki-67 nuclear proliferation antigen.[8] | Microscopy | Can be used on fixed tissues (in vivo applications); specific to proliferating cells.[8] | Can be difficult to quantify accurately; requires cell fixation.[8] |
Experimental Protocols
Protocol: Determining Pasireotide IC50 Using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the IC50 of pasireotide. Optimization of cell density and incubation times is crucial for each specific cell line.[18]
Materials:
-
Target cell line in culture
-
Complete culture medium
-
Pasireotide stock solution (e.g., 1 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a previously optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Pasireotide Treatment: Prepare serial dilutions of pasireotide in complete medium. A common scheme is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 10 µM down to 0.1 nM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different pasireotide concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "medium only" wells for background subtraction.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals in the vehicle control wells.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a multichannel pipette to ensure all crystals are dissolved. The plate can be left at room temperature or in the incubator for a few hours to aid dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each pasireotide concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the pasireotide concentration and use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.[13]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 細胞活力與增殖測試 [sigmaaldrich.com]
- 9. A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proliferation assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
- 17. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Resistance to Pasireotide in Tumor Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting resistance to pasireotide in tumor cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pasireotide?
Pasireotide is a somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTRs).[1][2] It has a broader binding profile than first-generation somatostatin analogs like octreotide, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[3] Upon binding to these G-protein coupled receptors, pasireotide activates downstream signaling pathways that can inhibit hormone secretion, reduce cell proliferation, and induce apoptosis.[1] Key signaling pathways modulated by pasireotide include the inhibition of the cAMP pathway and the modulation of the MAPK and PI3K/Akt pathways.[1]
Q2: My tumor cell line is not responding to pasireotide treatment. What are the potential reasons for this resistance?
Resistance to pasireotide in tumor cell lines can arise from several factors:
-
Low or absent expression of target SSTRs: Pasireotide's efficacy is dependent on the presence of its target receptors, particularly SSTR2 and SSTR5, on the cell surface.[4][5] Cell lines with low or absent expression of these receptors will likely exhibit intrinsic resistance.
-
Altered SSTR subtype ratio: The relative expression levels of different SSTR subtypes can influence the cellular response. For example, in some tumor types, a high SSTR2/SSTR5 ratio may favor sensitivity to first-generation analogs, while a lower ratio might predict a better response to pasireotide.[6]
-
Impaired downstream signaling pathways: Defects or alterations in the signaling molecules downstream of SSTRs, such as components of the MAPK or PI3K/Akt pathways, can lead to a blunted response even if the receptors are present and functional.[7]
-
Enhanced drug efflux: While less commonly reported for pasireotide, overexpression of drug efflux pumps like P-glycoprotein can be a general mechanism of drug resistance.
-
Differential receptor trafficking and internalization: Pasireotide and octreotide induce different patterns of SSTR2 internalization and trafficking. Pasireotide leads to a more transient internalization and rapid recycling of SSTR2 to the cell surface compared to octreotide.[8][9][10] This differential trafficking could influence the long-term signaling and cellular response.
-
Role of β-arrestins: β-arrestins are proteins that regulate GPCR signaling and trafficking. The interaction of pasireotide with SSTRs can lead to different patterns of β-arrestin recruitment compared to other somatostatin analogs, potentially affecting downstream signaling and receptor desensitization in a manner that contributes to a reduced response.[6][11]
Q3: How can I determine if my cell line expresses the appropriate SSTRs for pasireotide treatment?
You can assess SSTR expression using several molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of SSTR1, SSTR2, SSTR3, and SSTR5.[3]
-
Western Blotting: To detect the protein expression of SSTR subtypes.[12]
-
Flow Cytometry: To quantify the cell surface expression of SSTRs using specific antibodies.[7]
-
Immunohistochemistry (IHC) or Immunocytochemistry (ICC): To visualize the expression and localization of SSTR proteins within cells or tumor tissue sections.[13]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered when investigating pasireotide in tumor cell lines.
Problem 1: No or low cytotoxicity/anti-proliferative effect observed.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Cell Line:
-
Question: Does your cell line express SSTRs, particularly SSTR2 and SSTR5?
-
Action: Verify SSTR expression using qRT-PCR, Western Blot, or Flow Cytometry. If expression is low or absent, consider using a different cell line known to express these receptors (e.g., BON-1, QGP-1, or AtT-20, though expression levels can vary).[7][14]
-
-
Suboptimal Drug Concentration or Treatment Duration:
-
Question: Are you using a sufficient concentration range and treatment duration to observe an effect?
-
Action: Perform a dose-response experiment with a wide range of pasireotide concentrations (e.g., 0.1 nM to 10 µM) and assess cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the IC50 value.[15]
-
-
Experimental Assay Issues:
-
Question: Is your cell viability or proliferation assay working correctly?
-
Action:
-
Include positive and negative controls in your assay.
-
Ensure cells are in the logarithmic growth phase when seeding.
-
Optimize cell seeding density to avoid overconfluence or sparse cultures.
-
Verify the integrity of your assay reagents. For peptide drugs, be mindful of potential interference with assay components.[6]
-
-
Problem 2: Inconsistent or variable results between experiments.
Possible Causes and Troubleshooting Steps:
-
Cell Culture Inconsistency:
-
Question: Are you using cells at a consistent passage number? Are there signs of contamination?
-
Action:
-
Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic drift.
-
Regularly test for mycoplasma contamination.
-
Ensure consistent cell handling and culture conditions (media, supplements, CO2, temperature).
-
-
-
Peptide Handling and Stability:
-
Question: Is the pasireotide stock solution prepared and stored correctly?
-
Action:
-
Prepare fresh dilutions from a concentrated stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Store lyophilized peptide and stock solutions at the recommended temperature (-20°C or -80°C) and protected from light.[6]
-
-
-
Assay Variability:
-
Question: Is there variability in your assay setup or execution?
-
Action:
-
Ensure uniform cell seeding across all wells of a microplate.
-
Use calibrated pipettes and ensure proper mixing of reagents.
-
Be mindful of edge effects in microplates; consider not using the outer wells for data collection.
-
-
Problem 3: Developing a pasireotide-resistant cell line.
Question: How can I generate a pasireotide-resistant cell line for my studies?
Action: A common method is through continuous exposure to escalating drug concentrations.[1][8][9][16][17]
Workflow for Developing a Pasireotide-Resistant Cell Line
Caption: Workflow for generating a pasireotide-resistant cell line.
Quantitative Data
The following table summarizes the binding affinities of pasireotide and octreotide to different SSTR subtypes and provides example IC50 values for cell viability/proliferation.
| Parameter | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Pasireotide Binding Affinity (IC50, nM) | 1.5 | 1.0 | 0.2 | >100 | 0.1 | [1] |
| Octreotide Binding Affinity (IC50, nM) | >1000 | 0.9 | 24.3 | >1000 | 6.3 | [1] |
| Cell Line | Compound | Effect | IC50 / % Inhibition | Reference |
| Human Meningioma (Primary Culture) | Pasireotide | Inhibition of cell viability | -26% at 1 nM | [16] |
| Human Meningioma (Primary Culture) | Octreotide | Inhibition of cell viability | -22% at 1 nM | [16] |
| H69 (Small Cell Lung Cancer) | Pasireotide | Inhibition of cell viability | IC50 = 35.4 µM | [15] |
| H69 (Small Cell Lung Cancer) | Octreotide | No significant inhibition | >300 µM | [15] |
| AtT-20/D16v-F2 (Pituitary Tumor) | Pasireotide | Inhibition of cell viability | ~20% inhibition at 10 nM | [14] |
Experimental Protocols
Protocol 1: Generation of a Pasireotide-Resistant Cell Line
This protocol describes a method for developing a pasireotide-resistant cell line by continuous exposure to the drug.[1][8][9]
-
Initial IC50 Determination:
-
Culture the parental tumor cell line under standard conditions.
-
Perform a cell viability assay (e.g., MTT or CCK-8) with a range of pasireotide concentrations to determine the initial IC50 value.
-
-
Initial Drug Exposure:
-
Treat the parental cells with a starting concentration of pasireotide, typically at or below the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation.
-
Once the cells have adapted and are growing steadily (reaching 70-80% confluency), subculture them and increase the pasireotide concentration by a factor of 1.5 to 2.
-
If significant cell death occurs, maintain the cells at the current concentration until they have adapted before attempting to increase the dose again.
-
-
Long-Term Selection:
-
Repeat the cycle of adaptation and dose escalation for several months.
-
It is advisable to cryopreserve cells at intermediate stages of resistance.
-
-
Characterization of the Resistant Line:
-
Once cells are stably growing at a significantly higher concentration of pasireotide (e.g., 10-fold the initial IC50), characterize the resistant phenotype.
-
Determine the new IC50 for pasireotide and compare it to the parental line. The ratio of the IC50 of the resistant line to the parental line is the Resistance Index (RI).[9]
-
Analyze changes in SSTR expression and downstream signaling pathways to investigate the mechanism of resistance.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT assay to assess the effect of pasireotide on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of pasireotide in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the pasireotide dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the drug-treated wells).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the pasireotide concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with pasireotide at the desired concentration and for the desired duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathways and Troubleshooting Logic
Pasireotide Signaling in Sensitive vs. Resistant Cells
The following diagrams illustrate the potential differences in pasireotide signaling between sensitive and resistant tumor cells.
Pasireotide Signaling in a Sensitive Cell
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Communication codes in developmental signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Pasireotide Administration in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing injection site reactions (ISRs) associated with pasireotide administration in rodent models.
Troubleshooting Guide
Issue: Observed Injection Site Reactions (ISRs) such as erythema, swelling, or nodules.
Potential Causes and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| High Injection Volume | Maintain injection volumes within recommended limits for the rodent species. For mice, typically ≤100 µL per site; for rats, ≤200 µL per site. For larger volumes, consider splitting the dose across multiple injection sites.[1] |
| Inappropriate Vehicle/Formulation | Ensure the vehicle is sterile, at a neutral pH, and isotonic. Consider the use of alternative, well-tolerated excipients if customizing formulations. The long-acting release (LAR) formulation contains microparticles that can contribute to foreign body reactions and granuloma formation.[2][3] |
| Incorrect Injection Technique | Administer as a subcutaneous (SC) injection, "tenting" the skin to create a space for injection. Insert the needle at a shallow angle (approximately 15-30 degrees) to ensure subcutaneous rather than intradermal or intramuscular delivery. Use a new sterile needle for each animal to maintain sharpness and sterility.[1] |
| High Drug Concentration | If possible, dilute the pasireotide solution with a sterile, biocompatible vehicle to decrease the concentration at the injection site. |
| Needle Gauge | Use the smallest appropriate needle gauge for the viscosity of the solution (e.g., 27-30G for aqueous solutions) to minimize tissue trauma. |
| Repeated Injections at the Same Site | Rotate injection sites for subsequent administrations. Common sites for SC injection in rodents include the dorsal scapular region and the flank. |
| Contamination | Adhere to aseptic techniques during preparation and administration to prevent bacterial contamination, which can cause or exacerbate inflammation. |
Experimental Protocol: Assessment of Injection Site Reactions
This protocol outlines a method for the systematic evaluation of ISRs following subcutaneous pasireotide administration in rodents.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar).
-
Sex and age should be consistent within the study.
2. Pasireotide Administration:
-
Formulation: Specify the pasireotide formulation used (e.g., immediate-release solution, long-acting release suspension).
-
Dose and Concentration: Clearly define the dose (e.g., mg/kg) and the final concentration of the injection solution.
-
Vehicle: Detail the composition of the vehicle (e.g., sterile saline, specific buffer).
-
Injection Volume: Administer a consistent volume to all animals.
-
Injection Procedure:
-
Restrain the animal appropriately.
-
Part the fur at the desired injection site (e.g., dorsal scapular region).
-
Gently lift the skin to form a "tent."
-
Insert a sterile needle (specify gauge) at a shallow angle into the subcutaneous space.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds if necessary.
-
Return the animal to its cage and monitor for immediate adverse effects.
-
3. ISR Evaluation:
-
Macroscopic Scoring: Observe and score the injection site at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection). A scoring system can be adapted as follows:
| Score | Erythema (Redness) | Edema (Swelling) | Other Observations |
| 0 | No erythema | No swelling | Normal skin appearance |
| 1 | Faint erythema | Barely perceptible swelling | |
| 2 | Moderate erythema | Moderate swelling, well-defined | |
| 3 | Severe erythema | Significant swelling, extending beyond the injection site | Scab formation, ulceration |
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals.
-
Excise the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), necrosis, fibrosis, and foreign body reaction (in the case of LAR). A semi-quantitative scoring system can be used to grade the severity of these findings.
-
Diagram: Experimental Workflow for ISR Assessment
Caption: Workflow for assessing pasireotide-induced injection site reactions in rodents.
Frequently Asked Questions (FAQs)
Q1: What are the most common injection site reactions observed with pasireotide in rodents?
A1: Preclinical studies in rodents have reported various injection site reactions, including inflammation, erythema (redness), edema (swelling), scab formation, and in some cases, granulomas, particularly with the long-acting release (LAR) formulation.[2][3] These reactions are generally considered to be of minimal to moderate severity and are often transient.
Q2: Is there a difference in injection site reactions between the immediate-release and long-acting release (LAR) formulations of pasireotide?
A2: While direct comparative quantitative data in rodents is limited, the mechanism of the LAR formulation, which involves the subcutaneous deposition of microparticles, can lead to a foreign body-type reaction. This may result in more persistent localized inflammation and the formation of granulomas compared to the immediate-release solution.[3]
Q3: How can I differentiate an injection site reaction from an infection?
A3: Injection site reactions are typically localized to the area of injection and manifest as redness, swelling, and sometimes a palpable nodule. These reactions usually appear within hours to a day after injection and tend to resolve over time. An infection, on the other hand, may present with more severe signs of inflammation, such as significant pain, heat, purulent discharge (pus), and may be accompanied by systemic signs like lethargy or fever. If an infection is suspected, veterinary consultation is recommended. Maintaining a strict aseptic technique during injection is the best way to prevent infections.
Q4: What is the underlying mechanism of pasireotide-induced injection site reactions?
A4: The precise molecular pathway is not fully elucidated. However, it is known that pasireotide binds to multiple somatostatin receptors (SSTRs), including SSTR1, SSTR2, SSTR3, and SSTR5, which are expressed on various cells in the skin, including immune cells and endothelial cells.[4] The physical trauma of the injection itself can initiate a localized inflammatory response. Additionally, certain formulation components or the drug molecule itself may trigger the release of local inflammatory mediators. While somatostatin and its analogs can have anti-inflammatory properties, the initial response at the injection site may be pro-inflammatory due to these factors.
Diagram: Potential Signaling in Pasireotide-Associated Skin Inflammation
Caption: Hypothetical pathways of pasireotide-induced injection site reactions.
Q5: Can the vehicle used to dissolve pasireotide affect injection site reactions?
A5: Yes, the vehicle can significantly impact local tolerability. Formulations that are not isotonic or have a non-physiological pH can cause irritation and pain upon injection. Some excipients, such as certain preservatives or solubilizing agents, may also contribute to local reactions. Whenever possible, use vehicles that are known to be well-tolerated for subcutaneous administration in the specific rodent species.[5]
Q6: Are there any known drug interactions that can worsen injection site reactions with pasireotide?
A6: There is no specific information available on drug interactions that exacerbate pasireotide-induced ISRs. However, co-administration of other irritating substances at or near the same injection site should be avoided.
Q7: How long do injection site reactions to pasireotide typically last in rodents?
A7: The duration of ISRs can vary depending on the severity of the reaction and the formulation used. For immediate-release formulations, mild reactions such as slight redness and swelling often resolve within 24 to 72 hours. Reactions to the LAR formulation, particularly those involving granuloma formation, may be more persistent.
Q8: What should I do if a severe injection site reaction occurs?
A8: If a severe reaction is observed, such as extensive swelling, ulceration, or signs of animal distress (e.g., excessive grooming of the area, vocalization, changes in behavior or posture), the animal should be assessed by veterinary staff. It may be necessary to provide supportive care, including analgesics. For future injections in the study, consider the mitigation strategies outlined in the troubleshooting guide, such as reducing the injection volume or concentration, or changing the injection site.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Expression pattern of somatostatin receptor subtypes 1-5 in human skin: an immunohistochemical study of healthy subjects and patients with psoriasis or atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Pasireotide's Impact on Glucose Homeostasis In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the effects of pasireotide on glucose homeostasis in vivo. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which pasireotide affects glucose homeostasis?
A1: Pasireotide primarily induces hyperglycemia by suppressing the secretion of insulin and incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] This is due to its high binding affinity for somatostatin receptor subtype 5 (SSTR5), which is highly expressed on pancreatic beta-cells.[2][3] Unlike first-generation somatostatin analogs, pasireotide has a lesser effect on glucagon secretion, which is primarily mediated by SSTR2.[1] Importantly, studies in healthy human volunteers have shown that pasireotide does not significantly alter hepatic or peripheral insulin sensitivity.[5]
Q2: What are the expected changes in blood glucose levels after pasireotide administration in animal models?
A2: In vivo studies in rodents have demonstrated an acute but transient increase in blood glucose levels following a single subcutaneous injection of pasireotide.[6] For example, in rats, blood glucose levels may peak a few hours after administration and then gradually return to baseline. With long-acting release (LAR) formulations, a more sustained elevation in blood glucose can be observed, which tends to stabilize after the initial weeks of treatment.[7] It's important to establish a baseline glycemic profile for your specific animal model before initiating a pasireotide study.
Q3: What are the key differences in the effects of pasireotide on glucose metabolism compared to other somatostatin analogs like octreotide?
A3: The primary difference lies in their receptor binding profiles and subsequent effects on insulin and glucagon. Pasireotide has a much higher affinity for SSTR5 compared to octreotide, leading to a more potent inhibition of insulin secretion.[5] Conversely, octreotide has a higher affinity for SSTR2, resulting in a more pronounced suppression of glucagon secretion.[1][7] This differential effect on the insulin-to-glucagon ratio is a key contributor to the higher incidence and severity of hyperglycemia observed with pasireotide.
Q4: Are there any known factors that can influence the severity of pasireotide-induced hyperglycemia in animal models?
A4: Yes, several factors can influence the glycemic response to pasireotide. Baseline glycemic status is a significant predictor; animals with pre-existing impaired glucose tolerance or diabetes are likely to experience more pronounced hyperglycemia.[7][8] The specific animal strain, age, diet, and gut microbiome can also contribute to variability in the response.
Q5: What anti-hyperglycemic agents are commonly used to manage pasireotide-induced hyperglycemia in a research setting?
A5: Based on the mechanism of pasireotide-induced hyperglycemia, incretin-based therapies are particularly effective. GLP-1 receptor agonists (e.g., liraglutide) and dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) have been shown to effectively counteract the pasireotide-mediated reduction in incretin signaling and insulin secretion.[1][9] Metformin is also frequently used and can be effective, though its primary mechanism of reducing hepatic glucose production may not directly address the core issue of impaired insulin secretion.[2][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose readings between animals in the same treatment group. | 1. Inconsistent drug administration: Incorrect injection volume or technique. 2. Animal stress: Can independently affect blood glucose levels. 3. Variations in food intake: Particularly if animals are not properly fasted before measurements. 4. Underlying health differences: Subclinical infections or other health issues. | 1. Ensure all personnel are thoroughly trained in the administration technique. Use calibrated equipment. 2. Acclimatize animals to handling and procedures. Perform measurements in a quiet environment. 3. Adhere strictly to fasting protocols. Provide water ad libitum. 4. Monitor animal health closely. Exclude animals with signs of illness from the study. |
| Unexpectedly severe hyperglycemia leading to animal morbidity/mortality. | 1. Incorrect dosage calculation: Overestimation of the required dose for the specific animal model. 2. Pre-existing glucose intolerance: Animals may have had undiagnosed impaired glucose metabolism. 3. Interaction with other experimental factors: e.g., diet, other administered compounds. | 1. Carefully review and recalculate the dose. Consider a dose-response study to determine the optimal dose. 2. Screen animals for baseline glucose tolerance before initiating the study. 3. Review all experimental parameters. Consider a pilot study to assess the interaction of pasireotide with other variables. 4. Have a pre-defined humane endpoint for severe hyperglycemia and a protocol for intervention (e.g., insulin administration) if necessary for animal welfare. |
| No significant change in blood glucose levels after pasireotide administration. | 1. Sub-therapeutic dose: The administered dose may be too low to elicit a hyperglycemic effect. 2. Drug formulation/stability issue: The pasireotide formulation may not have been prepared or stored correctly. 3. Animal model resistance: The chosen animal strain may be less sensitive to the effects of pasireotide. | 1. Consult literature for appropriate dose ranges for your model. Consider increasing the dose in a subsequent study. 2. Verify the correct procedure for reconstituting and storing the pasireotide formulation. 3. Review literature on the suitability of the animal model. Consider using a different strain. |
| Difficulty in collecting sufficient blood volume for multiple analyses (glucose, insulin, incretins). | 1. Inadequate blood collection technique. 2. Sampling from the same site repeatedly. | 1. Utilize appropriate and refined blood collection methods for the chosen species (e.g., tail vein, saphenous vein). 2. Rotate sampling sites to minimize trauma and ensure adequate blood flow. 3. Consider using specialized micro-volume collection tubes. |
Experimental Protocols
In Vivo Pasireotide Administration and Glucose Monitoring in Mice
-
Animal Model: C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Pasireotide Dosing:
-
Short-acting: Prepare pasireotide in sterile saline. Administer subcutaneously (s.c.) at a dose of 10-100 µg/kg twice daily.
-
Long-acting release (LAR): Administer as a single intramuscular (i.m.) injection of 40 mg/kg.[10]
-
-
Glucose Monitoring:
-
Measure blood glucose from the tail vein using a calibrated glucometer.
-
Acute study (short-acting): Measure baseline glucose before the first dose. Then, measure at 0.5, 1, 2, 4, 6, and 8 hours post-injection.
-
Chronic study (LAR): Measure baseline glucose before injection. Then, measure fasting blood glucose weekly for the duration of the study.
-
Oral Glucose Tolerance Test (OGTT) in Pasireotide-Treated Mice
-
Purpose: To assess the animal's ability to clear a glucose load, providing insights into insulin secretion and sensitivity.
-
Procedure:
-
Fast mice for 6 hours with free access to water.[11]
-
At t= -30 min, administer pasireotide or vehicle control.
-
At t=0 min, collect a baseline blood sample (for glucose and insulin).
-
Administer a 2 g/kg body weight bolus of glucose (20% solution) via oral gavage.[12][13]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Measure blood glucose at each time point.
-
Centrifuge blood samples to collect plasma for subsequent insulin, GLP-1, and GIP analysis. Store plasma at -80°C.
-
Measurement of Insulin, GLP-1, and GIP
-
Sample Collection: Collect blood in EDTA-coated tubes containing a DPP-4 inhibitor (for GLP-1 and GIP) to prevent degradation.
-
Assay: Use commercially available ELISA kits for the quantification of plasma insulin, active GLP-1, and total GIP, following the manufacturer's instructions.
Quantitative Data Summary
Table 1: Effect of Pasireotide on Hormonal and Glycemic Parameters in Healthy Volunteers
| Parameter | Pasireotide Alone | Pasireotide + Metformin | Pasireotide + Vildagliptin | Pasireotide + Liraglutide |
| Change in Glucose AUC post-OGTT | +69% | Reduced by 13% | Reduced by 45% | Reduced by 72% |
| Change in Insulin Levels (vs. Pasireotide alone) | - | +6% | +71% | +34% |
| Data adapted from a study in healthy male volunteers receiving treatment for 7 days.[9] |
Table 2: Pasireotide Binding Affinities (IC50, nmol/L) for Somatostatin Receptor Subtypes
| Receptor | Pasireotide | Octreotide |
| SSTR1 | 0.16 | 4.1 |
| SSTR2 | 1.0 | 0.6 |
| SSTR3 | 1.5 | 7.1 |
| SSTR5 | 0.2 | 8.0 |
| This table highlights the higher affinity of pasireotide for SSTR5 compared to octreotide. |
Visualizations
Caption: Pasireotide's mechanism of inducing hyperglycemia.
Caption: Workflow for in vivo studies of pasireotide.
Caption: Troubleshooting logic for pasireotide experiments.
References
- 1. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairment in insulin secretion without changes in insulin resistance explains hyperglycemia in patients with acromegaly treated with pasireotide LAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pasireotide: A Novel Treatment for Tumor-Induced Hypoglycemia Due to Insulinoma and Non-Islet Cell Tumor Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of hyperglycemia associated with pasireotide (SOM230): healthy volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. taconic.com [taconic.com]
Technical Support Center: Unexpected Effects of Pasireotide on Cell Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of pasireotide on cell signaling pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected anti-proliferative effects of pasireotide in our cancer cell line that expresses low levels of somatostatin receptors (SSTRs). What could be the underlying mechanism?
A1: While pasireotide's primary mechanism of action is through SSTRs, it has been shown to exert off-target effects. One possibility is the modulation of other signaling pathways independent of high-affinity SSTR binding. Pasireotide has been observed to inhibit the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival.[1] Even low levels of SSTR expression, particularly SSTR1, 3, or 5, could be sufficient to trigger these anti-proliferative signals in certain cellular contexts. Additionally, pasireotide may have immunomodulatory effects by interacting with SSTRs expressed on immune cells present in the tumor microenvironment, indirectly affecting cancer cell growth.[1]
Troubleshooting:
-
Confirm SSTR expression: Quantify the mRNA and protein levels of all five SSTR subtypes in your cell line using qPCR and Western blotting, respectively.
-
Assess MAPK and PI3K/Akt pathway activity: Perform Western blot analysis to determine the phosphorylation status of key proteins in these pathways, such as ERK1/2 and Akt, with and without pasireotide treatment.
-
Use an SSTR antagonist: To confirm if the observed effects are SSTR-mediated, co-treat cells with pasireotide and a broad-spectrum SSTR antagonist.
Q2: Our experiments show that pasireotide is causing significant hyperglycemia in our animal models, which is confounding our study on its anti-tumor effects. How can we mitigate this?
A2: Hyperglycemia is a well-documented and expected side effect of pasireotide.[2][3][4] This is primarily due to its high binding affinity for SSTR5, which is expressed on pancreatic β-cells and leads to the inhibition of insulin secretion.[5][6][7] Pasireotide also suppresses the secretion of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further contributing to elevated blood glucose levels.[1][2][8]
Troubleshooting and Mitigation Strategies:
-
Monitor blood glucose levels regularly: Implement a strict blood glucose monitoring schedule for your animal models.
-
Consider co-administration of anti-diabetic agents: Based on the mechanism, agents that enhance insulin secretion or sensitivity, or mimic incretin action, may be effective. Metformin, DPP-4 inhibitors, or GLP-1 receptor agonists have been used to manage pasireotide-induced hyperglycemia in clinical settings.[4]
-
Adjust pasireotide dosage: If possible within your experimental design, a dose-reduction of pasireotide may lessen the hyperglycemic effect while retaining some of its anti-tumor activity.[9]
-
Control for hyperglycemic effects: Include a control group that receives a glucose-infusion to mimic the hyperglycemic state observed with pasireotide treatment. This will help to dissect the direct anti-tumor effects of pasireotide from the indirect effects of hyperglycemia.
Q3: We are investigating the effect of pasireotide on hormone secretion from a novel neuroendocrine tumor cell line. While we see an effect, the potency is much lower than what is reported for other cell types. What could be the reason?
A3: The potency of pasireotide is highly dependent on the expression profile of SSTR subtypes in the target cells.[10] Pasireotide has a high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][6] First-generation somatostatin analogs, like octreotide, primarily target SSTR2.[1] If your cell line predominantly expresses an SSTR subtype for which pasireotide has a lower affinity, or if the downstream signaling pathways are less sensitive to SSTR activation, you may observe a reduced potency.
Troubleshooting:
-
Characterize SSTR expression: As mentioned in Q1, a thorough analysis of the SSTR subtype expression pattern in your cell line is crucial.
-
Compare with other somatostatin analogs: Test the effects of octreotide or a selective agonist for the predominantly expressed SSTR to understand the receptor-specific signaling in your cells.
-
Analyze downstream signaling: Investigate the coupling of the SSTRs to downstream effectors, such as adenylyl cyclase (cAMP production), to ensure the signaling pathway is functional.
Quantitative Data Summary
Table 1: Effects of Pasireotide on Hormonal and Metabolic Parameters
| Parameter | Organism/System | Pasireotide Dose | Observed Effect | Reference |
| Insulin Secretion (AUC) | Healthy Volunteers | 600 µg and 900 µg sc BID | ↓ 77.5% (hyperglycemic clamp), ↓ 61.9% (OGTT) | [1][2][8] |
| Glucagon-like Peptide-1 (GLP-1) (AUC) | Healthy Volunteers | 600 µg and 900 µg sc BID | ↓ 46.7% | [1][2][8] |
| Glucose-dependent Insulinotropic Polypeptide (GIP) (AUC) | Healthy Volunteers | 600 µg and 900 µg sc BID | ↓ 69.8% | [1][2][8] |
| Glucose (AUC) | Healthy Volunteers | 600 µg and 900 µg sc BID | ↑ 67.4% | [1][2][8] |
| Hyperglycemia Incidence | Acromegaly Patients | 40 mg and 60 mg LAR | 57% (vs 22% for octreotide LAR) | [3] |
| Diabetes Mellitus Incidence | Acromegaly Patients | 40 mg and 60 mg LAR | 26% (vs 4% for octreotide LAR) | [3] |
Table 2: Effects of Pasireotide on Intracellular Signaling Pathways
| Pathway Component | Cell/Tissue Type | Pasireotide Concentration | Observed Effect | Reference |
| Phospho-Akt | Pre-malignant breast lesions | Not specified | ↓ Mean intensity index from 42.5 to 9.37 | [11] |
| Phospho-ERK1/2 | Pre-malignant breast lesions | Not specified | ↓ Mean intensity index from 218 to 100 | [11] |
| cAMP Accumulation | AtT20 pituitary tumor cells | 100 nM | Inhibited forskolin-induced cAMP by 80% | [12] |
| Cell Viability | AtT-20/D16v-F2 pituitary tumor cells | 10 nM | ↓ ~20% | [13] |
| POMC Expression | AtT-20/D16v-F2 pituitary tumor cells | 10 nM | ↓ ~30% | [13] |
| ACTH Secretion | AtT-20/D16v-F2 pituitary tumor cells | 10 nM | ↓ 16% | [13] |
Experimental Protocols
Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
Objective: To determine the effect of pasireotide on the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt) signaling pathways.
Materials:
-
Cell culture reagents
-
Pasireotide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK1/2 and Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of pasireotide for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
cAMP Accumulation Assay
Objective: To measure the effect of pasireotide on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell culture reagents
-
Pasireotide
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to attach. Pre-treat the cells with various concentrations of pasireotide for a specified duration.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin for a short period to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader and calculate the cAMP concentration based on a standard curve.
In Vitro GLP-1 and GIP Secretion Assay
Objective: To determine the effect of pasireotide on the secretion of GLP-1 and GIP from enteroendocrine cells (e.g., STC-1 cell line).
Materials:
-
Enteroendocrine cell line (e.g., STC-1) and culture reagents
-
Pasireotide
-
Secretagogues (e.g., glucose, fatty acids)
-
DPP-4 inhibitor (to prevent incretin degradation)
-
ELISA kits for active GLP-1 and GIP
Procedure:
-
Cell Culture: Culture the enteroendocrine cells in multi-well plates.
-
Treatment: Pre-incubate the cells with pasireotide at various concentrations.
-
Stimulation of Secretion: Stimulate the cells with a known secretagogue in the presence of a DPP-4 inhibitor. Collect the cell culture supernatant at different time points.
-
ELISA: Measure the concentration of active GLP-1 and GIP in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the hormone secretion to the total protein content of the cells in each well.
Visualizations
Caption: Pasireotide's multifaceted signaling cascade.
Caption: Mechanism of pasireotide-induced hyperglycemia.
Caption: Troubleshooting unexpected pasireotide effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hyperglycemia associated with pasi ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Frontiers | Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement [frontiersin.org]
- 4. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment in insulin secretion without changes in insulin resistance explains hyperglycemia in patients with acromegaly treated with pasireotide LAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pasireotide Dosage in Mice to Reduce Adverse Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the somatostatin analog, pasireotide, in mouse models. The focus is on refining dosage to minimize adverse effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pasireotide?
Pasireotide is a synthetic somatostatin analog with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), particularly SSTR5.[1][2][3] This broad receptor profile allows it to effectively inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from the pituitary gland, which is crucial in models of Cushing's disease.[1] Its high affinity for SSTR5 is a key differentiator from other somatostatin analogs like octreotide.[3][4]
Q2: What are the most common adverse effects of pasireotide observed in mice?
The most frequently reported adverse effects in mice include:
-
Hyperglycemia: This is the most significant and common side effect, resulting from pasireotide's inhibition of insulin and incretin secretion.[5][6][7]
-
Lack of Body Weight Gain: Mice treated with pasireotide may exhibit a lack of normal body weight gain compared to control animals.[5]
-
Injection Site Reactions: Local reactions at the injection site can occur.
-
Central Nervous System Effects: At higher doses, decreased locomotor activity, hypothermia, decreased grip strength, and loss of righting reflex have been observed.[8]
Q3: How can I convert human doses of pasireotide to mouse-equivalent doses?
Dose conversion between species is not a simple weight-based calculation and should be approached with caution. A common method involves using Body Surface Area (BSA) normalization. The formula for converting a human equivalent dose (HED) to an animal equivalent dose (AED) is:
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)
For mice, the Km factor is typically 3, and for humans, it is 37.[9] Therefore, to convert a human dose in mg/kg to a mouse dose in mg/kg, you would multiply by approximately 12.3.[10] However, it is crucial to start with lower doses and perform dose-escalation studies to determine the optimal and safest dose for your specific mouse model and experimental goals.
Troubleshooting Guides
Issue 1: Managing Pasireotide-Induced Hyperglycemia
Problem: My mice are developing significant hyperglycemia after pasireotide administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dosage is too high. | Pasireotide's inhibitory effect on insulin secretion is dose-dependent. Consider reducing the pasireotide dose to the lowest effective level for your experimental endpoint. |
| Inadequate monitoring. | Implement a robust blood glucose monitoring protocol. Check blood glucose levels frequently, especially during the initial phase of treatment, to establish the glycemic response to your chosen dose.[11] |
| Dietary factors. | Ensure a consistent and appropriate diet for your mice. High-sugar diets can exacerbate hyperglycemia. |
| Need for therapeutic intervention. | In some cases, co-administration of anti-diabetic agents may be necessary. Incretin-based therapies, such as GLP-1 receptor agonists, have been suggested to be effective in managing pasireotide-induced hyperglycemia by addressing the reduced incretin secretion.[7][11][12] Metformin can also be considered.[13] |
Issue 2: Lack of Expected Body Weight Gain
Problem: The pasireotide-treated mice are not gaining weight at the same rate as the control group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacological effect of pasireotide. | Pasireotide can inhibit the secretion of growth hormone (GH) and Insulin-like Growth Factor-1 (IGF-1), which can impact normal growth and weight gain.[5] This effect may be an inherent part of the drug's action. |
| Hyperglycemia-related metabolic changes. | Poorly controlled hyperglycemia can lead to metabolic disturbances that affect weight. By managing hyperglycemia (see Issue 1), you may also see an improvement in weight gain. |
| Reduced food intake. | Monitor food consumption to determine if the lack of weight gain is due to decreased appetite. If so, consider if this is a direct effect of the drug or secondary to other adverse effects. |
| Dehydration. | Ensure mice have ad libitum access to water. Dehydration can contribute to weight loss. |
Issue 3: Injection Site Reactions
Problem: I am observing inflammation and reactions at the subcutaneous or intramuscular injection sites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper injection technique. | Ensure proper subcutaneous or intramuscular injection technique is used. For subcutaneous injections, tent the skin and insert the needle at the base, parallel to the body.[14] Rotate injection sites to avoid repeated irritation to the same area.[15] |
| Formulation issues. | If using the long-acting release (LAR) formulation, ensure it is properly reconstituted according to the manufacturer's instructions immediately before injection to prevent clumping.[5] |
| Volume of injection. | Administering too large a volume at a single site can cause irritation. For mice, the maximum recommended subcutaneous injection volume is typically 5-10 ml/kg per site.[14] Consider splitting larger doses into multiple injection sites. |
| Needle size. | Use an appropriate needle gauge (e.g., 25-27G for subcutaneous injections in mice) to minimize tissue trauma.[14] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of pasireotide in mice.
Table 1: Pasireotide Dosage and Observed Adverse Effects in Mice
| Pasireotide Formulation | Dosage | Route of Administration | Observed Adverse Effects | Reference |
| Long-Acting Release (LAR) | 40 mg/kg | Intramuscular (monthly) | Lack of body weight gain, Hyperglycemia | [5] |
| Short-Acting | 0.5, 1.0, 2.5 mg/kg/day | Subcutaneous | No carcinogenic potential identified in a 26-week study. | [15] |
| Not Specified | > clinical exposure | Not Specified | Decreased locomotor activity, hypothermia, decreased grip strength, loss of righting reflex. | [8] |
Table 2: Effects of Pasireotide on Tumor Progression and Survival in Men1+/- Mice
| Treatment Group | Pancreatic NETs (%) | Pituitary NET Volume Increase (mm³) (Pre- vs. Post-treatment) | Survival Rate at 21 months (%) | Reference |
| Pasireotide (40 mg/kg LAR) | 86.9 | 0.803 vs 2.872 | 80.9 | [5] |
| PBS (Control) | 96.9 | 0.844 vs 8.847 | 65.2 | [5] |
Experimental Protocols
Protocol 1: Subcutaneous Pasireotide Injection in Mice
Materials:
-
Sterile pasireotide solution
-
Sterile 1 mL syringe with a 25-27 gauge needle[14]
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Calculate the correct dose volume based on the mouse's body weight and the concentration of the pasireotide solution.
-
Aseptically draw the calculated volume of pasireotide into the sterile syringe.
-
Gently restrain the mouse.
-
Wipe the intended injection site (typically the scruff of the neck or the flank) with a 70% ethanol wipe and allow it to dry.
-
Create a "tent" of skin at the injection site by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the mouse's body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the pasireotide solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Rotate injection sites for subsequent administrations.[15]
Protocol 2: Blood Glucose Monitoring in Mice
Materials:
-
Handheld glucometer and compatible test strips
-
Sterile lancets or a 27-30 gauge needle
-
70% ethanol wipes
-
Gauze pads
-
Mouse restraint device
Procedure:
-
Gently restrain the mouse.
-
Wipe the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Using a sterile lancet or needle, make a small puncture on the lateral tail vein.
-
Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip according to the manufacturer's instructions.
-
Record the blood glucose reading.
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop any bleeding.
-
Return the mouse to its cage.
-
For serial measurements, it is recommended to wait at least 2 hours between samples and to use a fresh puncture site if possible.
Visualizations
Pasireotide Signaling Pathway
Caption: Pasireotide signaling pathway leading to decreased hormone secretion.
Experimental Workflow for Pasireotide Dosage Refinement
Caption: Workflow for refining pasireotide dosage in mouse experiments.
References
- 1. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors | MDPI [mdpi.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment in insulin secretion without changes in insulin resistance explains hyperglycemia in patients with acromegaly treated with pasireotide LAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Conversion between animals and human [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. accessdata.fda.gov [accessdata.fda.gov]
dealing with pasireotide degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using pasireotide in cell culture experiments.
FAQs: Pasireotide Handling and Stability
This section addresses common questions regarding the stability and handling of pasireotide to ensure its efficacy in in vitro studies.
Q1: How should I store pasireotide?
A: Proper storage is crucial to maintain the integrity of pasireotide. For long-term storage, lyophilized pasireotide should be kept at -20°C or -80°C.[1][2] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][3]
Q2: What is the best way to reconstitute pasireotide?
A: Pasireotide is soluble in solvents like DMSO and ethanol, but it is insoluble in water.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, high-quality solvent such as DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentration immediately before use.
Q3: What is the stability of pasireotide in cell culture medium at 37°C?
Q4: What factors can contribute to pasireotide degradation in my cell culture experiments?
A: Several factors can lead to the degradation of pasireotide in a cell culture setting:
-
Enzymatic Degradation: Cells can release proteases into the culture medium, which can enzymatically cleave peptides.[7][8] Additionally, if the medium is supplemented with serum, endogenous peptidases in the serum can also contribute to degradation.[9][10]
-
Chemical Instability: Peptides can undergo chemical degradation through processes like hydrolysis, deamidation, and oxidation, which can be influenced by the pH and composition of the culture medium.[1][4]
-
Physical Instability: Improper storage and handling, such as repeated freeze-thaw cycles, can physically damage the peptide and lead to a loss of activity.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with pasireotide.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of pasireotide | Pasireotide degradation due to improper storage or handling. | Ensure lyophilized pasireotide is stored at -20°C or -80°C. Reconstituted stock solutions should be aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles.[1][2][3] |
| Pasireotide degradation in the cell culture medium during prolonged incubation. | For long-term experiments, consider replenishing the medium with freshly diluted pasireotide at regular intervals. The frequency will depend on the specific experimental setup and cell type. | |
| Poor solubility of pasireotide at the working concentration. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in the culture medium to the final working concentration just before the experiment.[3] | |
| Contamination of the peptide stock. | Ensure that sterile buffers and techniques are used for reconstitution to prevent microbial contamination.[2] | |
| High variability between replicate experiments | Inconsistent pasireotide concentration due to adsorption to plasticware. | To minimize adsorption, consider using low-protein-binding tubes and pipette tips. |
| Differences in cell health or passage number. | Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. | |
| Residual contaminants from peptide synthesis (e.g., trifluoroacetic acid - TFA). | TFA is often used in peptide purification and can be cytotoxic. If you suspect TFA contamination is affecting your cells, consider using TFA-free grade pasireotide or performing a buffer exchange on your stock solution.[11] | |
| Unexpected changes in cell morphology or viability | Cytotoxicity of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without pasireotide) to assess solvent toxicity. |
| Off-target effects of pasireotide. | While pasireotide is a targeted therapy, it can have effects on various cellular processes. Review the known signaling pathways of pasireotide to determine if the observed effects could be related to its mechanism of action. |
Experimental Protocols
Protocol 1: General Guidelines for Preparing Pasireotide Working Solutions
-
Reconstitution of Lyophilized Pasireotide:
-
Briefly centrifuge the vial of lyophilized pasireotide to ensure the powder is at the bottom.
-
Under sterile conditions, add the required volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single-use aliquot of the pasireotide stock solution.
-
Dilute the stock solution in your pre-warmed cell culture medium to the desired final concentration. For example, to achieve a 100 nM final concentration from a 10 mM stock, you would perform a 1:100,000 dilution.
-
Mix thoroughly by gentle inversion before adding to your cells.
-
Protocol 2: Assessing Pasireotide Stability in Cell Culture Medium (Example)
This protocol provides a framework to empirically determine the stability of pasireotide under your specific experimental conditions.
-
Preparation:
-
Prepare a solution of pasireotide in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense this solution into multiple sterile, low-protein-binding tubes.
-
-
Incubation:
-
Incubate the tubes in your cell culture incubator (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
At each time point, remove a tube and store it at -80°C until all time points have been collected.
-
Analyze the concentration of intact pasireotide in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or a specific ELISA kit for pasireotide, if available.
-
-
Data Interpretation:
-
Plot the concentration of intact pasireotide as a function of time to determine its degradation rate and half-life in your specific cell culture medium.
-
Visualizations
Below are diagrams illustrating key concepts related to pasireotide's mechanism of action and experimental workflows.
Caption: Pasireotide signaling pathway.
Caption: General experimental workflow for using pasireotide in cell culture.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. selleckchem.com [selleckchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic degradation of somatostatin by rat plasma and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Pasireotide Tachyphylaxis in Long-Term In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during long-term in vitro experiments on pasireotide tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-term pasireotide treatment?
A1: Tachyphylaxis is a phenomenon where the biological response to a drug diminishes over time despite continuous or repeated administration. In the context of long-term in vitro experiments with pasireotide, this means that target cells (e.g., pituitary tumor cells) may show a progressively weaker response to the drug's inhibitory effects on hormone secretion or cell proliferation.
Q2: What are the primary molecular mechanisms thought to underlie tachyphylaxis to somatostatin analogs like pasireotide?
A2: The primary mechanisms involve changes at the somatostatin receptor (SSTR) level. These include:
-
Receptor Desensitization: The uncoupling of the SSTR from its intracellular G-protein signaling machinery. This process is often initiated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[1][2][3]
-
Receptor Internalization: The recruitment of β-arrestin proteins to the phosphorylated receptor, which promotes its removal from the cell surface into intracellular vesicles.[1][2][4]
-
Receptor Downregulation: A decrease in the total number of receptors available in the cell, which can occur after prolonged agonist exposure, leading to lysosomal degradation of internalized receptors.
Q3: How might pasireotide-induced tachyphylaxis differ from that caused by first-generation analogs like octreotide?
A3: Pasireotide's unique receptor binding profile (high affinity for SSTR1, 2, 3, and 5) and its distinct interaction with SSTR2 may lead to a different tachyphylaxis profile.[5][6][7] Specifically, pasireotide stimulates the phosphorylation of SSTR2 on different sites than octreotide.[8] This results in a more rapid recycling of SSTR2 back to the plasma membrane, which could potentially counteract or delay the onset of desensitization compared to octreotide.[9][10]
Q4: What is the role of SSTR subtype expression (e.g., SSTR2 vs. SSTR5) in the development of tachyphylaxis?
A4: The relative expression of SSTR subtypes on the target cells is critical. Pasireotide has a very high affinity for SSTR5, which is often expressed in tumors resistant to first-generation, SSTR2-preferring analogs.[11][12] The desensitization and trafficking kinetics can vary between SSTR subtypes. Therefore, the overall cellular response and the development of tachyphylaxis will depend on the specific SSTR expression pattern of the in vitro model being used. In corticotroph tumors, for example, the inhibitory effect of pasireotide is thought to be mainly mediated by SSTR5.[7]
Troubleshooting Guides
Issue 1: Diminished cellular response to pasireotide over time.
-
Question: My in vitro culture (e.g., GH3 pituitary tumor cells) initially responds well to pasireotide by inhibiting hormone secretion, but the effect wanes after several days of continuous exposure. How can I determine the cause?
-
Answer and Troubleshooting Steps: This is a classic presentation of tachyphylaxis. The following steps can help elucidate the underlying mechanism.
| Step | Action | Purpose |
| 1 | Confirm Cell Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTS, or MTT assay) on cells treated with pasireotide for the same duration. |
| 2 | Assess SSTR mRNA Levels | Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of relevant SSTRs (SSTR1, 2, 3, 5) in pasireotide-treated vs. vehicle-treated control cells. |
| 3 | Quantify Total SSTR Protein | Perform Western blotting or flow cytometry on cell lysates to determine if the total cellular protein levels of the SSTRs have decreased. |
| 4 | Visualize Receptor Localization | Use immunofluorescence and confocal microscopy to visualize the location of SSTRs. Compare surface vs. intracellular staining in treated and control cells. |
| 5 | Measure Downstream Signaling | Quantify cAMP levels in response to a fresh pasireotide challenge after long-term pre-treatment. A blunted cAMP response indicates functional desensitization. |
Issue 2: High variability in tachyphylaxis between experimental replicates.
-
Question: I am observing inconsistent results in the degree and timing of tachyphylaxis in my long-term experiments. What could be causing this variability?
-
Answer and Troubleshooting Steps: Variability can stem from several sources in long-term culture. Strict standardization is key.
| Step | Action | Purpose |
| 1 | Standardize Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and confluency at the start of each experiment. Use a fresh batch of media and supplements for all replicates. |
| 2 | Ensure Consistent Drug Preparation | Prepare a single, large stock solution of pasireotide for the entire experiment. Aliquot and store appropriately to avoid repeated freeze-thaw cycles. Dilute fresh for each media change. |
| 3 | Implement Strict Controls | Always include a vehicle-treated control group that undergoes the exact same media changes and handling procedures as the pasireotide-treated group. |
| 4 | Monitor for Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as contamination can significantly alter cellular responses to stimuli. |
Quantitative Data Summary
Table 1: Binding Affinities (IC₅₀, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 6.3 | >1000 | 8.3 |
| Data synthesized from publicly available pharmacological profiles. |
Table 2: In Vitro Effects of Pasireotide vs. Octreotide on GH-Secreting Pituitary Tumor Cells (GH3 Cell Line) after Long-Term Incubation (6 days)
| Treatment | Parameter | Result |
| Pasireotide | Cell Viability | Significant Inhibition |
| Cell Cycle | Perturbation of Progression | |
| Apoptosis | Significant Induction | |
| Octreotide | Cell Viability | Less potent inhibition vs. Pasireotide |
| Cell Cycle | No significant effect | |
| Apoptosis | No significant effect | |
| This table summarizes findings from a study on the long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines.[13] |
Experimental Protocols
Protocol 1: Assessing SSTR Internalization via Immunofluorescence
-
Cell Culture: Plate cells (e.g., CHO-K1 cells stably expressing human SSTR2) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Long-Term Treatment: Treat cells with pasireotide (e.g., 100 nM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining): For one set of coverslips, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Leave the other set unpermeabilized to specifically label surface receptors.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to an extracellular epitope of the SSTR subtype of interest (e.g., anti-SSTR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal microscope. Compare the fluorescence intensity and localization between the cell surface (non-permeabilized) and total cellular pools (permeabilized) across different treatment times. A decrease in surface staining relative to total staining indicates internalization.
Protocol 2: Measuring Functional Desensitization via cAMP Assay
-
Cell Culture and Treatment: Plate cells in a 96-well plate. Treat with pasireotide (e.g., 100 nM) or vehicle for the desired long-term duration (e.g., 48 hours).
-
Washout: Gently wash the cells three times with serum-free media to remove the drug.
-
Forskolin/Rolipram Stimulation: Acutely stimulate the cells with a known adenylyl cyclase activator like Forskolin (e.g., 10 µM) plus a phosphodiesterase inhibitor like Rolipram (e.g., 100 µM) for 15 minutes. This will maximally increase intracellular cAMP levels.
-
Acute Pasireotide Challenge: In parallel wells, co-treat with Forskolin/Rolipram and a fresh dose of pasireotide (at various concentrations to generate a dose-response curve).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Measure cAMP levels. Compare the ability of the acute pasireotide challenge to inhibit the Forskolin-induced cAMP rise in cells that were pre-treated with pasireotide versus those pre-treated with vehicle. A rightward shift in the pasireotide dose-response curve or a reduced maximal inhibition in the pre-treated cells indicates functional desensitization.
Mandatory Visualizations
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion.
Caption: Key steps in somatostatin receptor (SSTR) desensitization and internalization.
Caption: Workflow for investigating the mechanism of pasireotide tachyphylaxis in vitro.
References
- 1. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin 1 and 2 and G protein-coupled receptor kinase 2 expression in pituitary adenomas: role in the regulation of response to somatostatin analogue treatment in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic activation of β-arrestin by GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Long-term pasireotide therapy in acromegaly: extensive real-life experience of a referral center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors predicting pasireotide responsiveness in somatotroph pituitary adenomas resistant to first-generation somatostatin analogues: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pasireotide and Gallbladder Effects in Animal Studies
This technical support center provides guidance for researchers investigating the effects of pasireotide on the gallbladder in animal models and strategies to mitigate these effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of pasireotide on the gallbladder in animal models?
A1: Pasireotide, a somatostatin analog, is known to cause gallbladder stasis and promote the formation of gallstones (cholelithiasis) and biliary sludge.[1] This is primarily due to the inhibition of cholecystokinin (CCK) release, which leads to reduced gallbladder contractility and emptying.[1][2] Additionally, pasireotide's analogue, octreotide, has been shown to alter the composition of bile, increasing the concentration of calcium, bilirubin, and protein, which can contribute to stone formation.[1][3] It may also directly increase the absorption of water and electrolytes by the gallbladder epithelium, further concentrating the bile.[4]
Q2: What are the potential agents to mitigate pasireotide-induced gallbladder effects?
A2: Based on animal and human studies with the closely related somatostatin analog octreotide, two primary mitigating agents are:
-
Ursodeoxycholic Acid (UDCA): A hydrophilic bile acid that reduces the cholesterol saturation of bile and can help dissolve cholesterol-rich gallstones.[5][6][7] It is a commonly used clinical and research agent for gallstone prevention and treatment.
-
Cholecystokinin (CCK) or its agonists: Since pasireotide inhibits endogenous CCK release, exogenous administration of CCK can directly stimulate gallbladder contraction and overcome the pasireotide-induced stasis.[8][9][10]
Q3: Which animal models are most suitable for studying these effects and their mitigation?
A3: The prairie dog is a well-established and sensitive model for studying cholesterol gallstone formation induced by somatostatin analogs like octreotide.[1][4][11] They readily form gallstones in response to treatments that alter bile composition and gallbladder motility. Other models that have been used to study gallbladder motility and the effects of somatostatin analogs include rabbits and opossums .[9][12]
Q4: How can I assess gallbladder function and the presence of gallstones in my animal model?
A4: Common methods include:
-
Ultrasonography: A non-invasive method to visualize the gallbladder, measure its volume, and detect the presence of sludge or gallstones.
-
Direct Observation and Bile Analysis: At the end of the study, the gallbladder can be surgically removed (cholecystectomy). Gallbladder volume can be measured, and the bile can be aspirated for microscopic examination for cholesterol crystals and analysis of its composition (cholesterol, bile acids, phospholipids, calcium, bilirubin).[1][5]
-
Gallbladder Motility Studies: In anesthetized animals, gallbladder pressure and contraction in response to stimuli can be measured directly using manometry.[8][9]
Troubleshooting Guides
Problem: High incidence of gallstones in the pasireotide-only control group, leading to premature morbidity.
-
Possible Cause: The dose of pasireotide may be too high for the chosen animal model, or the study duration is too long, leading to severe gallbladder stasis.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of pasireotide doses to determine the optimal dose that induces gallbladder effects without causing excessive morbidity.
-
Shorter Study Duration: Consider reducing the length of the study to a point where gallstones are forming but not yet causing significant health issues.
-
Prophylactic UDCA: If the goal is not to study gallstone formation itself but other effects of pasireotide, consider administering a low dose of UDCA to all groups to prevent severe cholelithiasis, noting this as a study parameter.
-
Problem: Inconsistent or no significant effect of the mitigating agent (e.g., UDCA).
-
Possible Cause 1: The dose of the mitigating agent is insufficient.
-
Troubleshooting Steps:
-
Review Literature: Ensure the UDCA or CCK agonist dose is consistent with previously published effective doses in the same or similar animal models. The recommended dose for UDCA in dogs and cats for treating existing conditions is around 8-15 mg/kg per day.[7] Prophylactic doses may vary.
-
Dose-Response Pilot: Run a pilot study with varying doses of the mitigating agent in combination with a fixed dose of pasireotide.
-
-
Possible Cause 2: The timing of administration is not optimal.
-
Troubleshooting Steps:
-
Concurrent Administration: Ensure the mitigating agent is administered concurrently with pasireotide throughout the study period. For UDCA, it is typically given orally with food to enhance absorption.
-
CCK Agonist Timing: If using a CCK agonist, consider its short half-life. It may need to be administered more frequently or via continuous infusion to effectively stimulate gallbladder contraction throughout the period of pasireotide's action.
-
Problem: Difficulty in measuring gallbladder emptying or contractility.
-
Possible Cause: The chosen method may not be sensitive enough, or the timing of measurement is incorrect.
-
Troubleshooting Steps:
-
Fasting State: Ensure animals are adequately fasted before motility studies to achieve a baseline filled gallbladder state.
-
Stimulus: Use a standardized stimulus for contraction, such as a bolus injection of CCK-8, and measure the gallbladder volume (e.g., via ultrasound) at baseline and at set time points post-injection.
-
Direct Measurement: For more precise data, consider terminal experiments using in-situ gallbladder manometry to directly measure pressure changes in response to agonists and inhibitors.[8][9]
-
Data Presentation: Summary of Expected Outcomes
The following tables summarize quantitative data from studies on the effects of somatostatin analogs (octreotide) on gallbladder bile composition and the potential mitigating effects of co-administered agents. These serve as a reference for expected outcomes in similar experiments with pasireotide.
Table 1: Effect of Octreotide on Gallbladder Bile Composition in Prairie Dogs
| Parameter | Control (Saline) | Octreotide (1 µg, TID for 5 days) | P-value |
| Bile Composition | |||
| Total Calcium | Value ± SEM | Increased Value ± SEM | < 0.05 |
| Total Bilirubin | Value ± SEM | Increased Value ± SEM | < 0.01 |
| Total Protein | Value ± SEM | Increased Value ± SEM | < 0.05 |
| Total Lipids | Value ± SEM | Increased Value ± SEM | < 0.05 |
| pH | Value ± SEM | Decreased Value ± SEM | < 0.001 |
| Gallbladder Stasis | |||
| Rsa (index of stasis) | Value ± SEM | Decreased Value ± SEM | < 0.01 |
Data adapted from a study on octreotide in prairie dogs.[1] Similar trends are expected with pasireotide.
Table 2: Potential Mitigating Effects of UDCA and CCK Agonists
| Treatment Group | Expected Gallstone Incidence | Expected Gallbladder Emptying Fraction | Expected Bile Cholesterol Saturation Index |
| Vehicle Control | Low | Normal | Low |
| Pasireotide Only | High | Significantly Reduced | Increased |
| Pasireotide + UDCA | Reduced | Significantly Reduced | Reduced |
| Pasireotide + CCK Agonist | Reduced | Normalized or Improved | Increased |
This table presents hypothesized outcomes based on the known mechanisms of action of the mitigating agents.
Experimental Protocols
Protocol 1: Induction of Gallstones with Pasireotide and Mitigation with UDCA in the Prairie Dog Model
-
Animal Model: Male prairie dogs (Cynomys ludovicianus).
-
Acclimation: House animals individually and acclimate for 1 week with standard chow and water ad libitum.
-
Grouping: Divide animals into three groups (n=8-10 per group):
-
Group A: Control (vehicle for pasireotide + vehicle for UDCA).
-
Group B: Pasireotide (e.g., 1-10 µg/kg/day, subcutaneous injection).
-
Group C: Pasireotide (same dose as Group B) + UDCA (e.g., 15 mg/kg/day, mixed with food).
-
-
Treatment Period: Administer treatments daily for 14-28 days.
-
Monitoring: Monitor animal weight and health daily. Perform weekly gallbladder ultrasound to monitor for sludge and stone formation.
-
Endpoint Analysis:
-
At the end of the study, fast animals overnight.
-
Anesthetize the animals.
-
Perform a final ultrasound to measure gallbladder volume.
-
Collect blood for serum lipid analysis.
-
Perform a laparotomy and carefully excise the gallbladder.
-
Note the presence or absence of gallstones. If present, count, weigh, and analyze their composition.
-
Aspirate bile for analysis of cholesterol, bile acids, and phospholipids to calculate the cholesterol saturation index (CSI).
-
Protocol 2: Assessing Gallbladder Motility in Response to Pasireotide and CCK in Rabbits
-
Animal Model: Male New Zealand white rabbits.
-
Preparation: Fast animals for 18 hours with free access to water. Anesthetize with urethane (1.0 g/kg, IV).
-
Instrumentation:
-
Insert a tracheal cannula.
-
Catheterize a femoral artery to monitor blood pressure.
-
Perform a midline laparotomy.
-
Insert a saline-filled balloon or catheter connected to a pressure transducer into the gallbladder to measure intra-gallbladder pressure (GP).
-
-
Experimental Procedure:
-
Allow the preparation to stabilize and record baseline GP.
-
Administer pasireotide intravenously (e.g., 10 µg/kg). Observe and record the change in GP.
-
Once the effect of pasireotide is stable (typically a decrease in GP), administer a bolus of CCK-8 (e.g., 100-200 ng/kg, IV).
-
Record the subsequent change in GP to determine if CCK-8 can overcome the inhibitory effect of pasireotide.
-
-
Data Analysis: Compare the baseline GP, the GP after pasireotide administration, and the peak GP after CCK-8 administration.
Visualizations
Caption: Pasireotide's signaling pathway and mitigation points.
Caption: General experimental workflow for mitigation studies.
References
- 1. Why does somatostatin cause gallstones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of octreotide on luminal cholecystokinin-releasing factor, plasma cholecystokinin, and pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide stimulates Ca++ secretion by the gallbladder: a risk factor for gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide promotes gallbladder absorption in prairie dogs: a potential cause of gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition of gall bladder stones associated with octreotide: response to oral ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition of gall bladder stones associated with octreotide: response to oral ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid therapy in gallbladder disease, a story not yet completed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of octreotide on sphincter of Oddi and gallbladder motility in prairie dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of octreotide on gallbladder pressure and myoelectric activity of Oddi sphincter in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of cholesterol gallstone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of two new cholecystokinin antagonists on gallbladder emptying in opossums - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pasireotide Delivery in Subcutaneous Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pasireotide in subcutaneous tumor models.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide and how does it work in tumor models?
Pasireotide (also known as SOM230) is a somatostatin analog with a multi-receptor binding profile.[1][2] It has a high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] In contrast, first-generation somatostatin analogs like octreotide primarily target SSTR2.[3] This broader receptor profile may offer advantages in tumors that express a variety of SSTR subtypes.[1][3] The anti-tumor activity of pasireotide is attributed to both direct and indirect mechanisms, including the induction of apoptosis (programmed cell death) and anti-angiogenesis (inhibition of new blood vessel formation).[1][2]
Q2: What are the available formulations of pasireotide for preclinical research?
Pasireotide is available in two main formulations for research purposes:
-
Pasireotide diaspartate (Signifor®): An immediate-release solution for subcutaneous (SC) injection.[4][5] This formulation is typically administered twice daily.[1]
-
Pasireotide pamoate (Signifor® LAR): A long-acting release (LAR) formulation for intramuscular (IM) or subcutaneous (SC) injection, designed for sustained release over several weeks.[6][7][8] In preclinical mouse models, it is often administered monthly.[7][9]
Q3: What is a typical dose of pasireotide in a subcutaneous mouse tumor model?
The optimal dose of pasireotide can vary depending on the tumor model, mouse strain, and experimental goals. Based on published preclinical studies, the following dose ranges have been reported:
-
Subcutaneous (immediate-release): Doses can range from 0.3 mg to 0.9 mg twice daily in clinical settings, which can be adapted for mouse studies based on body weight and surface area conversions.[4][10]
-
Long-Acting Release (LAR): Monthly doses of 40 mg/kg (intramuscular) and 160 mg/kg (subcutaneous) have been used in mouse models of neuroendocrine tumors.[7][9]
Researchers should perform dose-response studies to determine the optimal dose for their specific model.
Q4: What are the known side effects of pasireotide in animal models?
The most commonly reported side effect of pasireotide in both preclinical and clinical studies is hyperglycemia (high blood sugar).[11][12][13][14] This is due to its inhibitory effects on insulin secretion.[11][13] Other potential side effects observed in animal studies include:
-
Injection site reactions (e.g., swelling, redness, bruising).[11]
-
Gastrointestinal issues such as diarrhea.[14]
-
Changes in body weight.[11]
-
In some cases, decreased locomotor activity and hypothermia at higher doses.[11]
Troubleshooting Guides
Problem 1: Difficulty Preparing Pasireotide for Injection
Q: My pasireotide solution is not dissolving properly or appears cloudy. What should I do?
A: Proper preparation of pasireotide is crucial for consistent delivery and efficacy. Here are some troubleshooting steps:
-
Check the Formulation and Salt Form: Ensure you are using the correct form of pasireotide for your intended route of administration. Pasireotide diaspartate is formulated as an aqueous solution for subcutaneous injection.[1][15] Pasireotide pamoate, used in the LAR formulation, is practically insoluble in water and is administered as a suspension.[6]
-
Vehicle Selection:
-
For pasireotide diaspartate (subcutaneous) , a sterile, aqueous solution is the standard. The commercial formulation is a buffered aqueous solution.[1] For laboratory preparations, sterile saline or phosphate-buffered saline (PBS) can be considered, ensuring the final pH is appropriate for subcutaneous injection.
-
For pasireotide LAR , the powder should be reconstituted with the provided diluent if available. For preclinical studies, it has been dissolved in 0.9% sterile saline to a concentration of 20 mg/mL immediately before administration.[9] Another source suggests creating a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium) for in vivo studies.[16]
-
-
Reconstitution of LAR Formulation: The LAR formulation requires careful reconstitution. The injection kit, including the diluent, must be brought to room temperature for at least 30 minutes before mixing.[17] After adding the diluent, the vial should be shaken moderately in a horizontal direction for a minimum of 30 seconds to form a uniform suspension.[17]
-
Storage and Stability: Pasireotide can be sensitive to light and moisture.[1] Store the powdered form at -20°C for long-term stability.[16] Once reconstituted, the solution or suspension should be administered immediately.[17]
Problem 2: Inconsistent Anti-Tumor Efficacy
Q: I am not observing the expected tumor growth inhibition with pasireotide treatment. What could be the reason?
A: Several factors can contribute to a lack of efficacy in subcutaneous tumor models. Consider the following:
-
Somatostatin Receptor (SSTR) Expression: The efficacy of pasireotide is dependent on the expression of its target receptors (SSTR1, 2, 3, and 5) on the tumor cells.[3]
-
Troubleshooting Step: Verify the SSTR expression profile of your tumor cell line using techniques like qPCR, western blotting, or immunohistochemistry. If the target receptors are absent or expressed at very low levels, pasireotide is unlikely to be effective.
-
-
Dose and Schedule: The administered dose may be too low, or the dosing schedule may be inappropriate for the tumor growth rate.
-
Troubleshooting Step: Conduct a dose-escalation study to determine the optimal dose for your specific tumor model. For the immediate-release formulation, ensure twice-daily administration to maintain therapeutic drug levels.
-
-
Drug Delivery and Bioavailability: Improper injection technique or formulation issues can lead to poor drug absorption.
-
Troubleshooting Step: Review your injection protocol. Ensure the full dose is delivered subcutaneously and not intradermally or into the tumor itself. For the LAR formulation, ensure proper reconstitution to achieve a uniform suspension.
-
-
Tumor Model Characteristics: Some tumor models may be inherently resistant to somatostatin analog therapy.
-
Troubleshooting Step: Consider using a different tumor model with a known sensitivity to pasireotide or other somatostatin analogs. The efficacy of pasireotide has been demonstrated to be gender-specific in some preclinical models, with a stronger effect in females, potentially linked to higher SSTR3 expression.[18]
-
Problem 3: Managing Side Effects in Mice
Q: My mice are experiencing significant hyperglycemia and/or injection site reactions. How can I manage these?
A: Monitoring and managing side effects is crucial for animal welfare and data integrity.
-
Hyperglycemia Management:
-
Monitoring: Regularly monitor blood glucose levels in treated mice, especially during the first few weeks of treatment.[19][20] This can be done via tail vein blood sampling.
-
Management: In clinical settings, hyperglycemia is managed with antidiabetic medications like metformin or incretin-based therapies.[12][13][21] For preclinical studies, consult with your institution's veterinary staff about the feasibility and ethical considerations of administering such treatments to mice. If hyperglycemia is severe and cannot be managed, dose reduction or discontinuation of pasireotide may be necessary.[21]
-
-
Injection Site Reactions:
-
Observation: Monitor the injection site daily for signs of swelling, redness, bruising, or lesion formation.[11] These reactions are often transient.[11]
-
Proper Technique: Ensure you are using an appropriate needle size (e.g., 25g for mice) and injection volume.[6] For mice, the maximum recommended subcutaneous injection volume at a single site is typically 0.5 ml.[6] Varying the injection site for repeated doses can help minimize local reactions.[4]
-
Histological Examination: If severe or persistent reactions occur, consider a histological examination of the injection site to assess the extent of inflammation or tissue damage.[22][23][24]
-
Vehicle Effects: The vehicle used for drug delivery can also contribute to injection site reactions. Ensure the vehicle is sterile, has a neutral pH, and is isotonic.
-
Data Summary
Table 1: Pasireotide Formulations and Preclinical Administration
| Formulation | Salt Form | Administration Route | Typical Preclinical Vehicle | Dosing Schedule (Mouse Models) |
| Immediate-Release | Diaspartate | Subcutaneous (SC) | Aqueous solution (e.g., sterile saline, PBS) | Twice daily |
| Long-Acting Release (LAR) | Pamoate | Intramuscular (IM) or Subcutaneous (SC) | Reconstitution with provided diluent or sterile saline; CMC-Na suspension | Once every 4 weeks |
Table 2: Reported Efficacy of Pasireotide in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Pasireotide Dose | Comparator | Key Efficacy Findings |
| Preclinical | MEN1 Mouse Model (Pancreatic Neuroendocrine Tumors) | 160 mg/kg/month SC (LAR) | PBS | Significant decrease in tumor size and increase in apoptosis.[7] |
| Preclinical | MEN1 Mouse Model (Pancreatic and Pituitary NETs) | 40 mg/kg/month IM (LAR) | PBS | Increased survival, inhibited tumor growth.[9] |
| Clinical (Phase 3) | Cushing's Disease | 600 µg or 900 µg SC BID | - | Dose-dependent reduction in tumor volume.[2][25] |
| Clinical (Phase 3) | Acromegaly | 40 mg or 60 mg IM q4w (LAR) | Octreotide LAR | Superior biochemical control and tumor shrinkage compared to octreotide.[14] |
| Preclinical | Nonfunctioning Pituitary Tumors (MENX rats) | LAR formulation | Octreotide LAR | Stronger growth inhibition than octreotide, especially in females.[18] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of Pasireotide Diaspartate
-
Materials: Pasireotide diaspartate powder, sterile saline or PBS, sterile microcentrifuge tubes, appropriate syringes and needles (e.g., 25-27 gauge).
-
Preparation:
-
Calculate the required amount of pasireotide diaspartate based on the desired dose and the number of animals.
-
Aseptically weigh the powder and dissolve it in the appropriate volume of sterile saline or PBS to achieve the final desired concentration.
-
Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal flank or neck to create a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Alternate injection sites for subsequent doses.
-
Protocol 2: Reconstitution and Administration of Pasireotide LAR
-
Materials: Pasireotide LAR powder, sterile 0.9% saline, sterile vials, syringes, and needles (e.g., 23-25 gauge).
-
Reconstitution:
-
Allow the pasireotide LAR vial and saline to come to room temperature for at least 30 minutes.
-
Aseptically add the required volume of sterile saline to the pasireotide LAR vial to achieve the desired concentration (e.g., 20 mg/mL).[9]
-
Shake the vial moderately in a horizontal direction for at least 30 seconds until a uniform milky-white suspension is formed.
-
-
Administration:
-
Immediately draw up the suspension into the syringe.
-
Administer via subcutaneous or intramuscular injection. For subcutaneous injection in mice, the flank is a common site.
-
Inject the suspension slowly and steadily.
-
Visualizations
Caption: Pasireotide signaling pathway leading to anti-tumor effects.
Caption: Workflow for pasireotide efficacy testing in subcutaneous tumor models.
Caption: Troubleshooting logic for inconsistent pasireotide efficacy.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signifor, Signifor LAR (pasireotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Managing hyperglycemia in patients with Cushing's disease treated with pasireotide: medical expert recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. signiforlar.com [signiforlar.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Management of Hyperglycemia in Patients With Acromegaly Treated With Pasireotide LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histomorphology and vascular lesions in dorsal rat skin used as injection sites for a subcutaneous toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing Pasireotide's Cross-Reactivity with Somatostatin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pasireotide's binding affinity and functional activity across the five somatostatin receptor subtypes (SSTR1-5) in relation to other commercially available somatostatin analogues, octreotide and lanreotide. The information presented herein is supported by experimental data from publicly available literature to assist researchers in evaluating the cross-reactivity profile of pasireotide for drug development and scientific investigation.
Comparative Analysis of Receptor Binding Affinity
Pasireotide distinguishes itself from first-generation somatostatin analogues, octreotide and lanreotide, with a broader and more potent binding profile across multiple somatostatin receptor subtypes. While octreotide and lanreotide primarily exhibit high affinity for SSTR2, pasireotide demonstrates high affinity for SSTR1, SSTR2, SSTR3, and notably, a significantly higher affinity for SSTR5.[1][2] This multireceptor binding characteristic suggests a wider range of potential therapeutic applications and biological effects.
The following table summarizes the binding affinities (Ki in nM) of pasireotide, octreotide, and lanreotide for the human somatostatin receptor subtypes, compiled from various in vitro studies. It is important to note that absolute values may vary between studies due to different experimental conditions.
| Somatostatin Analogue | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 14 | >1000 | 8.0 |
Data compiled from multiple sources. Absolute Ki values can vary based on experimental conditions.
Functional Activity at Somatostatin Receptors
The functional consequence of ligand binding to somatostatin receptors is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the various physiological effects of somatostatin and its analogues. Pasireotide's broader receptor affinity translates to a wider spectrum of functional activity.
The table below presents the functional potencies (IC50 in nM) of pasireotide, octreotide, and lanreotide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human somatostatin receptor subtypes.
| Somatostatin Analogue | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 5.6 | 0.4 | 2.1 | >1000 | 0.2 |
| Octreotide | >1000 | 0.6 | 30 | >1000 | 7.9 |
| Lanreotide | >1000 | 0.9 | 22 | >1000 | 9.1 |
Data compiled from multiple sources. Absolute IC50 values can vary based on experimental conditions.
Somatostatin Receptor Signaling Pathway
Upon activation by somatostatin or its analogues, the five G-protein coupled somatostatin receptors (SSTRs) trigger a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase (AC) via an inhibitory G-protein (Gi), leading to a reduction in cyclic AMP (cAMP) levels.[3] This, in turn, decreases the activity of protein kinase A (PKA). Additionally, SSTR activation can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, and the activation of phosphotyrosine phosphatases (PTPs), which can influence cell growth and proliferation through pathways like the MAPK/ERK cascade.[4][5]
Somatostatin Receptor Signaling Cascade
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human somatostatin receptor subtype of interest.
-
Radioligand (e.g., [125I-Tyr11]-SRIF-14) specific for the receptor subtype.
-
Unlabeled test compounds (pasireotide, octreotide, lanreotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of the radioligand (typically at or below its Kd value).
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay
This protocol describes a method to assess the functional activity of somatostatin analogues by measuring their ability to inhibit cAMP production.
Objective: To determine the potency (IC50) of a test compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (pasireotide, octreotide, lanreotide).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to adhere and grow overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with various concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% of the maximal inhibition) using non-linear regression analysis.
-
cAMP Functional Assay Workflow
References
Pasireotide Demonstrates Superior Efficacy in Octreotide-Resistant Pituitary Tumor Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pasireotide and octreotide in the context of octreotide-resistant pituitary tumor cells. It synthesizes experimental data on their mechanisms of action, efficacy, and underlying signaling pathways.
Pasireotide, a second-generation somatostatin analog (SSA), has emerged as a promising therapeutic option for pituitary tumors that are resistant to first-generation SSAs like octreotide. This resistance is often linked to the specific somatostatin receptor (SSTR) expression profile of the tumor. While octreotide primarily targets SSTR2, pasireotide exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][3] This multi-receptor targeting is believed to be the key to its enhanced efficacy in certain tumor types.[1][3]
Superior Binding Affinity of Pasireotide for Multiple Somatostatin Receptors
The differential efficacy of pasireotide in octreotide-resistant cells can be attributed to its unique receptor binding profile. Compared to octreotide, pasireotide demonstrates significantly higher affinity for SSTR1, SSTR3, and SSTR5, while maintaining a strong affinity for SSTR2.[1][4] This broader engagement with multiple SSTR subtypes allows pasireotide to elicit a therapeutic response even when SSTR2-mediated signaling is compromised or insufficient.
Table 1: Comparison of Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) | Fold Difference in Affinity (Octreotide/Pasireotide) |
| SSTR1 | 0.9 | >1000 | >1111 |
| SSTR2 | 1.0 | 0.8 | 0.8 |
| SSTR3 | 1.5 | 26 | 17.3 |
| SSTR4 | >100 | >1000 | - |
| SSTR5 | 0.2 | 6.3 | 31.5 |
Data compiled from publicly available in vitro studies. The fold difference indicates how many times stronger pasireotide's affinity is compared to octreotide's for a given receptor.
In Vitro Efficacy in Pituitary Tumor Cells
In vitro studies on primary cultures of human pituitary adenomas have provided direct evidence of pasireotide's effectiveness. In somatotroph (GH-secreting) adenomas, both pasireotide and octreotide have been shown to reduce cell viability and inhibit hormone secretion.[3][5][6] However, in a subset of tumors with lower SSTR2 expression, pasireotide demonstrated a superior inhibitory effect on GH secretion compared to octreotide.[7][8]
In corticotroph (ACTH-secreting) adenomas, which predominantly express SSTR5, pasireotide's high affinity for this receptor subtype suggests a therapeutic advantage.[5][9] While some in vitro studies have shown limited response to pasireotide in this tumor type, others suggest its potential, particularly in contrast to the often ineffective octreotide.[5][9]
Table 2: Summary of In Vitro Effects of Pasireotide vs. Octreotide on Pituitary Tumor Cells
| Pituitary Adenoma Type | Key Findings | References |
| Somatotroph (GH-secreting) | Pasireotide and octreotide show comparable overall efficacy in reducing GH secretion and cell viability. | [3][5][6][7][8] |
| In adenomas with low SSTR2 expression, pasireotide is more effective than octreotide. | [7][8] | |
| Corticotroph (ACTH-secreting) | Predominantly express SSTR5, a primary target of pasireotide. | [5][9] |
| In vitro studies show variable responses, with some indicating a limited effect of pasireotide on ACTH secretion and cell viability. | [5][9] | |
| Non-functioning | Primarily express SSTR3. Surprisingly, both pasireotide and octreotide have been observed to increase cell viability in some in vitro models. | [9] |
| Prolactinomas | Mainly express SSTR1 and show virtual unresponsiveness to both pasireotide and octreotide in vitro. | [9] |
Signaling Pathways and Mechanism of Action
The binding of pasireotide and octreotide to their respective SSTRs initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, these analogs can modulate ion channels and activate protein phosphatases, contributing to their anti-secretory and anti-proliferative effects.
The differential effects of pasireotide and octreotide on SSTR trafficking may also play a role in their long-term efficacy. Studies have shown that pasireotide is less potent than octreotide in inducing the internalization of SSTR2.[2] This could lead to a more sustained signaling response, as the receptor remains on the cell surface for a longer duration. Conversely, pasireotide is more potent in inducing the internalization of SSTR3 and SSTR5.[2]
Caption: Differential binding of pasireotide and octreotide to SSTRs and downstream signaling.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of pasireotide and octreotide in pituitary tumor cells. Specific details may vary between individual studies.
Primary Cell Culture of Pituitary Adenomas
-
Tissue Collection and Preparation: Fresh pituitary adenoma tissue is obtained during surgery and transported to the laboratory in a sterile, chilled medium. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated at a specific density in culture plates pre-coated with an extracellular matrix component (e.g., Matrigel) to promote cell attachment.
-
Culture Conditions: Cells are maintained in a specific culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and other growth factors at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Pituitary tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of pasireotide or octreotide (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well, and the plates are incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Hormone Secretion Assay (e.g., ELISA)
-
Cell Treatment: Similar to the cell viability assay, cultured pituitary tumor cells are treated with pasireotide, octreotide, or a vehicle control.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Hormone Quantification: The concentration of the specific hormone of interest (e.g., GH, ACTH) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Normalization: Hormone levels are often normalized to the total protein content of the corresponding cell lysate to account for variations in cell number.
Caption: General workflow for in vitro evaluation of somatostatin analogs in pituitary tumor cells.
Conclusion
The available experimental data strongly suggest that pasireotide is a valuable therapeutic agent for octreotide-resistant pituitary tumors, particularly those with a favorable SSTR expression profile. Its broader receptor binding affinity allows it to overcome resistance mediated by low SSTR2 expression. While in vitro studies provide a solid foundation for understanding its mechanism of action, further research is needed to fully elucidate the complex signaling networks involved and to identify reliable biomarkers for predicting patient response. This comparative guide underscores the importance of a personalized medicine approach in the treatment of pituitary adenomas, where the choice of somatostatin analog is tailored to the specific molecular characteristics of the tumor.
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pasireotide and Somatostatin on Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the synthetic somatostatin analog, pasireotide, and native somatostatin, focusing on their differential effects on hormone release. We delve into their distinct receptor binding profiles, subsequent signaling pathways, and the resulting physiological responses, supported by experimental data.
Introduction: Somatostatin Analogs in Endocrine Regulation
Somatostatin is a naturally occurring peptide hormone that regulates the endocrine system by inhibiting the secretion of various hormones, including growth hormone (GH), adrenocorticotropic hormone (ACTH), insulin, and glucagon.[1][2] Its therapeutic potential is limited by a very short half-life of 1-3 minutes.[2] This limitation led to the development of synthetic somatostatin analogs (SSAs) with extended duration of action. Pasireotide is a second-generation SSA with a unique multi-receptor binding profile that distinguishes it from native somatostatin and first-generation SSAs like octreotide.[2][3]
Mechanism of Action: A Tale of Two Receptor Affinities
The physiological effects of both somatostatin and pasireotide are mediated through a family of five G-protein coupled receptors, designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5).[4][5] The key difference in their action lies in their binding affinities to these receptor subtypes.
Native somatostatin binds with high affinity to all five SSTR subtypes. In contrast, pasireotide exhibits a broader and more varied binding profile. It binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[1][6][7] This is a significant departure from first-generation SSAs, such as octreotide and lanreotide, which primarily target SSTR2.[8][9]
Data Presentation: Receptor Binding Affinities (IC₅₀, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | High | High | High | High | High |
| Pasireotide | High | High | High | Low | Very High |
| Octreotide | Low | Very High | Moderate | Low | Low |
Note: "High" and "Low" are qualitative summaries. Specific IC₅₀ values can vary between studies. Pasireotide's affinity for SSTR5 is notably higher than that of octreotide.[2][3]
Signaling Pathways: From Receptor to Cellular Response
Upon binding to their respective SSTRs, both somatostatin and pasireotide trigger a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase.[10][11] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in hormone secretion.[10][11]
Other downstream effects include the modulation of mitogen-activated protein kinase (MAPK) pathways and the activation of phosphotyrosine phosphatases, which can influence cell proliferation and apoptosis.[10][11] The differential activation of SSTR subtypes by pasireotide can lead to distinct patterns of downstream signaling compared to somatostatin, particularly through SSTR5-mediated pathways.[12]
Comparative Effects on Hormone Release
The distinct receptor binding profile of pasireotide translates into a different spectrum of activity on hormone secretion compared to native somatostatin.
Growth Hormone (GH)
Both pasireotide and somatostatin effectively suppress GH secretion from the pituitary gland.[6][13] However, pasireotide has demonstrated superior efficacy in normalizing GH and insulin-like growth factor 1 (IGF-1) levels in a significant proportion of patients with acromegaly, particularly those inadequately controlled by first-generation SSAs.[7][14] This enhanced effect is attributed to its high affinity for SSTR5, which is often co-expressed with SSTR2 in GH-secreting pituitary adenomas.[7]
Adrenocorticotropic Hormone (ACTH) and Cortisol
Pasireotide is a potent inhibitor of ACTH secretion from pituitary corticotroph adenomas, leading to a reduction in cortisol levels in patients with Cushing's disease.[1][13] This effect is primarily mediated through its strong binding to SSTR5, the predominant SSTR subtype in these tumors.[15] Native somatostatin also inhibits ACTH release, but the clinical efficacy of first-generation SSAs in Cushing's disease has been limited due to their lower affinity for SSTR5.[16]
Insulin and Glucagon
A critical difference between pasireotide and somatostatin lies in their effects on pancreatic hormone secretion. Both insulin-producing beta cells and glucagon-producing alpha cells express SSTRs. Pasireotide's high affinity for SSTR5, which is expressed on beta cells, leads to a potent suppression of insulin secretion.[2][17] Concurrently, its effect on glucagon secretion, primarily mediated by SSTR2, is less pronounced.[2][17] This imbalance can lead to hyperglycemia, a common adverse effect of pasireotide treatment.[17][18] In contrast, first-generation SSAs, with their higher affinity for SSTR2, tend to suppress both insulin and glucagon more balancedly.[17]
Data Presentation: Comparative Effects on Hormone Suppression
| Hormone | Pasireotide | Somatostatin/First-Generation SSAs | Key SSTRs Involved |
| Growth Hormone (GH) | Potent Suppression | Potent Suppression | SSTR2, SSTR5 |
| ACTH | Potent Suppression | Moderate Suppression | SSTR5, SSTR2 |
| Cortisol | Significant Reduction | Modest Reduction | Indirect via ACTH |
| Insulin | Potent Suppression | Moderate Suppression | SSTR2, SSTR5 |
| Glucagon | Modest Suppression | Potent Suppression | SSTR2 |
| Incretins (GLP-1, GIP) | Potent Suppression | Moderate Suppression | SSTRs on enteroendocrine cells |
Experimental Protocols
The following provides a generalized experimental workflow for comparing the effects of pasireotide and somatostatin on hormone release, based on common methodologies cited in preclinical and clinical studies.
Detailed Methodologies:
-
In Vitro Studies:
-
Cell Culture: Primary cultures of human or animal pituitary adenoma cells, or established cell lines (e.g., AtT-20 for ACTH secretion).
-
Treatment: Cells are incubated with varying concentrations of pasireotide, somatostatin, or a vehicle control for a specified period.
-
Hormone Measurement: The concentration of secreted hormones in the cell culture supernatant is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Signaling Pathway Analysis: Techniques such as Western blotting can be used to measure the phosphorylation status of key signaling proteins (e.g., ERK) to assess pathway activation.[19] Intracellular cAMP levels can be measured using commercially available kits.
-
-
In Vivo Studies (Animal Models):
-
Animal Models: Rodent models with induced tumors (e.g., xenografts of pituitary adenomas) or genetic models that spontaneously develop endocrine tumors.
-
Drug Administration: Pasireotide or somatostatin is administered via subcutaneous or intramuscular injection.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Hormone Analysis: Plasma concentrations of hormones are measured using ELISA or RIA.
-
-
Clinical Trials:
-
Study Design: Randomized, double-blind, controlled trials comparing pasireotide to a placebo or an active comparator (e.g., octreotide LAR).[20]
-
Patient Population: Patients with specific endocrine disorders such as acromegaly or Cushing's disease.[21]
-
Outcome Measures: The primary endpoints typically include the proportion of patients achieving biochemical control (normalization of hormone levels) and/or tumor volume reduction.[14][16] Safety and tolerability, including the incidence of hyperglycemia, are also key secondary endpoints.
-
Conclusion: A Paradigm Shift in Somatostatin Analog Therapy
Pasireotide represents a significant evolution in the therapeutic application of somatostatin analogs. Its multi-receptor binding profile, particularly its high affinity for SSTR5, provides a distinct advantage in the treatment of endocrine disorders where this receptor subtype is overexpressed, such as Cushing's disease and a subset of acromegaly cases.[7][12] However, this unique pharmacology also brings a different side-effect profile, most notably a higher incidence of hyperglycemia due to its potent inhibition of insulin and incretin secretion.[18][22]
For researchers and drug development professionals, the comparative analysis of pasireotide and somatostatin underscores the importance of receptor subtype selectivity in designing targeted therapies for endocrine diseases. Future research may focus on developing SSAs with even more refined receptor binding profiles to maximize therapeutic efficacy while minimizing off-target effects.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 6. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. go.drugbank.com [go.drugbank.com]
- 14. dovepress.com [dovepress.com]
- 15. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 16. mdpi.com [mdpi.com]
- 17. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]
- 19. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 21. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
Validating USP8 Mutations as a Predictive Marker for Pasireotide Response in Cushing's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pasireotide's efficacy in treating Cushing's disease, with a focus on the role of Ubiquitin-Specific Peptidase 8 (USP8) mutations as a predictive biomarker for treatment response. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of pasireotide with other medical therapies for Cushing's disease.
Introduction to USP8 Mutations and Pasireotide in Cushing's Disease
Cushing's disease is a rare and serious endocrine disorder caused by a pituitary adenoma that secretes excess adrenocorticotropic hormone (ACTH), leading to hypercortisolism. Pasireotide is a somatostatin analog that has shown efficacy in treating Cushing's disease by binding to somatostatin receptors (SSTRs) on the pituitary tumor cells, thereby inhibiting ACTH secretion.[1][2] Notably, pasireotide has a high affinity for SSTR5, which is often overexpressed in corticotroph adenomas.[1][3]
Recent research has identified somatic mutations in the USP8 gene in a significant portion of corticotroph adenomas.[4][5] These gain-of-function mutations lead to increased USP8 activity, which in turn prevents the degradation of the Epidermal Growth Factor Receptor (EGFR).[6][7] The resulting sustained EGFR signaling is believed to contribute to tumor growth and ACTH production.[6][7] An important consequence of USP8 mutations is the upregulation of SSTR5 expression, providing a molecular rationale for the potential increased sensitivity of USP8-mutated tumors to pasireotide.[8][9]
This guide will delve into the experimental evidence supporting the use of USP8 mutational status as a predictive marker for pasireotide response and compare its performance with alternative treatments.
Comparative Efficacy of Pasireotide in USP8-Mutated vs. Wild-Type Tumors
In vitro studies have consistently demonstrated a more pronounced response to pasireotide in corticotroph tumors harboring USP8 mutations compared to their wild-type counterparts. This enhanced sensitivity is primarily attributed to the higher expression of SSTR5 in mutated tumors.
| Study Cohort | Pasireotide Concentration | Outcome Measure | USP8-Mutated Response | USP8 Wild-Type Response | Reference |
| Primary Human Corticotroph Tumors | 10 nM | % ACTH Suppression | 36 ± 26% | 17 ± 13% | [4] |
| AtT-20 cells with P720R USP8 mutant | 10 nM | % ACTH Release Reduction | -39.2 ± 19.3% | Not responsive | [10] |
| AtT-20 cells with S718del USP8 mutant | 10 nM | % ACTH Release Reduction | No significant reduction | Not responsive | [10] |
Note: Data are presented as mean ± standard deviation. A negative percentage indicates a reduction from baseline.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway: USP8 Mutation and Pasireotide Action
Caption: USP8 mutation enhances EGFR stability and upregulates SSTR5, the target of pasireotide.
Experimental Workflow: Validating Pasireotide Response
Caption: Workflow for assessing pasireotide response in primary pituitary tumor cultures.
Experimental Protocols
USP8 Mutation Analysis by Sanger Sequencing
This protocol outlines the steps for identifying USP8 mutations in pituitary tumor tissue.
a. DNA Extraction:
-
Genomic DNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) pituitary tumor tissue using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit, Qiagen) according to the manufacturer's instructions.[11][12]
-
DNA concentration and purity are assessed using spectrophotometry.
b. PCR Amplification:
-
The region of USP8 exon 14 containing the mutational hotspot is amplified by polymerase chain reaction (PCR).
-
Forward Primer: 5′-CCCAATCACTGGAACCTTTCG-3′[13]
-
Reverse Primer: 5′-CCAACTCCCTGACACTAACATAC-3′[13]
-
PCR is performed using a high-fidelity DNA polymerase in a thermal cycler with the following typical conditions: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
c. PCR Product Purification:
-
The PCR product is purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic treatment.
d. Sanger Sequencing:
-
The purified PCR product is sequenced using the same forward and reverse primers in separate reactions with a BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems).[14]
-
Sequencing products are purified and analyzed on an automated capillary electrophoresis sequencer (e.g., ABI PRISM 3100 Genetic Analyzer).[13]
-
Sequence chromatograms are visually inspected for heterozygous mutations by identifying double peaks at specific nucleotide positions.
Primary Culture of Human Pituitary Adenoma Cells and Pasireotide Treatment
This protocol describes the establishment of primary cultures from surgically resected pituitary adenomas and subsequent treatment with pasireotide.
a. Tissue Processing:
-
Surgically resected pituitary adenoma tissue is collected in sterile, ice-cold culture medium (e.g., DMEM supplemented with antibiotics).[15]
-
The tissue is mechanically minced into small fragments (1-2 mm³) under sterile conditions.[15]
-
Enzymatic digestion may be performed using enzymes like trypsin or collagenase to obtain a single-cell suspension.[16]
b. Cell Culture:
-
The dispersed cells are washed and resuspended in complete culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics).
-
Cells are seeded into culture plates at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate).[10]
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
c. Pasireotide Treatment:
-
Once the primary cultures are established, the culture medium is replaced with fresh medium containing the desired concentration of pasireotide (e.g., 10 nM) or vehicle control.[10]
-
The cells are incubated with pasireotide for a specified duration (e.g., 4, 24, or 48 hours).[17]
Measurement of ACTH Secretion by ELISA
This protocol details the quantification of ACTH levels in the supernatant of cultured pituitary tumor cells.
a. Sample Collection:
-
Following pasireotide treatment, the cell culture supernatant is collected from each well.
-
The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.[18]
b. ELISA Procedure:
-
A commercially available ACTH ELISA kit is used according to the manufacturer's instructions.[1][18][19]
-
Briefly, standards, controls, and unknown samples (supernatants) are added to the wells of a microplate pre-coated with an anti-ACTH antibody.
-
A biotinylated anti-ACTH antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the color development is proportional to the amount of ACTH present.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[20]
c. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The ACTH concentration in the unknown samples is determined by interpolating their absorbance values on the standard curve.
-
The percentage of ACTH suppression is calculated by comparing the ACTH levels in the pasireotide-treated wells to the vehicle-treated control wells.
Comparison with Alternative Medical Therapies
While pasireotide shows promise, particularly in patients with USP8-mutated tumors, several other medical therapies are available for Cushing's disease.
| Drug | Mechanism of Action | Reported Efficacy (UFC Normalization) | Key Side Effects |
| Pasireotide | Somatostatin analog with high affinity for SSTR5, inhibiting ACTH secretion.[2][3] | 15-26% in a phase III trial.[21] | Hyperglycemia, diarrhea, nausea, cholelithiasis.[1] |
| Osilodrostat | Inhibitor of 11β-hydroxylase, the final enzyme in the cortisol synthesis pathway.[8][22] | ~50% of patients maintained normal UFC at week 34 in a phase III study.[23] | Hypocortisolism, fatigue, nausea, headache, edema.[8] |
| Metyrapone | Inhibits 11β-hydroxylase, blocking cortisol production.[24][25] | Control of hypercortisolism in a significant proportion of patients, but data is from retrospective studies.[4] | Hirsutism, hypertension, dizziness, gastrointestinal upset.[4][25] |
| Ketoconazole | Inhibits several enzymes involved in steroidogenesis.[26] | Normalization of UFC in a subset of patients.[26] | Liver toxicity, gastrointestinal side effects. |
| Cabergoline | Dopamine D2 receptor agonist that can inhibit ACTH secretion in some corticotroph tumors.[26] | Effective in a minority of patients.[26] | Nausea, dizziness, headache. |
Conclusion
The presence of USP8 mutations in corticotroph adenomas is emerging as a valuable predictive biomarker for a favorable response to pasireotide. The underlying mechanism of increased SSTR5 expression in these tumors provides a strong biological rationale for this observation. The in vitro data presented in this guide consistently support the enhanced efficacy of pasireotide in USP8-mutated cells.
For researchers and drug development professionals, the validation of USP8 mutational status as a predictive marker offers a significant step towards personalized medicine in the management of Cushing's disease. Further clinical studies are warranted to translate these in vitro findings into definitive clinical practice guidelines. The detailed experimental protocols provided herein can serve as a foundation for such future investigations. When considering treatment options, a comprehensive evaluation of the patient's tumor characteristics, including USP8 mutational status, alongside the efficacy and safety profiles of all available medical therapies, is crucial for optimizing patient outcomes.
References
- 1. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 mutations in corticotroph adenomas determine a distinct gene expression profile irrespective of functional tumour status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Metyrapone in Treating Cushing’s Syndrome: A Retrospective Multicenter Study in 195 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness of Medical Treatment of Cushing’s Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. eo.bioscientifica.com [eo.bioscientifica.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medicaljournalshouse.com [medicaljournalshouse.com]
- 10. Somatostatin receptor subtype 5 modifies hypothalamic-pituitary-adrenal axis stress function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.2. Human Pituitary Adenoma Primary Culture [bio-protocol.org]
- 12. USP8 Mutations Associated with Cushing’s Disease Alter Protein Structure Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cushing’s Disease Manifestation in USP8-Mutated Corticotropinoma May Be Mediated by Interactions Between WNT Signaling and SST Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. raybiotech.com [raybiotech.com]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 25. Metyrapone - Wikipedia [en.wikipedia.org]
- 26. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Differential Somatostatin Receptor Internalization: Pasireotide vs. Octreotide
A Comparative Guide for Researchers
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and other disorders characterized by hormone hypersecretion. Their therapeutic efficacy is intimately linked to their interaction with somatostatin receptors (SSTs), particularly the induction of receptor internalization, which modulates signaling and therapeutic response. This guide provides an objective comparison of two prominent SSAs, octreotide and pasireotide, focusing on their differential effects on SST receptor internalization, supported by experimental data.
Overview of Pasireotide and Octreotide
Octreotide, a first-generation SSA, primarily exhibits high binding affinity for SST subtype 2 (SST2).[1][2] In contrast, pasireotide (formerly known as SOM230) is a multi-receptor ligand, demonstrating high affinity for SST1, SST2, SST3, and SST5.[1][2][3] This broader binding profile suggests that pasireotide may have distinct biological effects compared to octreotide, particularly in tumors expressing a variety of SST subtypes.
Quantitative Comparison of Receptor Internalization
Experimental evidence reveals significant differences in the potency of pasireotide and octreotide to induce internalization of various SST subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for receptor internalization, providing a quantitative measure of their respective potencies.
| Receptor Subtype | Ligand | IC50 for Internalization (nM) | Reference |
| SST2 | Octreotide | 1.8 ± 0.4 | [3] |
| Pasireotide | 25.0 ± 5.0 | [3] | |
| SST3 | Octreotide | >1000 | [3] |
| Pasireotide | 15.0 ± 3.0 | [3] | |
| SST5 | Octreotide | No internalization observed | [3] |
| Pasireotide | 50.0 ± 10.0 | [3] |
Table 1: Potency of Pasireotide and Octreotide in Inducing SST Receptor Internalization. Data are presented as the mean ± SEM from experiments conducted in human embryonic kidney (HEK) 293 cells stably expressing the respective HA-tagged SST subtypes.[3]
Key Findings from Quantitative Data:
-
SST2: Octreotide is significantly more potent than pasireotide in inducing the internalization of SST2.[1][2][3][4]
-
SST3: Pasireotide is substantially more potent than octreotide at inducing SST3 internalization.[1][2][3][4]
-
SST5: Pasireotide induces SST5 internalization, whereas octreotide does not promote any detectable endocytosis of this receptor subtype.[1][2][3][4]
Signaling Pathways and Molecular Mechanisms
The differential internalization profiles of pasireotide and octreotide are rooted in their distinct interactions with the cellular machinery that governs receptor trafficking, particularly β-arrestins.
SST2 Internalization Pathway
Octreotide-mediated activation of SST2 leads to the formation of stable complexes with β-arrestin-2, facilitating the co-internalization of both the receptor and β-arrestin into the same endocytic vesicles.[1][3][4] In contrast, pasireotide's activation of SST2 results in the formation of unstable complexes that dissociate at or near the plasma membrane.[1][3][4] This leads to a rapid recycling of SST2 receptors back to the cell surface after endocytosis in cells treated with pasireotide, a phenomenon not observed with octreotide.[1][2][3]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK) 293 cells were used.[3]
-
Transfection: Cells were stably transfected with plasmids encoding N-terminally hemagglutinin (HA)-tagged human SST2, SST3, or SST5 receptors.[3]
Receptor Internalization Assay (ELISA-based)
This quantitative assay measures the loss of cell-surface receptors following agonist treatment.
-
Cell Seeding: HEK 293 cells stably expressing HA-tagged SST receptors were seeded in 96-well plates.[3]
-
Agonist Treatment: Cells were treated with varying concentrations of pasireotide, octreotide, or the native ligand somatostatin-14 (SS-14) for 30 minutes at 37°C.[3]
-
Antibody Incubation: After treatment, cells were fixed and incubated with a primary anti-HA antibody to label the receptors remaining on the cell surface. This was followed by incubation with a peroxidase-conjugated secondary antibody.[3]
-
Quantification: The amount of peroxidase-conjugated antibody bound to the cell surface was quantified by measuring the absorbance after adding a peroxidase substrate. The percentage of internalized receptors was calculated as the percent loss of cell-surface receptors in agonist-treated cells compared to untreated cells.[3]
Immunofluorescence Microscopy
This method was used to visualize receptor internalization.
-
Cell Culture: Cells expressing the tagged receptors were grown on coverslips.[3]
-
Agonist Treatment: Cells were treated with the respective agonists for a specified time.[3]
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.[2]
-
Immunostaining: Receptors were visualized by incubating with a primary antibody against the tag (e.g., HA) followed by a fluorescently labeled secondary antibody.[2]
-
Microscopy: The subcellular distribution of the receptors was examined using confocal microscopy.[2][3]
Conclusion
Pasireotide and octreotide exhibit distinct somatostatin receptor internalization profiles. While octreotide is a potent inducer of SST2 internalization, pasireotide demonstrates broader activity, potently inducing the internalization of SST3 and SST5, but with less efficacy for SST2.[1][2][3][4] These differences are underpinned by distinct molecular mechanisms, particularly concerning the stability of the receptor-β-arrestin complex.[1][3][4] For researchers and drug development professionals, understanding these differential effects is crucial for designing targeted therapies and predicting clinical outcomes in patient populations with varying SST expression profiles. The choice between these two analogs may, therefore, depend on the specific SST subtypes expressed by the target cells or tumor.
References
- 1. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential Effects of Octreotide and Pasireotide on Somatostatin Receptor Internalization and Trafficking in Vitro [ouci.dntb.gov.ua]
A Head-to-Head Comparison of the Antiproliferative Potency of Pasireotide and Octreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide and octreotide are somatostatin analogs (SSAs) widely utilized in the management of neuroendocrine tumors (NETs) and other proliferative disorders. Their therapeutic efficacy stems from their ability to bind to somatostatin receptors (SSTRs), thereby modulating hormonal secretion and exerting antiproliferative effects. While both drugs share a common therapeutic target, their distinct receptor binding profiles and downstream signaling effects result in differential antiproliferative potency. This guide provides an objective comparison of pasireotide and octreotide, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Data Presentation: Quantitative Comparison of Antiproliferative Effects
The following tables summarize the quantitative data on the antiproliferative effects of pasireotide and octreotide across various cell lines.
| Cell Line | Drug | IC50 (nM) | Maximum Inhibition (%) | Citation |
| Pancreatic Neuroendocrine Tumor (pNET) Primary Cultures (n=15) | Pasireotide | Not Reported | 16 to 79 | [1] |
| Octreotide | Not Reported | 23 to 86 | [1] | |
| Human Meningioma Primary Cultures (n=34) | Pasireotide | Not Reported | Mean inhibition at 1 nM: -26% | [2] |
| Octreotide | Not Reported | Mean inhibition at 1 nM: -22% | [2] | |
| HT29 (Human Colorectal Cancer) | Pasireotide | Not Reported | Significant inhibition at 10⁻¹² to 10⁻⁷ M | [3] |
| Octreotide | Not Reported | Significant inhibition at 10⁻¹² to 10⁻⁷ M | [3] | |
| GH4C1 (Rat Pituitary Tumor) | Pasireotide | Not Reported | ~23% inhibition at 10⁻⁸ M | [4] |
| Octreotide | Not Reported | ~27% inhibition at 10⁻⁸ M | [4] |
Table 1: Comparison of Cell Viability Inhibition. This table presents the comparative effects of pasireotide and octreotide on cell viability in different tumor cell types.
| Cell Line/Model | Drug | Effect on Apoptosis | Citation |
| Pancreatic Neuroendocrine Tumor (pNET) Primary Cultures | Pasireotide | Induces caspase-dependent apoptosis | [1][5] |
| Octreotide | Induces caspase-dependent apoptosis | [1][5] | |
| Human Somatotroph Tumors | Octreotide | Induces dose-dependent increase in caspase-3 activity | [6] |
| Hepatocellular Carcinoma (HepG2, SMMC-7721) | Octreotide | Induces apoptosis in a concentration-dependent manner | [7] |
| Human Pancreatic Cancer Xenografts | Octreotide | Increased number of apoptotic cells and percentage of nuclei in sub-G1 phase | [8][9] |
| INS-1E cells and Human Pancreatic Islets | Pasireotide | Induces apoptosis | [10] |
| Human Lymphocytes | Pasireotide | Induces apoptosis, primarily mediated through SSTR3 | [11][12] |
| Octreotide | Induces apoptosis, at least partially mediated through SSTR2 | [11][12] |
Table 2: Comparison of Apoptosis Induction. This table highlights the pro-apoptotic effects of pasireotide and octreotide in various cancer models.
| Cell Line | Drug | Effect on Cell Cycle | Citation |
| GH3 (Rat Pituitary Tumor) | Octreotide | Transient G0/G1 cell cycle block | [13] |
| Hepatic Metastases of Colonic Adenocarcinoma (in vivo) | Octreotide | Significantly increased G0/G1-phase fraction and decreased S-phase fraction | [14] |
| Gallbladder Cancer (GBC-SD) | Octreotide | Arrested cells at the G0/G1 phase | |
| Pituitary Tumor Cells | Pasireotide | Induces G₀-G₁ cell cycle arrest (typically through SSTR2 and SSTR5) or G₂-M apoptosis (through SSTR2, SSTR3) | [11] |
Table 3: Comparison of Cell Cycle Effects. This table outlines the impact of pasireotide and octreotide on cell cycle progression in different cancer cell lines.
Somatostatin Receptor Binding Affinity
The differential effects of pasireotide and octreotide can be largely attributed to their varying affinities for the five somatostatin receptor subtypes (SSTR1-5).
| Drug | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) | Citation |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | [15] |
| Octreotide | >1000 | 0.38 | 7.10 | >1000 | 6.30 | [16] |
Table 4: Somatostatin Receptor Binding Affinities. Pasireotide is a multi-receptor targeted SSA with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, whereas octreotide preferentially binds to SSTR2.[2][17]
Experimental Protocols
Cell Viability Assays
1. MTT Assay (for Hepatocellular Carcinoma Cells) [7]
-
Cell Seeding: Plate HepG2, SMMC-7721, and L-02 cells in 96-well plates.
-
Treatment: After 24 hours, treat cells with varying concentrations of octreotide (0.25, 0.5, 1.0, 2.0, and 4.0 mg/L).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 g/L) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
2. MTS Assay (for Colorectal Cancer Cells) [3]
-
Cell Culture: Culture HT29 cells in serum-free media with pasireotide or octreotide (10⁻¹² - 10⁻⁶ M) for 24, 48, and 72 hours.
-
Proliferation Assessment: Use a colorimetric MTS assay to determine cell proliferation.
3. BrdU Assay (for Cholangiocytes) [15]
-
Treatment: Treat rat control, PCK, human control, and ADPKD cholangiocytes with octreotide or pasireotide.
-
BrdU Incorporation: Assess cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.
Apoptosis Assays
1. Caspase-3 Activity Assay (for Human Somatotroph Tumors) [6]
-
Cell Culture: Culture cells obtained from human somatotroph tumors.
-
Treatment: Treat cells with octreotide at various concentrations (maximal effect observed at 10 nM).
-
Caspase-3 Activity Measurement: Measure caspase-3 activity to quantify apoptosis.
2. Flow Cytometry with Propidium Iodide (for Pancreatic Cancer Xenografts) [8][9]
-
Sample Preparation: Prepare single-cell suspensions from tumor xenografts.
-
Staining: Stain cells with propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells are identified by the sub-G1 peak.
Cell Cycle Analysis
1. Flow Cytometry with Propidium Iodide (for Pituitary and Gallbladder Cancer Cells) [13]
-
Cell Synchronization (for GH3 cells): Synchronize GH3 cells before treatment.
-
Treatment: Expose cells to octreotide.
-
Fixation and Staining: Fix the cells and stain them with propidium iodide.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
Signaling Pathways and Mechanisms of Action
Pasireotide and octreotide exert their antiproliferative effects through the activation of various intracellular signaling pathways upon binding to SSTRs. These pathways often lead to cell cycle arrest and apoptosis.
Figure 1: Antiproliferative Signaling Pathways. This diagram illustrates the key signaling pathways modulated by pasireotide and octreotide, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The general workflow for assessing the antiproliferative effects of pasireotide and octreotide is depicted below.
Figure 2: Experimental Workflow. This diagram outlines the typical experimental steps for comparing the antiproliferative effects of pasireotide and octreotide.
Conclusion
Both pasireotide and octreotide demonstrate significant antiproliferative activity across a range of tumor types. The broader receptor binding profile of pasireotide, particularly its high affinity for SSTR1, SSTR3, and SSTR5 in addition to SSTR2, may offer a therapeutic advantage in tumors expressing these receptor subtypes.[2][18] In some studies, pasireotide has shown superior efficacy in reducing cell viability compared to octreotide.[2] However, in other contexts, their effects on cell viability and apoptosis are comparable.[1][4][5] The choice between these two analogs may depend on the specific SSTR expression profile of the tumor and the desired therapeutic outcome. This guide provides a foundational understanding of their comparative antiproliferative potencies, which can inform further preclinical and clinical investigations.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term Octreotide Treatment Induces Apoptosis in Human Pancreatic Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 9. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Somatostatin-14 and its analog octreotide exert a cytostatic effect on GH3 rat pituitary tumor cell proliferation via a transient G0/G1 cell cycle block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of octreotide on cell-cycle kinetics and serum carcinoembryonic antigen level in hepatic metastases of colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pasireotide Acetate: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pasireotide acetate, a synthetic somatostatin analog, requires meticulous disposal procedures due to its potential environmental toxicity. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Core Principles of this compound Disposal
This compound is recognized as being harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. Therefore, its disposal must be managed to prevent environmental release. The primary directive is to adhere to all country, federal, state, and local regulations governing pharmaceutical waste[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash unless explicitly permitted by local authorities for specific, minute quantities, a practice generally discouraged due to its environmental hazards[2][3].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Hazard Assessment: Before handling this compound for disposal, it is crucial to wear appropriate PPE, including safety glasses, gloves, and a lab coat[4]. Operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols[1][4].
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like weighing papers, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container[5].
-
Liquid Waste: For solutions containing this compound, collect them in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed[5].
-
Contaminated Packaging: Dispose of empty or contaminated packaging as you would the unused product itself.
3. Accidental Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains or water courses[1].
-
For liquid spills: Absorb the spill using an inert, liquid-binding material such as diatomite or universal binders[1].
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a suitable container for disposal[4].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol, and dispose of all cleanup materials as hazardous waste[1].
4. Final Disposal Pathway: The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal company. The recommended method of destruction for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. This ensures the complete destruction of the active pharmaceutical ingredient.
Quantitative Data Summary
While specific quantitative disposal limits are dictated by local regulations, the following table summarizes key hazard information for this compound.
| Hazard Category | Classification | Key Precaution |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when handling. If swallowed, seek medical attention.[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | Prevent entry into waterways. Ensure disposal is contained.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before proceeding with any disposal activities.
References
- 1. This compound|396091-76-2|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iris.paho.org [iris.paho.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Pasireotide Acetate
For Immediate Reference: Essential Safety and Handling Protocols for Pasireotide Acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The full toxicological properties of this material have not been completely investigated[2].
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety goggles with side-shields[1] | Protective gloves (Nitrile or other chemically resistant material)[1][2] | Impervious clothing, such as a fully buttoned lab coat[1][2] | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions, especially if dust or aerosols may be generated[2]. Use in a certified chemical fume hood is recommended. |
| Handling solutions | Safety glasses and chemical goggles if splashing is possible[2] | Protective gloves[1][2] | Impervious clothing[1] | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Accidental spills | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing[1] | A suitable respirator should be used[1]. |
| Waste disposal | Safety goggles with side-shields | Protective gloves | Impervious clothing | A suitable respirator may be required depending on the nature of the waste and potential for aerosolization. |
Procedural Guidance: From Handling to Disposal
This section outlines the step-by-step protocols for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls : All work with this compound powder should be conducted in a certified chemical fume hood or other approved containment system to minimize inhalation exposure[2]. Ensure adequate general or local exhaust ventilation[2]. A safety shower and eyewash station must be readily accessible[1].
-
Personal Protective Equipment (PPE) Donning : Before handling the compound, don the appropriate PPE as specified in the table above. This includes, at a minimum, safety goggles with side-shields, protective gloves, and a lab coat[1].
-
Weighing and Solution Preparation :
-
Handle the solid form carefully to avoid the formation of dust and aerosols[1].
-
Use non-sparking tools.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
-
-
General Handling :
-
Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. Recommended storage temperature is between -10 to -25°C.
Disposal Plan: Managing this compound Waste
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Waste Collection :
-
Collect solid waste in a designated, labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container.
-
-
Decontamination :
-
Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol[1].
-
Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal : Dispose of all this compound waste through an approved waste disposal plant[1]. All disposal activities must be in accordance with federal, state, and local regulations[1][2]. Avoid release to the environment[1].
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
